Hydrochloric Acid
描述
This compound, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999)
Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq.
Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing.
Chlorine atom is a halogen. It has a role as a micronutrient.
This compound has many uses. It is used in the production of chlorides, fertilizers, and dyes, in electroplating, and in the photographic, textile, and rubber industries. This compound is corrosive to the eyes, skin, and mucous membranes. Acute (short-term) inhalation exposure may cause eye, nose, and respiratory tract irritation and inflammation and pulmonary edema in humans. Acute oral exposure may cause corrosion of the mucous membranes, esophagus, and stomach and dermal contact may produce severe burns, ulceration, and scarring in humans. Chronic (long-term) occupational exposure to this compound has been reported to cause gastritis, chronic bronchitis, dermatitis, and photosensitization in workers. Prolonged exposure to low concentrations may also cause dental discoloration and erosion. EPA has not classified this compound for carcinogenicity.
Hydron; chloride is a natural product found in Homo sapiens with data available.
HCl refers to both hydrogen chloride gas and aqueous this compound. Hydrogen chloride gas is a colorless gas formed from the reaction of hydrogen with chlorine. It forms white fumes of this compound upon contact with atmospheric humidity. This compound is a highly corrosive, strong mineral acid with many industrial uses. This compound is found naturally in gastric acid. Hydrogen chloride gas and this compound are important in technology and industry. For example, this compound is used in the chemical industry as a chemical reagent in the large-scale production of vinyl chloride for PVC plastic, and MDI/TDI for polyurethane. It has numerous smaller-scale applications, including household cleaning, production of gelatin and other food additives, descaling, and leather processing. Hydrogen chloride is less widely used, although even in the absence of water, hydrogen chloride can still act as an acid. For example, hydrogen chloride can dissolve in certain other solvents such as methanol, protonate molecules or ions, and serve as an acid-catalyst for chemical reactions where anhydrous (water-free) conditions are desired. Hydrogen chloride is corrosive, particularly in the presence of moisture. Likewise this compound is also extremely corrosive. Most this compound is sold or is available as a 38% aqueous solution.
A strong corrosive acid that is commonly used as a laboratory reagent. It is formed by dissolving hydrogen chloride in water. GASTRIC ACID is the this compound component of GASTRIC JUICE.
See also: ... View More ...
Structure
3D Structure
属性
IUPAC Name |
chlorane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HCl, ClH | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | hydrochloric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrochloric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Record name | Hydrogen chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydrogen_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Details | Compound: Hydrochloric acid, dimer | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2020711 | |
| Record name | Hydrochloric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999), Hydrogen chloride, anhydrous appears as a colorless gas with a sharp, pungent odor. Fumes strongly in moist air. Nonflammable. Corrosive to metals and tissues and irritating to the eyes and respiratory system. Heavier than air. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has adverse health effects. Prolonged exposure to fire or intense heat may result in the violent rupture and rocketing of the container. Used in the manufacture of rubber, pharmaceuticals, chemicals, and in gasoline refining and metals processing. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 0.77 ppm Source/use/other hazard: Ore, other metal refining/cleaning; food/pickling; petroleum; corrosive liq., Hydrogen chloride, refrigerated liquid appears as a colorless liquid with a sharp, pungent odor. Vapors are heavier than air. Long-term inhalation of low concentrations of vapors or short-term inhalation of high concentrations has adverse health effects. Exposure of the container to intense heat may cause its violent rupture and rocketing., Dry Powder; Gas or Vapor; Gas or Vapor, Liquid; Liquid; NKRA; Water or Solvent Wet Solid, Clear, colourless or slightly yellowish, corrosive liquid having a pungent odour, Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] [NIOSH], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless to slightly yellow gas with a pungent, irritating odor., Colorless to slightly yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.] | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrochloric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrogen chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/513 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
123 °F at 760 mmHg (USCG, 1999), -121 °F at 760 mmHg (A constant boiling azeotrope with water containing 20.22% hydrogen chloride boils at 227 °F.) (EPA, 1998), -121 °F at 760 mmHg (NIOSH, 2023), -85.05 °C at 760 mm Hg, -85.1 °C, -121 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
82.3 g/100 g at 32 °F (NTP, 1992), 67 % at 86 °F (NIOSH, 2023), Soluble in water and in ethanol, Solubility in water, 82.3 g/100 g water at 0 °C; 67.3 g/100 g water at 30 °C; 63.3 g/100 g water at 40 °C; 59.6 g/100 g water at 50 °C; 56.1 g/100 g water at 60 °C, Solubility in methanol: 54.6 g/100 g solution at -10 °C; 51.3 g/100 g solution at 0 °C; 47.0 g/100 g solution at 20 °C; 43.0 g/100 g solution at 30 °C; solubility in ethanol: 45.4 g/100 g solution at 0 °C; 42.7 g/100 g solution at 10 °C; 41.0 g/100 g solution at 20 °C; 38.1 g/100 g solution at 30 °C; solubility in ether: 37.52 g/100 g solution at -10 °C; 35.6 g/100 g solution at 0 °C; 24.9 g/100 g solution at 20 °C; 19.47 g/100 g solution at 30 °C, Solubility in water, g/100ml at 30 °C: 67 (moderate), (86 °F): 67% | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROCHLORIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.05 at 59 °F for 10.17% weight/weight solution (EPA, 1998) - Denser than water; will sink, 1.639 g/L, Chemical/Physical Properties for Hydrogen chloride.[Table#1587], Density (gas): 1.00045 g/l, 1.27(relative gas density) | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Hisham MW, Bommaraju TV; Hydrogen Chloride. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 28 Apr 2014 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.268 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.27 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.268 (Air = 1.000), Relative vapor density (air = 1): 1.3, 1.27 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
413.6 mmHg (USCG, 1999), 32452 mmHg at 70 °F ; 760 mmHg at -120.6 °F (NTP, 1992), 40.5 atm (NIOSH, 2023), 35,424 mm Hg at 25 °C, 40.5 atm | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Hydrochloric acid ... contains mainly volatile impurities such as chlorinated hydrocarbons. ... the impurities may be removed from the acid by stripping. Stripping with an inert gas stream, which results in lower energy consumption, is possible, although in most cases heating of the gas is preferable for environmental reasons. Inorganic impurities, in particular iron, are removed by ion exchange., Max limits as 0.003% ammonia; 0.000001% as 0.0001% free chlorine; 0.0001% heavy metals; 0.00002% iron; 0.0001% sulfate; and 0.0001% sulfite. | |
| Details | CONSIDINE. CHEMICAL AND PROCESS TECHNOL ENCYC 1974 p.588 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
7647-01-0 | |
| Record name | HYDROCHLORIC ACID, SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3598 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrochloric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | hydrochloric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrogen chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/hydrogen-chloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Hydrochloric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrochloric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrochloric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTT17582CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-174.6 °F (Melting point is -13.7 °F for a 39.17% weight/weight solution.) (EPA, 1998), -174 °F (NIOSH, 2023), -114.22 °C, -114.2 °C, -174 °F | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, ANHYDROUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8731 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE, REFRIGERATED LIQUID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6743 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/545 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0163 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | HYDROGEN CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/620 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 888 | |
| Record name | Hydrogen chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0332.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
hydrochloric acid fundamental properties for lab use
An In-depth Technical Guide to Hydrochloric Acid: Fundamental Properties for Laboratory Use
Abstract
This compound (HCl), also known as muriatic acid, is an aqueous solution of hydrogen chloride gas.[1] It is a strong, corrosive mineral acid with a wide range of applications in research, industrial processes, and pharmaceutical development.[2][3][4] As a fundamental laboratory reagent, its utility spans from pH adjustment and titrations to complex organic synthesis and the purification of active pharmaceutical ingredients (APIs).[5][6][7] This guide provides an in-depth overview of the core properties of this compound, detailed safety and handling protocols, and standardized experimental procedures relevant to researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a simple diatomic molecule consisting of a hydrogen and a chlorine atom joined by a polar covalent bond.[8] In its gaseous form, it is hydrogen chloride, which is colorless, pungent, and nonflammable.[9][10] When dissolved in water, it fully dissociates into hydronium (H₃O⁺) and chloride (Cl⁻) ions, classifying it as a strong acid.[1][2][8] Its physical characteristics, such as density, boiling point, and pH, are highly dependent on the concentration of HCl in the aqueous solution.[1]
General Properties
| Property | Value |
| Chemical Formula | HCl(aq) |
| Molar Mass | 36.46 g/mol [1][4] |
| Appearance | Colorless to slightly yellow, transparent liquid[1][9][10] |
| Odor | Sharp, pungent, and irritating[8][9][11] |
| CAS Number | 7647-01-0[1] |
| pKa | -5.9 (theoretically estimated)[1] |
Concentration-Dependent Properties
The physical properties of this compound vary significantly with its concentration. The commercially available concentrated grade is typically 37-38% w/w HCl.[4]
| Concentration (% w/w) | Molarity (mol/L) | Density (g/mL) | Boiling Point (°C) | pH |
| 10 | 2.87 | 1.048 | 103[2] | -0.5 |
| 20 | 6.02 | 1.098 | 108 | -0.8 |
| 20.22 (Azeotrope) | 6.12 | 1.096[10] | 108.6[1] | -0.8 |
| 30 | 9.45 | 1.149 | 90 | -1.0 |
| 37 | 12.0 | 1.18[1] | 57[11] | -1.1 |
| 38 | 12.39 | 1.189 | 48 | -1.1 |
Data compiled from multiple sources. Values are approximate and can vary slightly with temperature and pressure.[1][2][10]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[12] Proper handling and storage are critical to ensure laboratory safety.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | ANSI-approved chemical splash goggles are required. A face shield should be worn when handling large quantities.[13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[13] |
| Skin/Body Protection | A lab coat, buttoned to full length, full-length pants, and closed-toed shoes are mandatory. A chemical-resistant apron is also required.[13] |
| Respiratory Protection | All work with concentrated HCl must be conducted in a certified chemical fume hood.[13][14][15] |
Handling and Storage
-
Handling: Always add acid to water slowly while stirring to dissipate the heat generated; never add water to acid.[16][17] Use appropriate funnels for transferring and never mouth-pipette.[14][15]
-
Storage: Store this compound in a cool, dry, well-ventilated area inside a designated acid storage cabinet.[13][17] Containers must be kept tightly closed and upright.[3][15] Always use a secondary containment tray.[3][13]
-
Incompatibilities: Store HCl segregated from bases, organic acids, amines, alkali metals, strong oxidizing agents (like sodium hypochlorite (B82951) or bleach), and other metals.[3][13][15] Contact with metals can produce flammable hydrogen gas.[11]
First Aid and Spill Management
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[11][16] For eye contact, flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[12][16] If inhaled, move to fresh air.[15] If swallowed, do NOT induce vomiting; rinse mouth with water and seek immediate medical attention.[11][16]
-
Spill Management: For small spills, neutralize the acid with a suitable agent like sodium bicarbonate before absorbing it with an inert material.[13] For large spills, evacuate the area and follow emergency procedures. All spill materials must be disposed of as hazardous waste.[13]
Laboratory and Pharmaceutical Applications
This compound is an indispensable reagent in both research and industrial settings.[1][18]
-
Analytical Chemistry: It is a preferred acid for titrations to determine the concentration of bases, as it is a strong acid that provides precise results.[5][8][19] It is also widely used for sample preparation and for adjusting the pH of solutions.[18][20]
-
Organic Synthesis: HCl serves as a catalyst in numerous reactions, including esterification and acid-catalyzed hydrolyses.[20][21][22] It is also used for the deprotection of certain protecting groups in multi-step syntheses.[4]
-
Drug Development and Manufacturing: In the pharmaceutical industry, HCl is critical for pH control during drug formulation.[6][23] It is frequently used to convert weakly basic active pharmaceutical ingredients (APIs) into their hydrochloride salt forms, which significantly improves their water solubility and bioavailability.[6][19][24] This is a common strategy for drugs like antihistamines, antidepressants, and decongestants.[19] It is also employed in the purification and extraction of APIs.[6]
Experimental Protocols
The following sections detail standardized procedures for the preparation and use of this compound solutions in a laboratory setting.
Preparation of a Standard 0.1 M this compound Solution
Standard solutions of HCl are typically prepared by diluting concentrated acid and then standardizing it against a primary standard base, such as Tris(hydroxymethyl)aminomethane (THAM) or anhydrous sodium carbonate.[25][26]
Methodology:
-
Dilution Calculation: Calculate the required volume of concentrated HCl (e.g., 37% w/w, ~12 M) needed to prepare the desired volume of 0.1 M solution using the dilution formula M₁V₁ = M₂V₂.[27] For 1 L of 0.1 M HCl, approximately 8.3 mL of 12 M HCl is needed.
-
Dilution Procedure: In a certified chemical fume hood, add about 700 mL of deionized water to a 1000 mL volumetric flask.[28] Slowly and carefully add the calculated volume of concentrated HCl to the water with continuous stirring.[28] Caution: Always add acid to water.[16][17]
-
Final Volume: Allow the solution to cool to room temperature, then dilute to the 1000 mL mark with deionized water and mix thoroughly.[28] Let the solution sit for at least one hour before standardization.[28]
Standardization (using THAM):
-
Accurately weigh about 0.5 g of THAM (previously dried at 105°C for 3 hours) and dissolve it in 50 mL of deionized water in a conical flask.[28]
-
Add 2-3 drops of a suitable indicator, such as Bromocresol Green.[26][28]
-
Titrate the THAM solution with the prepared 0.1 M HCl solution until the endpoint is reached (a pale yellow color for Bromocresol Green).[28]
-
Calculate the exact molarity of the HCl solution based on the mass of THAM used and the volume of HCl required for neutralization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | HCl Formula, Chemical Properties & Uses - Lesson | Study.com [study.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. This compound [commonorganicchemistry.com]
- 5. laballey.com [laballey.com]
- 6. medicapharma.com [medicapharma.com]
- 7. How to Validate this compound Usage in Experimental Protocols? [eureka.patsnap.com]
- 8. Learn About the Properties of this compound [unacademy.com]
- 9. This compound | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 7647-01-0 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 18. labproinc.com [labproinc.com]
- 19. engscientific.com [engscientific.com]
- 20. westlab.com.au [westlab.com.au]
- 21. quora.com [quora.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound: applications in the food and pharmaceutical industries [foodcom.pl]
- 24. This compound in Pharmaceutical Preparations: Best Practices [eureka.patsnap.com]
- 25. scribd.com [scribd.com]
- 26. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 27. quora.com [quora.com]
- 28. Preparation and Standardization of 0.1 M this compound (HCl) | Pharmaguideline [pharmaguideline.com]
A Guide to the Synthesis and Purification of High-Purity Hydrochloric Acid for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and purification of hydrochloric acid (HCl) for research purposes, where high purity is often a critical requirement. The document details common laboratory-scale synthesis methods, various purification techniques to remove impurities, and analytical procedures to verify purity. Furthermore, it emphasizes the necessary safety protocols for handling this corrosive chemical.
Synthesis of this compound
The most common and straightforward method for producing hydrogen chloride gas in a laboratory setting is the reaction of an alkali metal chloride, such as sodium chloride (NaCl), with a strong, non-volatile acid like concentrated sulfuric acid (H₂SO₄).[1][2] The resulting HCl gas can then be dissolved in high-purity water to generate this compound of the desired concentration.
Reaction of Sodium Chloride with Sulfuric Acid
This method allows for the rapid generation of a significant and continuous stream of HCl gas, which is particularly useful for reactions requiring a steady supply.[1] The reaction proceeds as follows:
NaCl(s) + H₂SO₄(l) → NaHSO₄(s) + HCl(g)[2]
To obtain dry hydrogen chloride gas, the concentrated sulfuric acid is slowly added to solid sodium chloride.[1] The rate of HCl gas evolution can be controlled by adjusting the addition rate of the sulfuric acid.[1][3] The gas is then passed through a drying agent, typically concentrated sulfuric acid, to remove any residual moisture before being dissolved in purified water.[1]
Alternative Synthesis Methods:
While the NaCl and H₂SO₄ reaction is prevalent, other methods for generating HCl gas in the laboratory include:
-
Methanol (B129727) and Acetyl Chloride: A reaction between methanol (MeOH) and acetyl chloride (AcCl) also yields HCl gas.[1]
-
Methanol and Thionyl Chloride: Similarly, methanol can be reacted with thionyl chloride to produce hydrogen chloride.[1]
-
Heating Sodium Chloride and Sodium Bisulfate: A mixture of sodium chloride and sodium bisulfate can be heated to produce HCl gas.[1]
-
Concentrated this compound and Anhydrous Calcium Chloride: Adding concentrated this compound to anhydrous calcium chloride can generate HCl gas due to the strong water-absorbing properties of CaCl₂.[1]
Purification of this compound
For many research applications, commercially available this compound may contain impurities that can interfere with sensitive experiments. Therefore, further purification is often necessary. The primary methods for purifying this compound are distillation and gas stripping.
Distillation
Distillation is a common technique used to purify this compound from non-volatile impurities.[4] this compound and water form a constant boiling azeotrope at approximately 20.2% HCl by weight, with a boiling point of about 108°C at atmospheric pressure.[4][5] When a solution of this compound is boiled, the vapor phase will have the azeotropic composition. By condensing this vapor, a purified solution of approximately 20.2% HCl can be obtained, leaving behind non-volatile impurities in the boiling flask.[4]
For applications requiring higher purity, sub-boiling distillation is an effective method for removing inorganic contaminants.[6] This technique involves heating the acid below its boiling point, allowing the surface liquid to gently vaporize.[6] The resulting vapors are then condensed, yielding a very pure acid. Studies have shown that residual elemental concentrations can be reduced to below 10 ng/L for many elements using this method.[6]
Isothermal Distillation
Isothermal distillation can also be employed for purification. This method involves placing the impure acid and a container of pure water in a sealed chamber. Over time, the HCl gas will vaporize from the impure acid and dissolve into the pure water, resulting in a purified, albeit more dilute, solution. However, this process can be slow, especially with lower concentrations of the initial acid.[7]
Gas Stripping
For this compound contaminated with volatile organic compounds, such as chlorinated hydrocarbons, stripping with a carrier gas can be an effective purification method.[8] In this process, an inert gas or pure HCl gas is bubbled through the contaminated acid. The volatile impurities are carried away with the gas stream, leaving a purer acid behind.[8]
Experimental Protocols
Synthesis of HCl Gas from NaCl and H₂SO₄
Materials:
-
Solid sodium chloride (NaCl)
-
Concentrated sulfuric acid (H₂SO₄, ~98%)
-
Gas generation flask
-
Dropping funnel
-
Gas washing bottle with concentrated H₂SO₄ (for drying)
-
Gas absorption vessel with purified water
-
Connecting tubing
Procedure:
-
Place approximately 20 grams of fused sodium chloride into the gas generation flask.[2]
-
Set up the apparatus, ensuring all connections are secure. The dropping funnel should be positioned to add sulfuric acid to the flask, and the outlet of the flask should be connected to the gas washing bottle. The outlet of the gas washing bottle should then lead to the gas absorption vessel containing a known volume of purified water, which should be cooled in an ice bath to maximize gas dissolution.[9]
-
Slowly add concentrated sulfuric acid from the dropping funnel onto the sodium chloride.[1][10] An effervescence will occur, and HCl gas will be produced.[2]
-
Control the rate of gas production by adjusting the rate of sulfuric acid addition.[1][3]
-
The generated HCl gas will pass through the concentrated sulfuric acid in the washing bottle to be dried.
-
The dry HCl gas is then bubbled through the purified water in the absorption vessel to create a this compound solution.
-
To confirm when the collection vessel is saturated, the exiting gas can be tested. For instance, a lighted taper brought near the mouth of the collection jar will be extinguished if the jar is full of HCl gas.[2]
Purification by Distillation to the Azeotrope
Materials:
-
Impure concentrated this compound
-
Distillation apparatus (boiling flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
Procedure:
-
If starting with concentrated HCl (e.g., 32%), it can be diluted with distilled water to a concentration closer to the azeotrope (around 25%) to allow for a margin of error.[5]
-
Assemble the distillation apparatus. It is advisable to use glass joints sealed with PTFE tape when working with boiling acids.[4]
-
Add the this compound solution and boiling chips to the boiling flask.
-
Gently heat the solution to its boiling point (approximately 108°C).[4]
-
Collect the distillate, which will be the purified azeotropic this compound (approximately 20.2%).
-
To trap any HCl fumes that may escape, a gas scrubber containing a dilute sodium hydroxide (B78521) solution can be placed at the outlet of the receiving flask.[4]
Data Presentation
Table 1: Properties of this compound Azeotrope
| Property | Value |
| HCl Concentration (by weight) | ~20.2% |
| Boiling Point (at 1 atm) | ~108 °C |
Table 2: Purity Levels Achievable with Sub-Boiling Distillation
| Element | Residual Concentration |
| Various Metals | < 10 ng/L |
Note: This is a generalized value; specific impurity levels will depend on the starting material and the specific sub-boiling apparatus used.
Analysis of Purity
The concentration and purity of the prepared this compound can be determined through various analytical methods.
Titration
The most common method for determining the concentration of this compound is through titration with a standardized solution of a strong base, such as sodium hydroxide (NaOH).[11][12][13] An indicator, such as methyl red or phenolphthalein, is used to determine the endpoint of the titration.[11][12] The concentration of HCl can be calculated using the following formula:
Assay of HCl (%) = (Titre value (ml) x normality of NaOH x 3.646) / Weight of HCl sample taken (gm)[11]
Potentiometric titration can also be employed for a more precise determination of the equivalence point.[13]
Determination of Impurities
-
Iron: The presence of iron can be determined by adding ammonium (B1175870) persulfate and ammonium thiocyanate (B1210189) to a diluted sample. The intensity of the resulting red color is proportional to the iron concentration and can be compared to a standard.[14]
-
Free Chlorine: Free chlorine can be analyzed by titrating a sample with a methyl orange solution until a permanent red color is achieved.[11]
-
Sulfate: Sulfate impurities can be detected by adding barium chloride to a neutralized sample. The formation of a precipitate (barium sulfate) indicates the presence of sulfates.[14]
-
Organic Compounds: Gas chromatography can be used to analyze for the presence of organic impurities.[14]
Safety Precautions
This compound is a highly corrosive and hazardous chemical that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile are recommended), safety goggles or a full-face shield, and an acid-resistant apron or lab coat.[15][16] For concentrated HCl or when there is a risk of vapor inhalation, a respirator with an acid gas cartridge is necessary.[15][17]
-
Ventilation: All work with concentrated this compound and HCl gas should be performed in a well-ventilated area, preferably within a chemical fume hood.[15][18]
-
Handling: When diluting, always add acid to water , never the other way around, to prevent violent boiling and splashing.[15][16]
-
Storage: Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container.[15] It should be stored away from incompatible materials such as bases, metals, and oxidizing agents.[18] Secondary containment is recommended.[18]
-
Spills: Small spills (<1 L) can be neutralized with a suitable agent like sodium bicarbonate or a commercial spill kit and absorbed.[16] For larger spills, evacuate the area and follow emergency procedures.[18]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15][18] If inhaled, move the person to fresh air.[15] If swallowed, rinse the mouth with water and do NOT induce vomiting.[15][18]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Chemical reaction for the synthesis of hydrogen chloride.
References
- 1. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 2. This compound Gas - 911Metallurgist [911metallurgist.com]
- 3. CN102328909A - Method for preparing hydrogen chloride from concentrated sulfuric acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. How to Efficiently Produce Ultrapure Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Isothermal distillation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. US4786488A - Process for the purification of hydrochloric acids - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
- 11. Testing Methods of this compound | this compound Testing Procedure [chemicalslearning.com]
- 12. scribd.com [scribd.com]
- 13. lcms.cz [lcms.cz]
- 14. fao.org [fao.org]
- 15. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 16. chemtradeasia.com [chemtradeasia.com]
- 17. sds.chemtel.net [sds.chemtel.net]
- 18. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
An In-depth Technical Guide to Hydrochloric Acid Reaction Mechanisms in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of hydrochloric acid in organic chemistry. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these fundamental reactions for application in synthesis, process development, and mechanistic studies. This document outlines the key transformations, provides detailed experimental protocols for representative reactions, and presents quantitative data to facilitate comparison and analysis.
Electrophilic Addition of this compound to Alkenes and Alkynes
The reaction of this compound with alkenes and alkynes is a cornerstone of organic synthesis, providing a direct route to alkyl and vinyl chlorides. This electrophilic addition reaction proceeds through a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule.
The mechanism involves the initial protonation of the carbon-carbon multiple bond by HCl, which acts as the electrophile.[1][2] This is the rate-determining step and leads to the formation of the most stable carbocation intermediate.[1] The stability of the carbocation follows the order: tertiary > secondary > primary. Subsequently, the chloride ion (Cl⁻), acting as a nucleophile, attacks the carbocation to form the final product.[1]
The regioselectivity of this reaction, as described by Markovnikov's rule, dictates that the hydrogen atom adds to the carbon atom of the double or triple bond that already has the greater number of hydrogen atoms, while the chloride ion adds to the more substituted carbon.[1][3] This is a direct consequence of the preference for the formation of the more stable carbocation intermediate.[3] While the addition of HBr can proceed via a radical mechanism in the presence of peroxides to give the anti-Markovnikov product, this is not observed with HCl.[4]
Carbocation rearrangements, such as hydride and alkyl shifts, can occur if a more stable carbocation can be formed.[5] For example, the reaction of HCl with 3,3-dimethyl-1-butene (B1661986) yields 2-chloro-2,3-dimethylbutane (B1595545) as a major product due to a 1,2-methyl shift that converts a secondary carbocation into a more stable tertiary carbocation.[5]
Quantitative Data: Regioselectivity of HCl Addition
| Alkene | Major Product | Minor Product | Regioselectivity |
| Propene | 2-Chloropropane (B107684) | 1-Chloropropane | Highly selective for Markovnikov product[6] |
| 1-Butene | 2-Chlorobutane | 1-Chlorobutane | Predominantly Markovnikov product |
| Isobutylene | tert-Butyl chloride | Isobutyl chloride | Exclusively Markovnikov product |
| 3,3-Dimethyl-1-butene | 2-Chloro-2,3-dimethylbutane (rearranged) | 3-Chloro-2,2-dimethylbutane (Markovnikov) | Rearrangement product is significant[5] |
Experimental Protocol: Gas-Phase Hydrochlorination of Propene
Objective: To synthesize 2-chloropropane via the gas-phase addition of HCl to propene.
Materials:
-
Propene gas
-
Hydrogen chloride gas
-
Flow reactor packed with a suitable catalyst (e.g., silica (B1680970) gel)
-
Gas flow meters
-
Temperature controller
-
Condenser and collection vessel cooled with a dry ice/acetone bath
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Set up the flow reactor system in a well-ventilated fume hood.
-
Pack the reactor tube with the catalyst.
-
Heat the reactor to the desired temperature (e.g., 100-150 °C).
-
Introduce a controlled flow of propene and hydrogen chloride gas into the reactor using the gas flow meters. An equimolar ratio or a slight excess of HCl can be used.
-
The gaseous product mixture exiting the reactor is passed through the condenser cooled with a dry ice/acetone bath to liquefy the chloropropane products.
-
Collect the condensed liquid in the collection vessel.
-
Analyze the product mixture using GC to determine the relative amounts of 2-chloropropane and 1-chloropropane, and to assess the conversion of propene.
Logical Relationship Diagram: Electrophilic Addition of HCl to an Alkene
Caption: Electrophilic addition of HCl to an alkene.
Nucleophilic Substitution of Alcohols with this compound
The reaction of alcohols with this compound is a classic method for the synthesis of alkyl chlorides. This reaction proceeds via a nucleophilic substitution mechanism, which can be either unimolecular (SN1) or bimolecular (SN2), depending on the structure of the alcohol.[7] The hydroxyl group (-OH) of an alcohol is a poor leaving group, and the first step in this reaction is the protonation of the oxygen atom by HCl to form a good leaving group, water (H₂O).[7]
-
Tertiary Alcohols: React rapidly with concentrated HCl at room temperature via an SN1 mechanism.[7] The protonated alcohol readily loses water to form a stable tertiary carbocation, which is then attacked by the chloride ion.[7]
-
Secondary Alcohols: React more slowly than tertiary alcohols and can proceed through either an SN1 or SN2 pathway, often requiring heating.[2] The reaction is often catalyzed by the addition of zinc chloride (ZnCl₂), which acts as a Lewis acid to further facilitate the departure of the leaving group.[8]
-
Primary Alcohols: React very slowly with HCl, even with heating, and typically require the presence of ZnCl₂. The reaction proceeds via an SN2 mechanism, where the chloride ion attacks the protonated alcohol in a concerted step, displacing a molecule of water.[7]
The reactivity order of alcohols with HCl is tertiary > secondary > primary, which reflects the stability of the corresponding carbocation intermediates in the SN1 pathway and steric hindrance in the SN2 pathway.[9]
Quantitative Data: Lucas Test Reaction Times
The Lucas test utilizes a solution of anhydrous zinc chloride in concentrated this compound (Lucas reagent) to differentiate between primary, secondary, and tertiary alcohols based on their reaction rates. The formation of the insoluble alkyl chloride results in turbidity.[10]
| Alcohol Type | Substrate Example | Observation with Lucas Reagent at Room Temperature | Approximate Reaction Time |
| Tertiary | tert-Butanol (B103910) | Immediate formation of a cloudy solution/separate layer. | < 1 minute[9][10][11] |
| Secondary | 2-Butanol | Solution turns cloudy after a few minutes. | 3-5 minutes[9][10][11] |
| Primary | 1-Butanol | No visible reaction at room temperature; may react upon heating. | > 10 minutes, often requires heating[9][10] |
Experimental Protocol: Synthesis of tert-Butyl Chloride from tert-Butanol
Objective: To synthesize tert-butyl chloride from tert-butanol via an SN1 reaction.[12]
Materials:
-
tert-Butanol
-
Concentrated this compound
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
In a separatory funnel, combine 10.0 mL of tert-butanol and 20.0 mL of concentrated this compound.[13]
-
Gently swirl the mixture for about 1 minute, then shake the funnel for several minutes, frequently venting to release pressure.[13]
-
Allow the mixture to stand until two distinct layers form. The upper layer is the tert-butyl chloride.[13]
-
Separate the layers, retaining the upper organic layer.
-
Wash the organic layer with 10 mL of water, followed by 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (be sure to vent frequently). Finally, wash with another 10 mL of water.
-
Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Decant the dried product into a distillation flask and perform a simple distillation, collecting the fraction that boils between 49-52 °C.[14]
Signaling Pathway Diagram: SN1 Reaction of a Tertiary Alcohol with HCl
Caption: SN1 mechanism for the reaction of a tertiary alcohol with HCl.
Acid-Catalyzed Cleavage of Ethers
Ethers are generally unreactive compounds, which makes them excellent solvents. However, they can be cleaved by strong acids, such as HBr and HI.[15][16] this compound is generally less effective for ether cleavage because the chloride ion is a weaker nucleophile compared to bromide and iodide ions.[15][17] The reaction typically requires harsh conditions, such as high temperatures and concentrated acid.[18]
The mechanism of ether cleavage is analogous to the reaction of alcohols with hydrogen halides and can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether.[19][20] The first step is the protonation of the ether oxygen to create a good leaving group (an alcohol).[19]
-
Ethers with primary alkyl groups: Cleavage occurs via an SN2 mechanism, where the halide ion attacks the less sterically hindered carbon atom.[18][21]
-
Ethers with a tertiary alkyl group: Cleavage proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation.[19][21]
If an excess of the hydrogen halide is used, the alcohol formed as an initial product can be further converted into an alkyl halide.[19]
Quantitative Data: Relative Rates of Ether Cleavage
Direct quantitative comparisons of reaction rates for ether cleavage with HCl, HBr, and HI are not commonly presented in simple tables. However, the established qualitative trend is based on the nucleophilicity of the halide and the acidity of HX.
| Hydrogen Halide | Relative Reactivity | Reason |
| HI | Highest | I⁻ is an excellent nucleophile and HI is a very strong acid. |
| HBr | Intermediate | Br⁻ is a good nucleophile and HBr is a strong acid. |
| HCl | Lowest | Cl⁻ is a weaker nucleophile in protic solvents, and HCl is a slightly weaker acid than HBr and HI.[17] Reaction is often very slow or requires a catalyst.[15] |
Experimental Protocol: Cleavage of tert-Butyl Methyl Ether with Concentrated HCl
Objective: To demonstrate the SN1 cleavage of an ether with a tertiary alkyl group.
Materials:
-
tert-Butyl methyl ether (MTBE)
-
Concentrated this compound
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
GC-MS for product analysis
Procedure:
-
Set up a reflux apparatus in a fume hood.
-
Place 10 mL of tert-butyl methyl ether and 30 mL of concentrated this compound in the round-bottom flask.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (if two layers are present) or extract the aqueous layer with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with 5% sodium bicarbonate solution until effervescence ceases, then with water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Analyze the products by GC-MS to identify tert-butyl chloride and methanol (B129727) (or methyl chloride if the reaction goes to completion with excess HCl).
Logical Relationship Diagram: SN1 Cleavage of an Ether
Caption: SN1 mechanism for the acid-catalyzed cleavage of an ether.
Acid-Catalyzed Ring-Opening of Epoxides
Epoxides, or oxiranes, are three-membered cyclic ethers. Due to significant ring strain, they are much more reactive than acyclic ethers and undergo ring-opening reactions under milder conditions. Acid-catalyzed ring-opening of epoxides with this compound provides a route to β-chloroalcohols (chlorohydrins).
The mechanism is a hybrid between SN1 and SN2. The first step is the protonation of the epoxide oxygen by HCl, making it a better leaving group.[22] The subsequent nucleophilic attack by the chloride ion can occur at either of the two carbon atoms of the epoxide ring.
The regioselectivity of the attack depends on the substitution pattern of the epoxide:
-
For primary and secondary carbons: The chloride ion attacks the less sterically hindered carbon in an SN2-like fashion.[22]
-
For a tertiary carbon: The attack occurs preferentially at the more substituted (tertiary) carbon. This is because the transition state has significant SN1 character, with a partial positive charge building up on the carbon that can best stabilize it.[22]
The reaction proceeds with anti-stereochemistry, meaning the nucleophile attacks from the opposite face to the protonated oxygen, resulting in a trans-diaxial opening in cyclic systems.
Quantitative Data: Regioselectivity in Epoxide Ring-Opening
The regioselectivity of the ring-opening of unsymmetrical epoxides with HCl is a key consideration in synthetic applications.
| Epoxide | Major Product | Minor Product | Rationale |
| Propylene oxide (1,2-epoxypropane) | 1-Chloro-2-propanol | 2-Chloro-1-propanol | SN2-like attack at the less hindered primary carbon. |
| Isobutylene oxide (2-methyl-1,2-epoxypropane) | 2-Chloro-2-methyl-1-propanol | 1-Chloro-2-methyl-2-propanol | SN1-like attack at the more substituted tertiary carbon.[22] |
Experimental Protocol: Ring-Opening of 1,2-Epoxyhexane (B74757) with HCl
Objective: To synthesize 1-chloro-2-hexanol and 2-chloro-1-hexanol from 1,2-epoxyhexane.
Materials:
-
1,2-Epoxyhexane
-
Concentrated this compound
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
In a round-bottom flask cooled in an ice bath, dissolve 5.0 g of 1,2-epoxyhexane in 50 mL of diethyl ether.
-
Slowly add 10 mL of concentrated this compound to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution until no more gas evolves, then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Analyze the resulting oil by ¹H and ¹³C NMR to determine the ratio of the two isomeric chlorohydrin products.
Signaling Pathway Diagram: Acid-Catalyzed Epoxide Ring-Opening
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Reactions of this compound with Carbonyl Compounds
In reactions involving carbonyl compounds (aldehydes and ketones), this compound primarily acts as a strong acid catalyst. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Acetal (B89532) and Hemiacetal Formation
The formation of acetals and hemiacetals from aldehydes or ketones and alcohols is a reversible reaction that is catalyzed by acid. HCl is commonly used as the catalyst. The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of an alcohol molecule to form a hemiacetal. Further protonation of the hydroxyl group of the hemiacetal, followed by elimination of water, generates a resonance-stabilized carbocation. A second alcohol molecule then attacks this carbocation to form the acetal.
Clemmensen Reduction
In the Clemmensen reduction, a carbonyl compound is reduced to the corresponding alkane using amalgamated zinc (Zn(Hg)) and concentrated this compound. While the exact mechanism is not fully understood, it is believed to involve the formation of organozinc intermediates on the surface of the zinc. The role of HCl is to provide a protic environment and to protonate intermediates.
Experimental Protocol: Formation of Benzaldehyde (B42025) Dimethyl Acetal
Objective: To synthesize benzaldehyde dimethyl acetal using HCl as a catalyst.
Materials:
-
Benzaldehyde
-
Methanol
-
Concentrated this compound (or HCl gas)
-
Anhydrous sodium carbonate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 10.6 g of benzaldehyde and 100 mL of methanol.
-
Cool the mixture in an ice bath and slowly add 1 mL of concentrated this compound with stirring.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Neutralize the acid by adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the solid sodium carbonate.
-
Fractionally distill the filtrate. The first fraction will be excess methanol. Collect the fraction boiling at approximately 200-202 °C, which is the benzaldehyde dimethyl acetal.
Logical Relationship Diagram: Acid-Catalyzed Acetal Formation
Caption: Mechanism of acid-catalyzed acetal formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 3. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. Alkene Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. testbook.com [testbook.com]
- 10. Lucas' reagent - Wikipedia [en.wikipedia.org]
- 11. Lucas Test for Primary, Secondary, and Tertiary Alcohols [chemedx.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. organic chemistry - Which mechanism do ethers follow when cleaved by hydrogen halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 22. m.youtube.com [m.youtube.com]
Theoretical Principles of Hydrochloric Acid Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochloric acid (HCl), a strong mineral acid, is a cornerstone of industrial chemistry, valued for its efficacy and versatility as a catalyst.[1] Its application spans a vast array of chemical transformations, from large-scale commodity chemical production to the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] This technical guide delves into the core theoretical principles governing this compound catalysis, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the fundamental mechanisms of HCl catalysis, present quantitative data from key reactions, detail experimental protocols, and visualize complex chemical pathways.
Core Theoretical Principles
The catalytic activity of this compound stems from its ability to act as a potent proton donor (Brønsted-Lowry acid) or to facilitate reactions through the involvement of the hydronium ion (H₃O⁺) in aqueous solutions.[4] The mechanisms of HCl catalysis can be broadly categorized into two main types: specific acid catalysis and general acid catalysis.
Specific Acid Catalysis
In specific acid catalysis, the reaction rate is dependent on the concentration of protonated solvent molecules, which in aqueous solutions is the hydronium ion (H₃O⁺). The reaction rate is not significantly influenced by the concentration of other undissociated acids present in the solution. This type of catalysis is common for strong acids like HCl in polar solvents. The mechanism typically involves a rapid, reversible protonation of the substrate in a pre-equilibrium step, followed by a slower, rate-determining step of the protonated substrate.
General Acid Catalysis
In contrast, general acid catalysis involves proton transfer from any acid present in the reaction mixture in the rate-determining step. This means that all species capable of donating a proton can contribute to the acceleration of the reaction rate. While strong acids like HCl primarily function through specific acid catalysis in aqueous media, the principles of general acid catalysis become more relevant in non-aqueous solvents or when other acidic species are present.
Key Reaction Mechanisms and Signaling Pathways
This compound catalyzes a multitude of organic reactions by activating substrates, typically through the protonation of a heteroatom (like oxygen or nitrogen), which increases the electrophilicity of an adjacent atom.
Fischer-Speier Esterification
A classic example of HCl catalysis is the Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water. The reaction is typically reversible and is driven to completion by using an excess of one reactant or by removing water as it is formed.[5]
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by HCl. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester.
Caption: Mechanism of HCl-catalyzed Fischer-Speier Esterification.
Acid-Catalyzed Hydrolysis of Esters
The hydrolysis of an ester to a carboxylic acid and an alcohol is the reverse of esterification and is also efficiently catalyzed by HCl.[5][6] The mechanism is essentially the microscopic reverse of the esterification process.
The process begins with the protonation of the carbonyl oxygen of the ester, enhancing its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of an alcohol molecule lead to the formation of the carboxylic acid.
Caption: Mechanism of HCl-catalyzed ester hydrolysis.
Friedel-Crafts Alkylation
In Friedel-Crafts alkylation, an alkyl group is attached to an aromatic ring. While strong Lewis acids like AlCl₃ are the traditional catalysts, HCl can play a crucial role, often in conjunction with a co-catalyst, by protonating the alkylating agent (e.g., an alkene or an alcohol) to generate a carbocation electrophile.[7][8]
The mechanism involves the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Deprotonation of this intermediate restores the aromaticity of the ring and regenerates the acid catalyst.
Caption: Simplified mechanism of HCl-catalyzed Friedel-Crafts alkylation.
Quantitative Data on HCl-Catalyzed Reactions
The efficiency of this compound catalysis is influenced by various parameters, including temperature, catalyst concentration, and reactant ratios. The following tables summarize quantitative data from selected HCl-catalyzed reactions.
Table 1: Kinetics of Free Fatty Acid (FFA) Esterification Catalyzed by this compound [9]
| Parameter | Condition | FFA Conversion (%) | Reference |
| Catalyst Loading | 0.1 M HCl | 85 | [9] |
| 0.5 M HCl | 95 | [9] | |
| 1.0 M HCl | >98 | [9] | |
| Reaction Temperature | 303 K | 70 | [9] |
| 323 K | 88 | [9] | |
| 343 K | >95 | [9] | |
| Methanol/FFA Molar Ratio | 1:1 | 65 | [9] |
| 10:1 | 92 | [9] | |
| 20:1 | >98 | [9] |
Table 2: Kinetics of HCl Catalytic Oxidation over a Cu-Based Composite Catalyst [10][11]
| Parameter | Condition | HCl Conversion (%) | Reference |
| Temperature | 360 °C | 60 | [10][11] |
| 380 °C | 75 | [10][11] | |
| 400 °C | 85 | [10][11] | |
| nHCl/nO₂ Molar Ratio | 1 | 80 | [10][11] |
| 2 | 72 | [10][11] | |
| 4 | 65 | [10][11] | |
| HCl Space Velocity (FHCl₀/W) | High | Lower Conversion | [10][11] |
| Low | Higher Conversion | [10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of HCl catalysis in a research and development setting.
Experimental Workflow for Kinetic Studies
A general workflow for studying the kinetics of an HCl-catalyzed reaction involves careful control of reaction parameters and accurate monitoring of the reaction progress.
References
- 1. This compound: A Catalyst for Innovative Research [eureka.patsnap.com]
- 2. labproinc.com [labproinc.com]
- 3. oatext.com [oatext.com]
- 4. Khan Academy [khanacademy.org]
- 5. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Kinetic study of free fatty acid esterification reaction catalyzed by recoverable and reusable this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Hydrochloric Acid in Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of hydrochloric acid (HCl) in biochemical pathways, extending beyond its well-established function in gastric digestion. We delve into its influence on enzyme kinetics, its involvement in cellular signaling, and its implications in various disease states. This document provides detailed experimental protocols, quantitative data, and visual representations of key pathways to support researchers and professionals in the fields of biochemistry, cell biology, and drug development.
Introduction: Beyond the Stomach
This compound, a strong mineral acid, is most recognized for its role in creating the highly acidic environment of the stomach, essential for protein digestion and defense against pathogens. However, the influence of protons (H⁺) and chloride ions (Cl⁻), the constituents of HCl, extends to a wide array of cellular processes. Changes in intracellular and extracellular pH, often influenced by the presence of strong acids like HCl, can profoundly impact enzyme function, ion channel activity, and signal transduction cascades. This guide elucidates these broader roles, providing a comprehensive resource for understanding the biochemical significance of HCl.
Quantitative Effects of pH on Enzyme Kinetics
The catalytic activity of enzymes is exquisitely sensitive to pH. Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site and throughout the enzyme's structure, affecting substrate binding and catalytic efficiency. This section provides quantitative data on the impact of pH on the kinetic parameters (Kₘ and Vₘₐₓ) of key enzymes.
| Enzyme | Substrate | Optimal pH | pH Condition | Kₘ | Vₘₐₓ | Reference |
| Pepsin | Hemoglobin | 2.0 | pH 2.0 | - | - | [1] |
| pH 4.0 | - | Lower than pH 2.0 | [1] | |||
| N-Acetyl-L-phenylalanyl-L-tyrosine | 2.0 | pH 2.0 | 0.06 mM | 1.0 (relative) | ||
| pH 4.0 | 0.12 mM | 0.3 (relative) | ||||
| Acetylcholinesterase | Acetylthiocholine | 8.0 | pH 7.4 (PBS) | 98.2 µM | - | [2] |
| pH 7.4 (Tris buffer) | 0.122 mM | - | [2] | |||
| pH 8.0 | 0.122 ± 0.06 mM | 243.9 ± 15.7 EU/mg | [3] |
Note: The table above is a summary of available data. More comprehensive studies are needed to fully characterize the pH-dependent kinetics of a wider range of enzymes.
HCl and Cellular Signaling Pathways
Protons and chloride ions can act as signaling molecules, influencing a variety of cellular pathways.
Proton-Sensing G Protein-Coupled Receptors (GPCRs)
A class of GPCRs, including GPR4, GPR65 (TDAG8), and GPR68 (OGR1), are activated by extracellular protons, typically in the pH range of 6.4-6.8.[4] These receptors are implicated in diverse physiological processes, including immune responses, inflammation, and mechanosensation.[5]
Below is a simplified signaling pathway for a proton-sensing GPCR.
Caption: Simplified signaling cascade of a proton-sensing GPCR activated by extracellular acidosis.
Chloride Ions in Intracellular Signaling
Chloride ions are increasingly recognized as active participants in intracellular signaling, not merely as passive counter-ions.[6] Changes in intracellular chloride concentration can modulate the activity of various proteins, including kinases and phosphatases, and have been implicated in the regulation of the cell cycle and apoptosis.[7][8] For instance, intracellular chloride has been shown to regulate the MAPK signaling pathway, which is crucial for cell proliferation and stress responses.[8]
The following diagram illustrates the potential involvement of chloride ions in the MAPK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proton-sensing G protein-coupled receptors - Wikipedia [en.wikipedia.org]
- 5. Physiological relevance of proton-activated GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cl− as a bona fide signaling ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Intracellular chloride regulates the G1/S cell cycle progression in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hydrochloric Acid in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of early-stage drug discovery, seemingly simple reagents can play a profoundly critical role. Among these, hydrochloric acid (HCl) stands out as a versatile and indispensable tool, instrumental in shaping the developability of new chemical entities. From enhancing physicochemical properties to facilitating crucial synthetic and analytical procedures, a thorough understanding of its applications is paramount for any researcher in the pharmaceutical sciences. This in-depth technical guide explores the core uses of this compound, providing detailed experimental protocols and quantitative data to empower scientists in their quest for novel therapeutics.
Enhancing Physicochemical Properties through Hydrochloride Salt Formation
One of the most significant applications of this compound in early drug discovery is the formation of hydrochloride salts from basic drug candidates.[1] Many active pharmaceutical ingredients (APIs) are weak bases with poor aqueous solubility in their free base form, which can severely limit their therapeutic potential by hindering absorption and bioavailability.[1][2] Conversion to a hydrochloride salt is a widely adopted and effective strategy to overcome these limitations.[1]
The protonation of a basic functional group (commonly an amine) by the strong acid HCl results in a more polar, ionic compound with significantly improved aqueous solubility and dissolution rate.[1][3] This enhancement is often pH-dependent, with the salt form exhibiting greater solubility in the acidic environment of the stomach.[4] Beyond solubility, hydrochloride salt formation can also improve a compound's stability, crystallinity, and handling properties, making it more amenable to formulation and manufacturing.[1] In fact, hydrochloride salts are the most common form for basic drugs, accounting for approximately 60% of all basic drug salt forms.[1]
Data Presentation: Free Base vs. Hydrochloride Salt Properties
The following table summarizes quantitative data from published studies, illustrating the significant impact of hydrochloride salt formation on key physicochemical properties of various drug candidates.
| Drug Candidate | Property | Free Base | Hydrochloride Salt | Fold Improvement | Reference |
| KRM-II-81 | Aqueous Solubility (μg/mL) | 467.5 ± 1 | 5563 ± 15 | ~12 | [5] |
| KRM-II-81 | Log P | 1.763 ± 0.12 | 0.53 ± 0.06 | N/A | [5] |
| IIIM-290 | Aqueous Solubility (μg/mL) | ~8.6 | ~387 | ~45 | [6] |
| Sibutramine | Intrinsic Solubility (mg/mL) | Not specified | Higher below pHmax | N/A | [7][8] |
| Haloperidol | Solubility at pH 5 (µg/mL) | ~2.5 (intrinsic) | Higher than free base | N/A | [9] |
| Diphenhydramine | Solubility at pH 1.2 (mg/mL) | Not specified | 107 | N/A (compared to tannate salt) | [4] |
Key Experimental Protocols Involving this compound
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery research. This section provides methodologies for several key applications of this compound.
Protocol for Hydrochloride Salt Formation of a Drug Candidate
This protocol provides a general procedure for the small-scale synthesis of a hydrochloride salt from a basic, amine-containing drug candidate.
Materials:
-
Free base of the drug candidate
-
Anhydrous diethyl ether
-
Anhydrous methanol (B129727) or ethanol
-
This compound solution in anhydrous diethyl ether (e.g., 2.0 M) or anhydrous isopropanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution of the Free Base: Dissolve a known quantity of the free base of the drug candidate in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, methanol, or a mixture) in a round-bottom flask equipped with a magnetic stir bar.
-
Acidification: While stirring the solution, slowly add a stoichiometric amount (or a slight excess) of the this compound solution dropwise. If the free base is dissolved in an alcohol, an ethereal HCl solution is often used to induce precipitation.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. If precipitation is slow or incomplete, the flask can be cooled in an ice bath to facilitate crystallization. Further addition of a less polar solvent like diethyl ether can also promote precipitation if an alcohol was used for initial dissolution.[10]
-
Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the purified hydrochloride salt in a vacuum oven or desiccator to a constant weight.
-
Characterization: Confirm the identity and purity of the salt using appropriate analytical techniques such as NMR, FTIR, melting point analysis, and elemental analysis.
Protocol for pH Adjustment of Cell Culture Media
Precise pH control is critical for the viability and growth of cells in culture, and for the accuracy of many cell-based assays. This compound is commonly used to lower the pH of culture media.
Materials:
-
Cell culture medium
-
Sterile 1 N this compound (HCl)
-
Sterile serological pipettes
-
Calibrated pH meter with a sterile electrode
-
Laminar flow hood
-
Magnetic stirrer and sterile stir bar (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Initial pH Measurement: Aseptically transfer the cell culture medium to a sterile container. If using a magnetic stirrer, add a sterile stir bar. Place the sterile, calibrated pH electrode into the medium and allow the reading to stabilize.[11]
-
pH Adjustment: If the pH is higher than desired, add a small, precise volume of sterile 1 N HCl using a sterile pipette. Add the acid dropwise and allow the solution to mix thoroughly before taking a new pH reading.[11][12]
-
Iterative Process: Continue adding small aliquots of HCl and measuring the pH until the target pH is reached. It is crucial to add the acid slowly to avoid overshooting the target pH, which could damage media components or be difficult to reverse.[13]
-
Final Sterilization (if necessary): If there are concerns about maintaining sterility during the adjustment process, the final pH-adjusted medium can be filter-sterilized using a 0.22 µm filter.
Protocol for Forced Degradation Studies (Acid Hydrolysis)
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.
Materials:
-
Drug substance
-
This compound solution (typically 0.1 N to 1 N)[14]
-
Sodium hydroxide (B78521) solution (for neutralization)[15]
-
Volumetric flasks
-
Water bath or oven
-
pH meter
-
HPLC or other suitable analytical instrument
Procedure:
-
Sample Preparation: Prepare a solution of the drug substance in the chosen concentration of this compound. If the drug is poorly soluble in aqueous acid, a co-solvent may be used, but it must be demonstrated that the co-solvent itself does not cause degradation.[14]
-
Stress Conditions: Expose the solution to the stress condition. A common starting point is to reflux the solution in 0.1 N HCl for a specified period (e.g., 8 hours).[15] Alternatively, the study can be conducted at room temperature or elevated temperatures (e.g., 50-60 °C) for a defined duration.[14]
-
Neutralization: After the stress period, cool the solution to room temperature and carefully neutralize it with an equivalent amount of sodium hydroxide solution to stop the degradation reaction.[15]
-
Analysis: Analyze the stressed sample using a validated stability-indicating method (e.g., HPLC) to separate and quantify the parent drug and any degradation products.
-
Comparison: Compare the chromatogram of the stressed sample to that of an unstressed control sample to identify and quantify the degradation products.
Visualizing Workflows and Pathways with Graphviz
Diagrammatic representations of experimental workflows and logical relationships can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.
General Workflow for Hydrochloride Salt Screening
Caption: A generalized workflow for hydrochloride salt screening in early drug discovery.
Logical Flow for pH Adjustment in a Biological Assay
Caption: A decision-making flowchart for adjusting the pH of a solution using HCl.
Role in Chemical Synthesis and Analytical Procedures
Beyond salt formation, this compound is a key reagent in various synthetic and analytical applications within drug discovery.
Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-based solid-phase peptide synthesis, cleavage of the acid-labile tert-butyl-based side-chain protecting groups and cleavage of the peptide from certain resins can be achieved using solutions of this compound. For instance, a novel method utilizes 0.1 N HCl in hexafluoroisopropanol for the clean and rapid removal of Boc, trityl, and Pbf protecting groups, as well as for cleaving peptides from Wang and Rink amide resins.[16] This offers an alternative to the more commonly used trifluoroacetic acid (TFA).
Analytical Chemistry
This compound is a fundamental reagent in numerous analytical techniques used for the characterization and quantification of drug candidates.
-
Titrations: It is a standard titrant for the quantification of basic substances.[17]
-
Sample Preparation: HCl is often used to dissolve samples and prepare them in a suitable matrix for analysis by techniques such as HPLC and GC-MS.[18] For example, in the analysis of H-DL-Ser-OMe.HCl, the compound is dissolved in 0.1 M HCl for HPLC analysis.[18]
-
Catalysis in Derivatization: It can catalyze derivatization reactions to make analytes more amenable to certain analytical methods. For instance, HCl in methanol can be used to form methyl esters for GC analysis.[18]
Conclusion
This compound is far more than a simple laboratory acid; it is a powerful enabler in the early stages of drug discovery. Its ability to transform poorly soluble basic compounds into viable drug candidates through salt formation is a cornerstone of preformulation science. Furthermore, its utility in crucial synthetic protocols like solid-phase peptide synthesis and a wide array of analytical procedures underscores its indispensable nature. A comprehensive understanding and skillful application of the principles and protocols outlined in this guide will undoubtedly empower researchers to navigate the challenges of early-stage drug development more effectively, ultimately accelerating the journey of novel therapeutics from the laboratory to the clinic.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. labinsights.nl [labinsights.nl]
- 18. benchchem.com [benchchem.com]
Hydrochloric Acid in Nanotechnology: A Technical Guide to Synthesis, Purification, and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Hydrochloric acid (HCl), a fundamental chemical reagent, has emerged as an indispensable tool in the advancement of nanotechnology.[1] Its versatile properties as a strong acid, etchant, and catalyst are pivotal in the precise synthesis, purification, and functionalization of a wide array of nanomaterials.[1] This technical guide provides an in-depth review of the critical applications of this compound in nanotechnology, with a focus on nanoparticle synthesis, carbon nanotube purification, and surface modification. The information presented herein is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in research and development.
Nanoparticle Synthesis
This compound plays a crucial role in the synthesis of various nanoparticles by controlling reaction kinetics, particle size, and morphology.[2] Its functions range from acting as a catalyst in sol-gel processes to serving as an etching agent for size and shape control.
Mesoporous Silica (B1680970) Nanoparticles (MSNs)
HCl is widely used in the sol-gel synthesis of MSNs, where it catalyzes the hydrolysis of silica precursors like tetraethyl orthosilicate (B98303) (TEOS).[3][4] The acidic environment influences the rates of hydrolysis and condensation, thereby affecting the final particle size and pore structure.[2][3]
| Precursor | Template | HCl Concentration | Co-solvent | Particle Size (nm) | Surface Area (m²/g) | Pore Diameter (nm) | Reference |
| TEOS | Pluronic P123 | 1.5 M | Glycerol | ~1263 | >500 | >5 | [2] |
| TEOS | Pluronic P123 | 2.0 M | Glycerol | ~956 | >500 | >5 | [2] |
| TEOS | Pluronic P123 | 2.5 M | Glycerol | ~848 | >500 | >5 | [2] |
| TEOS | Cetylpyridinium bromide (CPB) | 1.00 mM | Isopropanol | 95 | - | - | [5] |
| TEOS | Cetylpyridinium bromide (CPB) | 0.75 mM | Isopropanol | 76 | - | - | [5] |
| TEOS | Cetylpyridinium bromide (CPB) | 0.50 mM | Isopropanol | 48 | - | - | [5] |
| TEOS | Cetylpyridinium bromide (CPB) | 0.25 mM | Isopropanol | 36 | - | - | [5] |
A typical sol-gel synthesis of MSNs using HCl as a catalyst is as follows:
-
Precursor Solution Preparation: Dissolve tetraethyl orthosilicate (TEOS) in a co-solvent mixture of ethanol (B145695) and distilled water.[6]
-
Acidification: Adjust the pH of the solution to approximately 2 by adding this compound while stirring.[6]
-
Template Addition: Introduce a templating agent, such as a surfactant (e.g., CTAB), to the solution to form micelles that will act as templates for the mesopores.
-
Hydrolysis and Condensation: Stir the mixture for a designated period (e.g., 2 hours) to allow for the HCl-catalyzed hydrolysis of TEOS and subsequent condensation of silica around the micelles.[6]
-
Aging: Age the resulting gel to strengthen the silica network.
-
Template Removal: Remove the surfactant template by calcination or solvent extraction to create the final mesoporous structure.
Quantum Dots (QDs)
This compound is utilized in the synthesis and modification of quantum dots. It can be employed to adjust the pH, precipitate QDs from a solution, and etch the surface of nanocrystals to fine-tune their size and optical properties.[7][8]
In the synthesis of copper indium sulfide (B99878) (CIS) quantum dots, HCl is used for precipitation and washing:
-
Synthesis of QD Cores: Synthesize CIS QD cores in an aqueous solution.[7]
-
Precipitation: Add 1 M HCl to the reaction solution to adjust the pH to approximately 6. This induces the aggregation and precipitation of the quantum dots.[7]
-
Collection: Centrifuge the solution (e.g., at 7000 rpm for 1 minute) to collect the precipitated QDs.[7]
-
Washing: Wash the collected QDs multiple times with deionized water, with the addition of a small amount of 1 M HCl in each washing step to maintain the acidic condition and prevent redispersion.[7]
Metal Oxide Nanoparticles
This compound is a common precursor in the synthesis of various metal oxide nanoparticles. Metal chlorides, which are often synthesized using HCl, are dissolved and then precipitated to form metal hydroxides or oxides that are subsequently calcined to yield the final nanoparticles.
| Metal Oxide | Metal Chloride Precursor | Precipitating Agent | Synthesis Method | Particle Size (nm) | Reference |
| Al₂O₃ | AlCl₃ | Lemongrass Extract | Green Synthesis | 36 ± 14 | [9] |
| Fe₃O₄/γ-Fe₂O₃ | FeCl₂/FeCl₃ | NaOH | Co-precipitation | 5 - 16 | [10] |
A general procedure for synthesizing magnetic iron oxide nanoparticles is as follows:
-
Precursor Solution: Prepare an aqueous solution containing a stoichiometric ratio of ferrous chloride (FeCl₂) and ferric chloride (FeCl₃).
-
Precipitation: Add a precipitating agent, such as sodium hydroxide (B78521) (NaOH), to the iron salt solution under vigorous stirring. This leads to the formation of a black precipitate of iron oxide nanoparticles.[10]
-
Washing: Separate the nanoparticles from the solution and wash them repeatedly with deionized water to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles, for instance, in an oven.
Purification of Carbon Nanotubes (CNTs)
As-synthesized carbon nanotubes often contain impurities such as amorphous carbon and residual metal catalysts. This compound treatment is a crucial step in the purification process to remove these metallic impurities.[11][12]
| CNT Type | Purification Method | HCl Concentration | Treatment Time | Purity | Reference |
| SWCNTs | Thermal Annealing + Acid Treatment | 6 M | 24 h | 96 wt % | [11] |
| SWCNTs | Oxidation + Acid Treatment | Not specified | 5 h | - | [12] |
| Freestanding SWCNT films | Oxidation + Acid Wash | Not specified | Overnight | Iron content reduced from ~30 wt% to 6-7 wt% | [13] |
A common method for purifying single-walled carbon nanotubes (SWCNTs) involves thermal annealing followed by acid treatment:[11]
-
Thermal Annealing: Heat the as-produced SWCNT powder in air at a specific temperature (e.g., 470 °C) for a defined duration (e.g., 50 minutes) to burn off amorphous carbonaceous particles.[11]
-
Acid Treatment: Immerse the annealed powder in a solution of this compound (e.g., 6 M HCl) for an extended period (e.g., 24 hours) to dissolve and remove the metallic catalyst particles.[11]
-
Filtration and Washing: Filter the SWCNT suspension and wash it repeatedly with deionized water until the filtrate is neutral.
-
Drying: Dry the purified SWCNTs to obtain a high-purity sample.
Surface Modification of Nanomaterials
This compound can be used to modify the surface of nanomaterials, which is crucial for their application in various fields, including drug delivery and catalysis. This can involve etching the surface to create desired functionalities or removing oxide layers.
Etching for Enhanced Catalytic Activity
Controlled etching with HCl can expose active sites on metal nanoparticles, thereby enhancing their catalytic activity and stability.[1]
Surface Cleaning and Functionalization
HCl treatment can remove surface oxide layers and other impurities from nanomaterials. For instance, treating nickel foam with 1 M HCl for 30 minutes is used to eliminate surface oxides before its modification with nanoparticles for electrode fabrication.[14] Additionally, acid treatment can introduce functional groups, such as carboxyl and hydroxyl groups, on the surface of carbon nanotubes, which can improve their dispersibility.[15]
-
Immersion: Immerse the nickel foam in a 1 M HCl solution for 30 minutes.[14]
-
Washing: Thoroughly wash the etched nickel foam with distilled water and ethanol.[14]
-
Drying: Dry the cleaned nickel foam at ambient temperature before further use.[14]
Role in Drug Delivery Systems
In the context of drug delivery, this compound's applications in nanotechnology are often indirect but significant. For instance, the synthesis of MSN-based drug carriers is heavily reliant on acid catalysis.[2][4] Furthermore, HCl is used in pharmaceutical preparations to improve the solubility and bioavailability of drugs, some of which may be incorporated into nanocarriers.[16] A novel nanoparticle-based gelled acid system, which can work in 5 to 20% HCl, has been developed for acid stimulation treatments, showcasing a direct application in this domain.[17]
Conclusion
This compound is a cornerstone in the field of nanotechnology, enabling the precise engineering of nanomaterials with tailored properties. Its role extends from the fundamental synthesis of nanoparticles like mesoporous silica, quantum dots, and metal oxides to the critical purification of carbon nanotubes and the strategic modification of nanomaterial surfaces. The detailed protocols and quantitative data provided in this guide underscore the importance of carefully controlling HCl concentration, reaction time, and temperature to achieve desired nanoscale characteristics. As nanotechnology continues to advance, the versatile and fundamental applications of this compound will undoubtedly remain central to the development of next-generation materials and technologies for researchers, scientists, and drug development professionals.
References
- 1. This compound and Its Role in Nanotechnology Applications [eureka.patsnap.com]
- 2. Exploring the Effect of Glycerol and this compound on Mesoporous Silica Synthesis: Application in Insulin Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Co-Solvent Nature and Acid Concentration in the Size and Morphology of Wrinkled Mesoporous Silica Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlled Synthesis of Magnetic Iron Oxide Nanoparticles: Magnetite or Maghemite? [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.uos.ac.kr [pure.uos.ac.kr]
- 13. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound in Pharmaceutical Preparations: Best Practices [eureka.patsnap.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of Concentrated Hydrochloric Acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Concentrated hydrochloric acid (HCl) is a powerful and corrosive chemical widely used in research, development, and manufacturing.[1][2] Its hazardous nature necessitates strict adherence to safety protocols to prevent injury, chemical burns, and respiratory damage.[3][4] This in-depth technical guide provides core safety protocols, experimental procedures for spill management, and a clear visualization of safety workflows for laboratory personnel.
Hazard Identification and Risk Assessment
Concentrated this compound is a colorless to light yellow liquid with a pungent, irritating odor.[1][3] It is highly corrosive and can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[2][3][5] The acidic vapors released from concentrated solutions are also hazardous.[1][3] Understanding these risks is the first step in safe handling. A thorough risk assessment should be conducted before any new procedure involving concentrated HCl is undertaken.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure to this compound.
Engineering Controls
The primary line of defense is to handle concentrated this compound in a controlled environment.
-
Fume Hood: All work with concentrated this compound must be performed in a certified chemical fume hood to control vapor inhalation.[7][8][9] Laboratory ventilation should ensure negative pressure relative to surrounding corridors.[7][10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[11]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling concentrated HCl.[1][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full face shield.[1][12][13] | Protects against splashes and corrosive mists. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][8][14][15] | Prevents skin contact and chemical burns. |
| Body Protection | A chemical-resistant apron or lab coat, long pants, and closed-toe shoes.[1][15] | Protects skin from spills and splashes. |
| Respiratory Protection | A respirator with an acid gas cartridge may be required if exposure limits are exceeded.[1][12][16] | Protects the respiratory tract from corrosive vapors. |
Safe Handling and Storage Procedures
Proper handling and storage practices are essential to prevent accidents and ensure the integrity of the chemical.
Handling
-
Dilution: Always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction and splashing.[1][7][9][12]
-
Transferring: Use a funnel when transferring this compound to another container to avoid spills.[7][10] Never use mouth-pipetting.[7][10]
-
General Hygiene: Wash hands thoroughly after handling.[1][11] Do not eat, drink, or smoke in areas where this compound is used.[1][12]
Storage
-
Containers: Store this compound in its original, tightly closed, and properly labeled container.[1][11] Opened containers must be carefully resealed.[7][10][15]
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[1][11]
-
Segregation: Keep this compound separate from incompatible materials such as bases, metals, oxidizing agents, and combustible materials.[7][9][10][11][15]
-
Secondary Containment: Always store containers of this compound in a secondary container, such as a Nalgene or polypropylene (B1209903) tray, to contain potential leaks.[7][10][15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[11] Remove contact lenses if present and easy to do.[11][17] Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1][11] Seek immediate medical attention.[11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[11][15] Seek immediate medical attention.[11] |
| Ingestion | Rinse the mouth with water.[1][11] Do NOT induce vomiting.[1][11][17] Seek immediate medical attention.[11][17] |
Spill Response
The response to a spill depends on its size and location.
-
Small Spills (<1 Liter):
-
Alert others in the area and restrict access.[18]
-
If trained and equipped, neutralize the spill with a suitable agent like sodium bicarbonate or soda ash.[12][13][18]
-
Absorb the neutralized mixture with an inert material (e.g., sand, vermiculite).[11][12]
-
Collect the waste in a sealed, labeled container for proper disposal.[9][12]
-
-
Large Spills (>1 Liter):
Experimental Protocol: Small-Scale this compound Spill Neutralization
This protocol details the steps for safely neutralizing and cleaning up a small spill of concentrated this compound.
Materials:
-
Personal Protective Equipment (as specified in Section 2.2)
-
Spill containment materials (e.g., sand, spill pads)[13]
-
Neutralizing agent (e.g., sodium bicarbonate, soda ash)[12][13][18]
-
pH indicator paper[18]
-
Plastic scoop and dustpan[4]
-
Heavy-duty plastic bags for waste disposal[19]
-
Hazardous waste labels[9]
Procedure:
-
Don PPE: Ensure all necessary personal protective equipment is worn correctly.[13]
-
Contain the Spill: Cordon off the area and prevent the spill from spreading using absorbent materials like sand or spill pads.[13][19]
-
Neutralize the Acid: Carefully apply the neutralizing agent over the spill, starting from the outside and working inwards. Avoid excessive frothing.[13]
-
Verify Neutralization: Wait for the bubbling to stop.[18] Test the pH of the spilled material with pH paper to ensure it is neutral (pH 6-8).[18]
-
Absorb the Residue: Once neutralized, absorb the liquid with an inert material.[12]
-
Collect Waste: Use a plastic scoop and dustpan to collect the absorbed material.[4]
-
Package and Label Waste: Place all contaminated materials, including used PPE, into a heavy-duty plastic bag, seal it, and label it as hazardous waste.[10][19]
-
Decontaminate the Area: Clean the spill area with soap and water.[10]
-
Dispose of Waste: Arrange for the disposal of the hazardous waste according to institutional and local regulations.[7][10][16]
Waste Disposal
All materials contaminated with this compound, including the acid itself, must be disposed of as hazardous waste.[7][16] Follow your institution's specific procedures for chemical waste disposal.[9][10]
Visualizing Safety Protocols
The following diagrams illustrate key decision-making processes and workflows for handling this compound safely.
Caption: General workflow for handling concentrated this compound.
Caption: Decision tree for responding to a this compound spill.
Conclusion
The safe handling of concentrated this compound is paramount in a laboratory environment. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this corrosive chemical. Regular training and a strong safety culture are essential for ensuring a safe working environment for all laboratory personnel.[14][16]
References
- 1. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 2. epa.gov [epa.gov]
- 3. ehs.com [ehs.com]
- 4. amphomag.com [amphomag.com]
- 5. carlroth.com [carlroth.com]
- 6. scribd.com [scribd.com]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. SOP - this compound [isolab.ess.washington.edu]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. fishersci.com [fishersci.com]
- 12. sds.chemtel.net [sds.chemtel.net]
- 13. Handling Small Spills of this compound: Expert Safety Tips [northindustrial.net]
- 14. chemtradeasia.com [chemtradeasia.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 17. health.state.mn.us [health.state.mn.us]
- 18. offices.austincc.edu [offices.austincc.edu]
- 19. uoguelph.ca [uoguelph.ca]
An In-depth Technical Guide to the Physical and Chemical Properties of Aqueous HCl Solutions
For Researchers, Scientists, and Drug Development Professionals
Hydrochloric acid (HCl), a solution of hydrogen chloride gas in water, is a cornerstone of chemical research, industrial processes, and pharmaceutical development.[1][2] Its potent acidic nature, coupled with well-defined physical characteristics, makes a thorough understanding of its properties essential for safe and effective application. This technical guide provides a comprehensive overview of the core physical and chemical properties of aqueous HCl solutions, detailed experimental protocols for their characterization, and visual representations of key chemical processes.
Physical Properties
The physical properties of aqueous this compound solutions are fundamentally dependent on the concentration of HCl.[1][2] These properties, ranging from density and viscosity to boiling and freezing points, exhibit predictable trends with varying molarity.
Data Summary
The following tables summarize the key quantitative physical properties of aqueous HCl solutions at various concentrations.
Table 1: Density of Aqueous HCl Solutions at 20°C
| Concentration (% by weight) | Molarity (mol/L) | Density (g/cm³) |
| 10 | 2.87 | 1.0474 |
| 20 | 5.98 | 1.0980 |
| 30 | 9.35 | 1.1491 |
| 37 | 12.18 | 1.18 |
Table 2: Boiling and Freezing Points of Aqueous HCl Solutions
| Concentration (% by weight) | Boiling Point (°C) | Freezing Point (°C) |
| 10 | 103 | -18 |
| 20.2 | 108.6 (Azeotrope) | -62 |
| 30 | 81 | -46 |
| 38 | 48 | -26 |
Table 3: Vapor Pressure and Viscosity of Aqueous HCl Solutions at 20°C
| Concentration (% by weight) | Vapor Pressure (kPa) | Viscosity (mPa·s) |
| 10 | 1.95 | 1.11 |
| 20 | 1.41 | 1.37 |
| 30 | 2.13 | 1.80 |
| 38 | 28.4 | 2.10 |
Table 4: pH and Electrical Conductivity of Aqueous HCl Solutions at 20°C
| Concentration (mol/L) | pH (calculated) | Electrical Conductivity (S/m) |
| 0.1 | 1 | 4.21 |
| 1.0 | 0 | 39.1 |
| 10.0 | -1 | 52.5 |
Chemical Properties
This compound is a strong, monoprotic acid, meaning it completely dissociates in water to form a hydronium ion (H₃O⁺) and a chloride ion (Cl⁻).[1][2][16] This high degree of ionization is responsible for its characteristic strong acidic properties. The pKa of this compound is estimated to be -5.9.[1]
Key chemical reactions involving aqueous HCl include:
-
Reaction with Metals: HCl reacts with many metals above hydrogen in the electrochemical series to produce hydrogen gas and the corresponding metal chloride.[3]
-
Example: Zn(s) + 2HCl(aq) → ZnCl₂(aq) + H₂(g)
-
-
Neutralization Reactions: As a strong acid, it readily neutralizes bases to form a salt and water.[3]
-
Example: HCl(aq) + NaOH(aq) → NaCl(aq) + H₂O(l)
-
-
Reaction with Carbonates and Bicarbonates: These reactions produce a salt, water, and carbon dioxide gas.[3]
-
Example: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)
-
The dissociation of hydrogen chloride in water is a fundamental process that underpins its acidic nature.
Caption: Dissociation of Hydrogen Chloride in Water.
Experimental Protocols
Accurate characterization of aqueous HCl solutions is critical for their use in research and development. The following are detailed methodologies for key experiments.
Preparation and Standardization of a 0.1 M HCl Solution
Objective: To prepare a this compound solution of a known concentration (approximately 0.1 M) and accurately determine its molarity by standardization against a primary standard.
Materials:
-
Concentrated this compound (37%)
-
Distilled or deionized water
-
Primary standard grade Tris(hydroxymethyl)aminomethane (THAM), dried at 105-110°C for at least 1 hour
-
Bromocresol green indicator
-
Analytical balance
-
1000 mL volumetric flask
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Preparation of ~0.1 M HCl:
-
Calculate the volume of concentrated HCl required. For a 37% solution with a density of 1.18 g/mL, approximately 8.3 mL is needed to make 1 L of a 0.1 M solution.
-
In a fume hood, carefully add the calculated volume of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
-
Safety Note: Always add acid to water, never the other way around, to dissipate the heat generated during dilution.[17]
-
Dilute the solution to the 1000 mL mark with distilled water, cap the flask, and invert it several times to ensure thorough mixing.
-
-
Standardization with THAM:
-
Accurately weigh, by difference, approximately 0.4 g of dried THAM into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolve the THAM in about 50 mL of distilled water.
-
Add 2-3 drops of bromocresol green indicator to the THAM solution. The solution will be blue.
-
Rinse the burette with the prepared HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Titrate the THAM solution with the HCl solution until the color changes from blue to a faint green at the endpoint.
-
Record the final burette reading.
-
Repeat the titration at least two more times with fresh samples of THAM. The volumes of HCl used should agree within 0.1 mL.
-
Calculation of Molarity:
Molarity of HCl = (mass of THAM (g)) / (molar mass of THAM ( g/mol ) * volume of HCl (L))
The molar mass of THAM (C₄H₁₁NO₃) is 121.14 g/mol .
Caption: Experimental Workflow for HCl Standardization.
Measurement of Electrical Conductivity
Objective: To determine the electrical conductivity of an aqueous HCl solution.
Materials:
-
Conductivity meter with a calibrated probe
-
Aqueous HCl solution of known concentration
-
Distilled or deionized water
-
Beakers
Procedure:
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions of known conductivity.
-
Rinse the conductivity probe thoroughly with distilled water and gently pat it dry with a lint-free tissue.
-
Immerse the probe into the HCl solution to be measured, ensuring the electrodes are fully submerged.
-
Allow the reading to stabilize and then record the conductivity value.
-
Rinse the probe again with distilled water before storing or measuring another sample.
Safety Precautions
Concentrated this compound is a highly corrosive substance and requires strict safety protocols.[17][18][19][20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling concentrated HCl.[17][19] In situations with a risk of splashing, chemical-resistant aprons and boots are recommended.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling the pungent and corrosive fumes.[17][19]
-
Handling: When diluting, always add acid to water slowly to prevent boiling and splashing.[17]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[18][19] Keep it away from incompatible materials such as bases and oxidizing agents.
-
Spills: Neutralize small spills with a weak base such as sodium bicarbonate before cleaning. For larger spills, follow established emergency procedures.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[17] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[17][20] If inhaled, move to fresh air and seek medical attention.[17] If ingested, do not induce vomiting; rinse the mouth with water and seek immediate medical attention.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. askfilo.com [askfilo.com]
- 4. handymath.com [handymath.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. scribd.com [scribd.com]
- 9. Vapor Pressure of Aqueous Hydrogen Chloride Solutions, O° to 50° C. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. XII.—On the Electrical Conductivity of Aqueous this compound, saturated with Sodium Chloride; and on a new form of Conductivity Cell | Proceedings of the Royal Society of Edinburgh | Cambridge Core [cambridge.org]
- 15. scribd.com [scribd.com]
- 16. Learn About the Properties of this compound [unacademy.com]
- 17. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 18. camachem.com [camachem.com]
- 19. echemi.com [echemi.com]
- 20. omal.in [omal.in]
- 21. ehs.washington.edu [ehs.washington.edu]
The Historical Development of Hydrochloric Acid in Chemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochloric acid (HCl), historically known as muriatic acid or spirits of salt, is a cornerstone of modern chemistry with a rich history intertwined with the evolution of chemical science itself. From the esoteric pursuits of ancient alchemists to its indispensable role in contemporary industrial synthesis and pharmaceutical development, the journey of this compound reflects the progression of chemical understanding and technological advancement. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its discovery, the evolution of its production, and its expanding role in chemical research. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols from key historical periods, quantitative data for comparative analysis, and visualizations of significant historical and chemical processes.
The Alchemical Origins and Early Discoveries
The story of this compound begins not as an isolated substance but as a component of a powerful solvent known to early alchemists. The 8th-century Persian alchemist Jabir ibn Hayyan is credited with the discovery of several mineral acids, including this compound, through the distillation of salts with sulfuric acid.[1][2] His work laid the foundation for the experimental methodology in alchemy.[1] Jabir's writings describe the preparation of aqua regia ("royal water"), a highly corrosive mixture of nitric and hydrochloric acids capable of dissolving gold, a feat that captivated alchemists for centuries.[3]
It was not until the late 16th century that recipes for the production of this compound as a distinct substance began to appear in the works of European chemists like Andreas Libavius.[4] Historically, it was referred to as "spirits of salt" or acidum salis because it was produced from rock salt.[4]
The Dawn of Modern Chemistry and Industrialization
The 17th century saw further advancements in the preparation of this compound. Johann Rudolph Glauber, a German-Dutch alchemist, developed a process for producing sodium sulfate (B86663) (then known as "Glauber's salt") by reacting common salt (sodium chloride) with sulfuric acid, which also generated hydrogen chloride gas.[4][5] This reaction would later become the basis for large-scale industrial production.
The 18th century marked a pivotal period in the understanding of this compound's composition. Joseph Priestley, an English chemist, isolated gaseous hydrogen chloride in 1772, which he named "marine acid air."[6] He was able to collect this water-soluble gas using a pneumatic trough with mercury.[6] However, the elemental composition of this compound remained a subject of debate. Influenced by Antoine Lavoisier's theory that oxygen was the principle of acidity, it was initially believed that "muriatic acid" contained oxygen.[7][8]
In a landmark series of experiments in 1810, Sir Humphry Davy demonstrated that "oxymuriatic acid" (chlorine) was an element and that muriatic acid (this compound) is a compound of hydrogen and chlorine, containing no oxygen.[7][8][9] This discovery was crucial in overturning Lavoisier's theory of acids and fundamentally reshaped the understanding of chemical composition.[8]
The Industrial Revolution brought about an unprecedented demand for alkaline substances, particularly soda ash (sodium carbonate), for use in the glass, textile, and soap industries.[1][4] The Leblanc process, developed by Nicolas Leblanc in 1791, met this demand but also produced large quantities of hydrogen chloride gas as a byproduct.[10][11][12] Initially, this gas was vented into the atmosphere, causing significant environmental damage.[10][11] The UK's Alkali Act of 1863 mandated that soda ash producers absorb the waste HCl in water, leading to the first large-scale industrial production of this compound.[1][4][13]
Data Presentation
The following tables summarize key quantitative data related to the historical production and properties of this compound.
Table 1: Key Figures and Their Contributions to the Understanding of this compound
| Scientist(s) | Approximate Period | Key Contribution |
| Jabir ibn Hayyan | c. 800 AD | Discovery of mineral acids through distillation; preparation of aqua regia.[1][2] |
| Andreas Libavius | Late 16th Century | First detailed descriptions of the preparation of free this compound.[3] |
| Johann Rudolph Glauber | 17th Century | Developed a method to produce hydrogen chloride gas from salt and sulfuric acid.[4][5] |
| Joseph Priestley | 1772 | Isolated and characterized gaseous hydrogen chloride ("marine acid air").[6] |
| Humphry Davy | 1810 | Proved the elemental composition of this compound to be hydrogen and chlorine.[7][8][9] |
| Nicolas Leblanc | 1791 | Developed an industrial process that produced hydrogen chloride as a byproduct.[10][11][12] |
Table 2: Evolution of this compound Production Methods
| Method | Period of Prominence | Key Reactants | Key Products/Byproducts |
| Alchemical Distillation | 8th - 16th Century | Salts (e.g., alum, sodium chloride), Vitriol (sulfuric acid) | "Spirits of salt" (this compound), various sulfates |
| Glauber's Method | 17th Century | Sodium chloride, Sulfuric acid | Hydrogen chloride gas, Sodium sulfate ("Glauber's salt")[4][5] |
| Leblanc Process | 19th Century | Sodium chloride, Sulfuric acid, Limestone, Coal | Soda ash (main product), Hydrogen chloride (byproduct)[10][11][12] |
| Solvay Process | Late 19th - 20th Century | Brine, Ammonia, Limestone | Soda ash, Calcium chloride (no HCl byproduct)[4] |
| Modern Synthesis | 20th Century - Present | Hydrogen, Chlorine | High-purity hydrogen chloride[4] |
Table 3: Quantitative Aspects of the Leblanc Process
| Parameter | Value |
| HCl gas produced per 8 tons of soda ash | 5.5 tons[10][11] |
| Calcium sulfide (B99878) waste per 8 tons of soda ash | 7 tons[10][11] |
| Mandated HCl absorption by the Alkali Act (1863) | At least 95%[12] |
Table 4: Physical Properties of this compound Solutions
| Concentration (% HCl by mass) | Molarity (mol/L) | Density (g/mL) | pH |
| 10% | 2.87 | 1.048 | ~0.5 |
| 20% | 6.0 | 1.098 | ~-0.5 |
| 31.5% (Commercial Muriatic Acid) | 10.01 | 1.16 | ~-1.0[14] |
| 37% (Concentrated Reagent Grade) | 12.1 | 1.18 | ~-1.1 |
Note: Historical purity levels are difficult to quantify precisely. Early preparations would have contained various impurities depending on the starting materials and apparatus.
Experimental Protocols
The following are detailed methodologies for key historical experiments related to this compound, reconstructed based on available historical and scientific information.
Alchemical Preparation of "Spirit of Salt" (Reconstructed from 16th-17th Century descriptions)
Objective: To produce "spirit of salt" (an early form of this compound) through the distillation of salt and vitriol.
Materials:
-
Common salt (sodium chloride)
-
Green vitriol (iron(II) sulfate) or oil of vitriol (sulfuric acid)
-
Alembic or retort made of glass or earthenware
-
Receiving flask
-
Furnace or other heat source
Methodology:
-
Place a quantity of common salt and green vitriol (or a small amount of oil of vitriol) into the body of the alembic or retort.
-
Gently heat the mixture in the furnace.
-
As the temperature rises, a vapor will be produced. This vapor is hydrogen chloride gas.
-
The vapor will travel up into the head of the alembic and then down the beak, or through the neck of the retort.
-
The receiving flask, which may be cooled with damp cloths, will collect the condensed liquid. This liquid is the "spirit of salt."
-
The process is continued until no more vapor is produced.
Joseph Priestley's Isolation of "Marine Acid Air" (1772)
Objective: To generate and collect "marine acid air" (gaseous hydrogen chloride).
Materials:
-
"Spirit of salt" (concentrated this compound)
-
A phial or flask
-
Pneumatic trough filled with mercury
-
A glass jar for collecting the gas
-
A heat source (e.g., a candle)
Methodology:
-
Pour a small amount of "spirit of salt" into the phial.
-
Gently heat the phial with the flame of a candle.
-
As the acid is heated, "marine acid air" (hydrogen chloride gas) will be evolved.
-
The gas is directed through a tube into the pneumatic trough, which is filled with mercury (as HCl is soluble in water).
-
The end of the tube is positioned under the opening of an inverted glass jar that is also filled with mercury.
-
The "marine acid air" will bubble up into the jar, displacing the mercury.
-
Once the jar is filled with the gas, it can be sealed and removed from the trough for further study.
Humphry Davy's Electrolysis of Muriatic Acid (c. 1810)
Objective: To decompose muriatic acid (this compound) by electrolysis to determine its elemental composition.
Materials:
-
A voltaic pile (an early form of battery)
-
A glass vessel
-
Two platinum electrodes
-
Concentrated muriatic acid (this compound)
Methodology:
-
Fill the glass vessel with concentrated muriatic acid.
-
Insert the two platinum electrodes into the acid, ensuring they do not touch.
-
Connect the electrodes to the positive and negative terminals of the voltaic pile.
-
Upon the application of the electric current, bubbles of gas will be observed forming at both electrodes.
-
Gas collected at the negative electrode is identified as hydrogen.
-
Gas collected at the positive electrode is identified as "oxymuriatic acid" (chlorine).
-
By demonstrating that muriatic acid is decomposed into only hydrogen and chlorine, Davy proved that it does not contain oxygen.[7]
Industrial Production of this compound via the Leblanc Process (19th Century)
Objective: To produce this compound as a byproduct of soda ash manufacturing.
Materials (Industrial Scale):
-
Common salt (sodium chloride)
-
Concentrated sulfuric acid
-
Water
-
Saltcake furnace
-
Absorption tower (packed with coke or charcoal)
Methodology:
-
In the first stage, sodium chloride is heated with concentrated sulfuric acid in a saltcake furnace.[12]
-
This reaction produces sodium sulfate (saltcake) and a large volume of hydrogen chloride gas: 2NaCl + H₂SO₄ → Na₂SO₄ + 2HCl
-
Prior to the Alkali Act of 1863, this HCl gas was vented directly into the atmosphere.[11]
-
Following the act, the hot HCl gas from the furnace was directed to the base of a tall absorption tower.[11][12]
-
Water was trickled down from the top of the tower over the packing material (coke or charcoal), providing a large surface area for absorption.
-
The hydrogen chloride gas dissolved in the descending water, forming a solution of this compound.
-
The this compound solution was collected at the bottom of the tower.
Mandatory Visualizations
Caption: Timeline of the historical development of this compound.
Caption: Workflow of the Leblanc process for soda ash production.
Caption: Davy's refutation of Lavoisier's acid theory.
Conclusion
The historical development of this compound is a compelling narrative of scientific inquiry and industrial innovation. From its initial discovery by alchemists to its crucial role in the Industrial Revolution and the refinement of chemical theory, HCl has been a constant presence in the advancement of chemistry. For today's researchers, scientists, and drug development professionals, understanding this history provides context for the fundamental chemical principles that underpin modern research and development. The evolution from "spirit of salt" to a high-purity industrial chemical illustrates the relentless pursuit of knowledge and the profound impact of chemistry on society.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. Petroleum - Wikipedia [en.wikipedia.org]
- 3. worldatlas.com [worldatlas.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. US6767528B2 - Manufacture of hydrogen chloride from salt and sulfuric acid - Google Patents [patents.google.com]
- 6. Joseph Priestleyâs Scientific Work [victorianweb.org]
- 7. Humphry Davy - Magnet Academy [nationalmaglab.org]
- 8. Sir Humphry Davy | Inventions, Biography, & Facts | Britannica [britannica.com]
- 9. Humphry Davy - Wikipedia [en.wikipedia.org]
- 10. Leblanc_process [chemeurope.com]
- 11. Leblanc process Facts for Kids [kids.kiddle.co]
- 12. grokipedia.com [grokipedia.com]
- 13. England passes first Alkali Acts | Environment & Society Portal [environmentandsociety.org]
- 14. brainly.com [brainly.com]
Methodological & Application
Application Notes and Protocols for Protein Hydrolysis using Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein hydrolysis is a fundamental technique in biochemistry and analytical chemistry, essential for breaking down proteins into their constituent amino acids. This process is a critical first step for a variety of applications, including determining the amino acid composition of a protein, protein quantification, and preparing samples for further analysis by methods such as Edman degradation or mass spectrometry.[1][2][3] Acid hydrolysis using hydrochloric acid (HCl) is the most common and well-established method for this purpose.[4][5]
This document provides detailed application notes and protocols for performing protein hydrolysis using this compound. It covers the classical hydrolysis method, variations to optimize for specific research needs, and considerations for handling labile amino acids.
Principle of Acid Hydrolysis
Acid hydrolysis involves the cleavage of peptide bonds in a protein by heating the protein in the presence of a strong acid, typically 6M HCl. The reaction introduces a water molecule across the peptide bond, breaking it and releasing the individual amino acids.[5] The process is typically carried out at elevated temperatures (around 110°C) for an extended period (18-24 hours) in an oxygen-free environment to minimize oxidative degradation of sensitive amino acids.[4]
Data Presentation: Quantitative Recovery of Amino Acids
The recovery of amino acids after HCl hydrolysis can be influenced by several factors, including temperature, time, and the presence of oxygen or other reactive species. The following tables summarize the stability and expected recovery of amino acids under various hydrolysis conditions.
Table 1: Stability of Amino Acids During 6M HCl Hydrolysis at 110°C [6][7]
| Amino Acid Category | Amino Acids | Stability and Considerations | Recommended Actions |
| Stable | Alanine, Arginine, Aspartic Acid, Glutamic Acid, Glycine, Histidine, Leucine, Lysine, Phenylalanine, Proline | Generally stable and quantitatively recovered under standard conditions.[4] | Standard hydrolysis protocol is usually sufficient. |
| Labile (Partial Degradation) | Serine, Threonine | Undergo partial degradation (5-15% loss) during standard hydrolysis.[3][4] | Extrapolate to zero-time hydrolysis by performing time-course experiments (e.g., 24, 48, 72 hours) or use correction factors. |
| Labile (Oxidation Prone) | Cysteine, Methionine | Can be oxidized to various forms (methionine sulfoxide, methionine sulfone, cysteic acid).[3][4] | Perform pre-hydrolysis oxidation with performic acid or add a reducing agent like phenol (B47542) to the HCl.[4][8] |
| Completely Destroyed | Tryptophan | The indole (B1671886) side chain is destroyed under acidic conditions.[6] | Use alternative hydrolysis methods such as alkaline hydrolysis or acid hydrolysis with protective agents (e.g., thioglycolic acid).[6] |
| Amides (Converted) | Asparagine, Glutamine | Deamidated to aspartic acid and glutamic acid, respectively.[4][6] | The reported values for Asp and Glu will represent the sum of the acidic amino acid and its corresponding amide. |
| Hydrophobic (Slow Release) | Isoleucine, Valine | Peptide bonds involving these hydrophobic residues can be resistant to hydrolysis, leading to incomplete cleavage.[3][4] | Increase hydrolysis time to 72 hours for complete cleavage.[4] |
| Sensitive to Halogenation | Tyrosine | Can undergo halogenation in the presence of chlorine, which can be generated from HCl. | Add phenol to the 6M HCl to act as a scavenger for halogens.[4] |
Table 2: Comparison of Different HCl Hydrolysis Conditions
| Parameter | Condition 1: Classical | Condition 2: High-Temperature | Condition 3: Microwave-Assisted |
| Acid | 6M HCl | 6M HCl | 6M HCl |
| Temperature | 110°C | 145-165°C | Up to 200°C |
| Time | 18-24 hours | 1-4 hours | 5-30 minutes |
| Advantages | Well-established, reliable for most amino acids. | Significantly faster than the classical method. | Extremely rapid, suitable for small sample sizes. |
| Disadvantages | Time-consuming, degradation of labile amino acids. | Increased degradation of serine and threonine.[1] | May lead to higher racemization of amino acids.[9] |
| Best For | Routine amino acid analysis of pure proteins. | Rapid screening, analysis of stable proteins. | High-throughput analysis, small sample amounts. |
Experimental Protocols
Protocol 1: Classical Liquid-Phase HCl Hydrolysis
This is the most widely used method for protein hydrolysis.[4]
Materials:
-
Protein sample (lyophilized or in solution)
-
6M this compound (HCl), sequencing grade
-
Phenol (optional, recommended for tyrosine protection)
-
Hydrolysis tubes (heavy-walled glass tubes with screw caps (B75204) and PTFE liners)
-
Vacuum pump or nitrogen source
-
Heating block or oven capable of maintaining 110°C
-
SpeedVac or rotary evaporator
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the protein sample (typically 1-10 µg) into a hydrolysis tube.
-
If the sample is in a non-volatile buffer, it should be dialyzed against a volatile buffer or water and then lyophilized.
-
-
Acid Addition:
-
If using phenol, prepare 6M HCl containing 0.1-1.0% (v/v) phenol.[4]
-
Add 200-500 µL of 6M HCl (with or without phenol) to the hydrolysis tube. The volume should be sufficient to completely immerse the sample.
-
-
Removal of Oxygen:
-
To prevent oxidation, it is crucial to remove oxygen from the tube. This can be achieved by:
-
Vacuum: Freeze the sample in the tube using dry ice or liquid nitrogen. Apply a vacuum to the tube and then seal it while under vacuum.
-
Nitrogen Purge: Gently flush the headspace of the tube with a stream of high-purity nitrogen for 1-2 minutes before sealing.
-
-
-
Hydrolysis:
-
Place the sealed tubes in a heating block or oven preheated to 110°C.
-
Incubate for 24 hours. For proteins rich in hydrophobic amino acids (isoleucine, valine), the hydrolysis time may need to be extended to 48 or 72 hours.[4]
-
-
Acid Removal:
-
After hydrolysis, allow the tubes to cool to room temperature.
-
Carefully open the tubes in a fume hood.
-
Dry the sample to remove the HCl using a SpeedVac or a rotary evaporator. This step may need to be repeated with the addition of water to ensure complete removal of the acid.
-
-
Sample Reconstitution:
-
Reconstitute the dried amino acid hydrolysate in a suitable buffer for your downstream analysis (e.g., the loading buffer for an amino acid analyzer or HPLC).
-
Protocol 2: Vapor-Phase HCl Hydrolysis
This method is preferred for small sample amounts as it minimizes contamination from the acid solution.
Materials:
-
Same as Protocol 1, with the addition of a vacuum hydrolysis station or a desiccator that can be evacuated and heated.
Procedure:
-
Sample Preparation:
-
Place the dried protein sample at the bottom of a hydrolysis tube.
-
-
Hydrolysis Setup:
-
Place the open hydrolysis tubes containing the samples inside a vacuum hydrolysis vessel or a suitable desiccator.
-
Add a larger container with 200-500 µL of 6M HCl (with or without phenol) to the bottom of the vessel, ensuring it will not spill into the sample tubes.
-
-
Removal of Oxygen and Hydrolysis:
-
Seal the hydrolysis vessel and evacuate it using a vacuum pump. It is common to perform several cycles of evacuation and flushing with nitrogen.
-
Place the sealed and evacuated vessel in an oven at 110°C for 24 hours. The HCl will vaporize and hydrolyze the protein samples.
-
-
Acid Removal:
-
After hydrolysis, cool the vessel to room temperature before carefully releasing the vacuum in a fume hood.
-
Remove the sample tubes and dry them under vacuum to remove any residual HCl.
-
-
Sample Reconstitution:
-
Reconstitute the dried amino acid hydrolysate as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for protein hydrolysis using this compound.
Caption: Factors affecting amino acid stability during acid hydrolysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
- 4. keypublishing.org [keypublishing.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the hydrolysis method on the determination of the amino acid composition of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Hydrochloric Acid in Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Hydrochloric acid (HCl), a strong mineral acid, serves as a critical reagent in various stages of solid-phase peptide synthesis (SPPS) and subsequent purification. Its applications range from the cleavage of synthesized peptides from the resin support and removal of protecting groups to the formation of biocompatible peptide salts. This document provides detailed application notes and protocols for the effective use of this compound in these processes, offering a valuable alternative to the more commonly used trifluoroacetic acid (TFA).
Application in Peptide Cleavage and Deprotection
This compound offers a potent alternative to TFA for the simultaneous cleavage of peptides from the solid support and the removal of acid-labile side-chain protecting groups. This is particularly relevant in Fmoc-based SPPS.
A novel and efficient method involves the use of dilute HCl in fluoro alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE).[1][2][3][4] This approach has been demonstrated to cleanly and rapidly remove common protecting groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[1][2][3][4] Furthermore, this reagent system is effective for cleaving peptides from various commonly used resins, including Wang, HMPA, Rink amide, and PAL linkers.[1][2][3][4] For Boc-based SPPS, 6 M HCl can be employed for the removal of the N-alpha-Boc protecting group.[5]
Key Advantages of HCl-based Cleavage:
-
TFA-Free: Avoids the use of trifluoroacetic acid, which can be harsh and lead to unwanted side reactions in sensitive sequences. The resulting peptide is also free from residual TFA, which can be toxic in biological assays.[6][7]
-
Efficiency: Cleavage can often be achieved in a short period, with some protocols reporting complete cleavage within 15 minutes.[1]
-
Versatility: Effective for a range of protecting groups and resin linkers.[1][2][3][4]
Quantitative Data for HCl-based Cleavage and Deprotection
| Application | Reagent Composition | Resin/Protecting Group | Reaction Time | Yield | Purity | Reference |
| Cleavage from Resin | 0.1 N HCl in HFIP | Wang, HMPA, Rink amide, PAL | 15 min | Quantitative | Not specified | [1] |
| Cleavage of Protected Peptide | 0.1 N HCl in DMF | Not specified | 4.5 hours | 74.2% | >90.1% | [8] |
| Cleavage of Protected Peptide with Additive | 0.1 N HCl in DMF with 10% TFE | Not specified | 4.5 hours | 91.6% | >96.66% | [8] |
| Pbf Group Removal | 0.1 N HCl in HFIP | Pbf | 1 h 40 min | 84% | Not specified | [1] |
| Pbf Group Removal (Higher Concentration) | 1 N HCl in HFIP | Pbf | 2 h | 95.3% | Not specified | [1] |
| N-alpha-Boc Removal | 6 M HCl | Boc | Not specified | Comparable to 50% TFA | Comparable to 50% TFA | [5] |
Role in Peptide Salt Formation and Purification
Following synthesis and cleavage, peptides are often isolated as trifluoroacetate (B77799) (TFA) salts, a consequence of using TFA in the cleavage cocktail and/or during HPLC purification.[9] However, residual TFA can be cytotoxic, making it unsuitable for many biological applications.[7][10] A common and critical post-purification step is the conversion of the TFA salt to a more biocompatible salt form, with the hydrochloride (HCl) salt being a frequent choice.[6][7]
This process, known as salt exchange or counter-ion exchange, involves treating the purified peptide with a dilute solution of this compound followed by lyophilization.[7][11] This procedure effectively replaces the trifluoroacetate counter-ion with a chloride ion.
Advantages of Converting to the HCl Salt:
-
Biocompatibility: HCl is a physiological ion, making the resulting peptide salt more suitable for use in cell-based assays and in vivo studies.[10]
-
Improved Stability: For certain peptides, particularly those containing free sulfhydryl groups, the hydrochloride salt form can offer better stability against oxidation.[9]
-
Alternative to Acetate (B1210297): While acetate is another common biocompatible salt, the HCl salt provides an alternative that may be preferable depending on the peptide's properties and intended application.
Quantitative Data for TFA/HCl Salt Exchange
| Parameter | Value | Notes | Reference |
| Optimal HCl Concentration | 10 mM | Higher concentrations (up to 100 mM) did not compromise peptide integrity. | [12] |
| Recommended HCl Concentration Range | 2 - 10 mM | Concentrations below 2 mM or above 10 mM may lead to incomplete exchange or peptide modification. | [7] |
| Number of Exchange Cycles | 2 or more | Repeated cycles of dissolution in HCl solution and lyophilization are recommended for complete exchange. | [7] |
Experimental Protocols
Protocol 1: TFA-Free Cleavage and Deprotection using HCl in Fluoro Alcohol
Objective: To cleave a peptide from the solid-phase resin and remove acid-labile protecting groups without using TFA.
Materials:
-
Peptidyl-resin
-
Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE)
-
Concentrated this compound (HCl)
-
Dichloromethane (CH₂Cl₂) (optional, as a non-hydrogen-bonding solvent)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare a 0.1 N solution of HCl in HFIP or TFE. For example, add the appropriate volume of concentrated HCl to the fluoro alcohol.
-
Swell the peptidyl-resin in a suitable volume of the 0.1 N HCl/fluoro alcohol solution.
-
Agitate the mixture at room temperature. Reaction times can vary from 15 minutes to several hours depending on the resin linker and protecting groups. Monitor the cleavage progress by taking small aliquots, precipitating the peptide, and analyzing by HPLC.[1]
-
Once cleavage is complete, filter the resin and wash it with a small volume of the cleavage solution or a non-hydrogen-bonding solvent like CH₂Cl₂.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a stirred, cold solution of diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and soluble by-products.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: TFA/HCl Salt Exchange
Objective: To convert a peptide from its TFA salt form to the hydrochloride salt form.
Materials:
-
Lyophilized peptide (TFA salt)
-
100 mM this compound (HCl) solution
-
Distilled, deionized water
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the lyophilized peptide in distilled water at a concentration of approximately 1 mg/mL.[7]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM.[7][12]
-
Allow the solution to stand at room temperature for at least one minute.[7]
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight until all the liquid is removed.
-
To ensure complete exchange, re-dissolve the lyophilized peptide powder in a fresh 10 mM HCl solution.[7]
-
Repeat the freezing and lyophilization steps at least twice more.[7]
-
The final product will be the peptide hydrochloride salt.
Visualizations
Caption: Workflow of peptide synthesis highlighting HCl application.
Caption: Mechanism of acid-catalyzed Boc deprotection by HCl.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of 6 M HCl for removal of the N-alpha-tert-butyloxycarbonyl group during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. lifetein.com [lifetein.com]
- 8. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 11. peptide.com [peptide.com]
- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cleaning Laboratory Glassware with Hydrochloric Acid
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the safe and effective cleaning of laboratory glassware using hydrochloric acid. Adherence to this protocol is crucial for removing acid-soluble contaminants and ensuring the cleanliness of glassware for sensitive experimental work.
Introduction
Cleaning laboratory glassware is a critical step in ensuring the accuracy and reproducibility of experimental results. While routine washing with detergents is often sufficient, certain applications, particularly in trace metal analysis and when dealing with inorganic residues, necessitate a more rigorous cleaning procedure. This compound (HCl) is a strong acid effective at removing a wide range of inorganic contaminants from glass surfaces. This protocol outlines the standard procedure for acid washing glassware with this compound, emphasizing safety precautions and proper waste disposal.
Materials and Equipment
-
Reagents:
-
Concentrated this compound (HCl), ACS grade
-
Deionized (DI) or Milli-Q® water
-
Phosphate-free laboratory detergent
-
Sodium Bicarbonate (NaHCO₃) or other suitable neutralizing agent
-
-
Personal Protective Equipment (PPE):
-
Equipment:
Recommended this compound Concentrations
The concentration of this compound used for cleaning can vary depending on the level of contamination and the specific requirements of the subsequent experiment. The table below summarizes common concentrations and their applications.
| HCl Concentration (v/v) | Application | Reference |
| 1% | For routine cleaning of new glassware or when a weak acid wash is sufficient.[10][11][12][13] | [10][11][12][13] |
| 10% | A general-purpose concentration for removing acid-soluble residues.[2][8] | [2][8] |
| 20% - 25% | For more stubborn inorganic contaminants.[8] A 20% nitric acid solution is recommended for glassware used in trace metal determinations.[8] | [8] |
| 6 M (~20%) | For cleaning glassware contaminated with metal-containing compounds.[14] | [14] |
Experimental Protocol: Step-by-Step Glassware Cleaning
This protocol details the full workflow for cleaning laboratory glassware with this compound, from initial preparation to final drying.
Pre-Cleaning with Detergent
-
Initial Rinse: As soon as possible after use, rinse the glassware with tap water to remove gross contaminants.[8] Allowing materials to dry on the surface makes them more difficult to remove.[8]
-
Detergent Wash: Wash the glassware thoroughly with a warm solution of phosphate-free laboratory detergent. Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with warm tap water to completely remove all traces of detergent.[8]
Acid Wash Procedure
Safety First: All steps involving this compound must be performed in a well-ventilated fume hood while wearing the appropriate personal protective equipment (PPE).[4][6][7]
-
Prepare Acid Bath:
-
Carefully prepare the desired concentration of this compound in a designated acid-resistant tub.
-
Crucial Safety Step: ALWAYS add acid to water, never the other way around, to avoid a violent exothermic reaction and splashing.[1]
-
-
Soaking:
-
Post-Soak Rinsing:
-
Tap Water Rinse: Carefully remove the glassware from the acid bath and rinse it thoroughly under running tap water.[8]
-
Deionized Water Rinse: Rinse the glassware a minimum of three to four times with deionized (DI) water to remove any remaining acid and tap water residues.[8][9] A final rinse with high-purity water (e.g., Milli-Q®) may be necessary for highly sensitive applications.
-
Drying and Storage
-
Drying: Invert the cleaned glassware on a drying rack to air dry. Alternatively, glassware can be dried in an oven, provided it is rated for such use.
-
Storage: Once completely dry, cover the openings of the glassware with aluminum foil or store it in a clean, dust-free cabinet to prevent re-contamination.
Waste Disposal
-
Neutralization: Used this compound solution must be neutralized before disposal.[8][15] Slowly add a base, such as sodium bicarbonate (baking soda), to the acid waste container.[16][17] The neutralization reaction will produce carbon dioxide gas, so proceed with caution to avoid excessive foaming and splashing.
-
pH Check: Continue adding the neutralizing agent until the fizzing stops.[17][18] Use pH paper or a pH meter to confirm that the pH of the solution is neutral (pH 6.0-8.0).
-
Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water. However, always consult and follow your institution's specific hazardous waste disposal guidelines.[16]
Visualized Workflow
The following diagram illustrates the logical flow of the glassware cleaning protocol.
Caption: Workflow for cleaning laboratory glassware with this compound.
Safety Precautions Summary
-
Always work in a well-ventilated area, preferably a chemical fume hood, when handling this compound. [4][6][7]
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [1][3][4][5]
-
When diluting, always add acid to water. [1]
-
In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
In case of eye contact, immediately flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]
-
Neutralize spills with a suitable agent like sodium bicarbonate.[15]
-
Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and bases.[5][6]
References
- 1. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 2. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 3. camachem.com [camachem.com]
- 4. IsoLab - Dishes [isolab.ess.washington.edu]
- 5. ehs.com [ehs.com]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. watersciences.unl.edu [watersciences.unl.edu]
- 9. dwk.com [dwk.com]
- 10. queensu.ca [queensu.ca]
- 11. How to Acid Wash Glassware [labwasher.cn]
- 12. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. How To [chem.rochester.edu]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. laballey.com [laballey.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes: The Role of Hydrochloric Acid in Metal Etching for Microscopy
Introduction
In the field of metallography, etching is a critical step that reveals the microstructure of a metal sample for microscopic examination.[1] A properly polished metal surface reflects light uniformly, making features like grain boundaries, different phases, and inclusions invisible.[1] Chemical etchants, which are typically dilute acids or alkalis, selectively corrode the specimen surface at different rates based on the crystallographic orientation, composition, and energy level of the various microstructural features.[2] Hydrochloric acid (HCl) is a fundamental component in many etchant formulations due to its effectiveness in attacking a wide range of metals and alloys, making it an indispensable tool for researchers and scientists in materials science and failure analysis.[3][4]
Mechanism of Action
The etching process using this compound is based on controlled electrochemical corrosion.[2] The acid preferentially attacks areas of higher energy, such as grain boundaries, and different phases within the alloy at varying rates.[1][2] This differential dissolution creates variations in the surface topography. When viewed under a microscope, the light reflects off these newly formed angles and depressions in varying amounts, producing contrast that delineates the microstructure.[2] For example, grain boundaries are attacked more rapidly than the grain interiors, causing them to appear as dark lines.[1][2] This allows for the clear observation and analysis of grain size, phase distribution, and other critical structural characteristics.[1][5]
HCl-Based Etchant Formulations
This compound is often combined with other chemicals, including other acids, alcohols, and salts, to create etchants tailored for specific alloys and to reveal particular microstructural features. The choice of etchant depends on the alloy's composition, heat treatment, and the features of interest.[4]
Table 1: Common this compound-Based Etchants for Metallography
| Etchant Name | Composition | Target Metals & Alloys | Microstructural Features Revealed |
| Vilella's Reagent | 5 ml HCl, 1 g Picric Acid, 100 ml Ethanol (B145695) | Austenitic and Ferritic Stainless Steels, Ferrite-Carbide Structures | Austenite grain size, phases in stainless steel, ferrite (B1171679) and carbide structures.[2] |
| Kalling's Reagent | 2 ml HCl, 98 ml Ethanol | Nickel-based superalloys (e.g., Inconel) | Grain boundaries and general microstructure of nickel alloys.[6] |
| Glyceregia | 3 parts Glycerol, 2 parts HCl, 1 part HNO₃ | Highly corrosion-resistant alloys, Inconel | Grain boundaries and general microstructure.[6] |
| Aqua Regia | 3 parts HCl, 1 part Nitric Acid (HNO₃) | Stainless Steel, Inconel, Noble Metals | General grain structure; highly aggressive.[6] |
| Fry's Reagent | 40 ml HCl, 30 ml H₂O, 25 ml Ethanol, 5 g CuCl₂ | Low-carbon steel | Strain lines and defects from cold deformation.[2] |
| Marble's Reagent | Ferric Chloride (FeCl₃) and HCl | Stainless Steel | Carbides and intermetallic phases.[6] |
| Ethanolic HCl | 15 ml HCl, 85 ml Ethanol | Duplex Stainless Steels | Delineates phase boundaries between ferrite and austenite.[5] |
| HCl + H₂O₂ | Variable mixture of this compound and Hydrogen Peroxide | Highly resistant stainless and high-temperature alloys | General microstructure when other etchants fail.[4] |
Experimental Protocols
A. General Safety Precautions
Working with this compound and other etchants requires strict adherence to safety protocols to prevent injury.[7]
-
Ventilation: Always handle concentrated acids and prepare etching solutions inside a certified chemical fume hood to avoid inhaling corrosive vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, acid-resistant gloves (nitrile rubber is a good choice), and a chemical-resistant lab coat or apron at all times.[7][9][10]
-
Acid Dilution: Always add acid to water slowly , never the other way around, to prevent a violent exothermic reaction and splashing.[8][10]
-
Spill Control: Keep an acid neutralization kit (containing sodium bicarbonate or another suitable neutralizer) and absorbent materials readily available.[7]
-
First Aid: Know the location of the nearest safety shower and eyewash station.[11] In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] Seek immediate medical attention for any exposure.[7]
B. General Etching Protocol
-
Sample Preparation: The metal sample must be properly sectioned, mounted, and polished to a mirror-like finish, free of scratches and deformation from grinding.
-
Cleaning: Thoroughly clean the polished surface with a solvent like ethanol or acetone (B3395972) and dry it with a blast of clean air.
-
Etching: Apply the chosen etchant by either immersing the sample in the solution or by swabbing the surface with a cotton ball soaked in the etchant.[5] Swabbing is often preferred for alloys that form a tenacious oxide layer, such as stainless steels and aluminum.[5] Etching time can range from a few seconds to several minutes, depending on the etchant's strength and the material.[2]
-
Rinsing: Immediately after etching, stop the reaction by rinsing the sample under running water.[2]
-
Final Rinse: Rinse the sample with ethanol or another volatile solvent to displace water and facilitate rapid drying.[2]
-
Drying: Dry the specimen completely using a stream of warm air. Do not wipe the etched surface, as this can cause scratches.[2]
-
Microscopic Examination: The sample is now ready for examination under an optical microscope.
C. Specific Protocol: Etching Stainless Steel with Vilella's Reagent
-
Objective: To reveal the grain boundaries and general microstructure of austenitic or ferritic stainless steel.
-
Reagent Preparation: Inside a fume hood, prepare Vilella's Reagent by mixing 5 ml of concentrated this compound, 1 g of Picric Acid, and 100 ml of Ethanol.
-
Procedure:
-
Ensure the stainless steel sample is polished to a 1-micron or finer finish and is clean and dry.
-
Using tweezers to hold the sample, immerse it in the Vilella's Reagent for 5 to 20 seconds. Agitate gently.
-
Visually monitor the surface; it should lose its reflectivity and turn a dull gray.
-
Immediately quench the reaction by rinsing under running water, followed by an ethanol rinse.
-
Dry the sample with an air blower and examine it under the microscope. Adjust etching time as needed; over-etching will result in a dark, poorly defined structure.[2]
-
D. Specific Protocol: Heated HCl Etching for Stainless Steel
This protocol is adapted from a standard operating procedure for revealing the microstructure of stainless steel.[11]
-
Objective: A more aggressive etch for certain types of stainless steel.
-
Reagent: Concentrated this compound.
-
Procedure:
-
Place a container with concentrated HCl on a hot plate inside a fume hood.
-
Fully submerge the polished and cleaned specimen in the acid using stainless steel tweezers.
-
Turn on the hot plate and set the temperature to 80-90°C. Caution: Do not exceed 90°C and do not handle hot acid. [11]
-
Etch for 15-30 minutes. The acid should develop a strong yellow color, and the specimen surface will become visibly less reflective.[11]
-
Turn off the hot plate. Remove the specimen and submerge it in a container of water to cool and stop the reaction.[11]
-
Allow the acid to cool completely before handling or storage.
-
Remove the specimen from the water, rinse with ethanol, and dry with an air blower.
-
Visualizations
Caption: Workflow for preparing and etching a metal sample for microscopic analysis.
Caption: How HCl etching reveals microstructure by selectively dissolving grain boundaries.
References
- 1. Metallographic Etching: Key Techniques, Safety Tips & Choosing the Right Etchant - Metkon [metkon.com]
- 2. depo.btu.edu.tr [depo.btu.edu.tr]
- 3. alliancechemical.com [alliancechemical.com]
- 4. carpentertechnology.com [carpentertechnology.com]
- 5. Metallographic Etching - Buehler - Metallography Equipment & Supplies for Sample Preparation [buehler.com]
- 6. Etching In Metallography - Kemet [kemet.co.uk]
- 7. flinnsci.com [flinnsci.com]
- 8. echemi.com [echemi.com]
- 9. quora.com [quora.com]
- 10. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 11. lambros.ae.illinois.edu [lambros.ae.illinois.edu]
Application Notes and Protocols: Hydrochloric Acid as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydrochloric acid (HCl) as a catalyst in esterification reactions, a fundamental process in organic synthesis and drug development. This document outlines the reaction mechanism, presents quantitative data on catalyst performance, and offers detailed experimental protocols for laboratory applications.
Application Notes
Introduction to Acid-Catalyzed Esterification
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. This reversible reaction is typically slow and requires a catalyst to proceed at a practical rate. Strong mineral acids, such as this compound and sulfuric acid, are commonly employed as catalysts. The general form of this reaction, known as the Fischer-Speier esterification, was first described in 1895 and remains a cornerstone of organic synthesis.[1][2]
This compound serves as an effective proton source to activate the carboxylic acid, thereby facilitating nucleophilic attack by the alcohol. While sulfuric acid is also a common catalyst and acts as a dehydrating agent, this compound is a suitable alternative, particularly when anhydrous conditions are generated in situ or when the substrate is sensitive to the oxidative properties of sulfuric acid.[3][4]
Mechanism of this compound-Catalyzed Esterification
The Fischer esterification is a multi-step, reversible process. The role of this compound is to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[5] This activation facilitates the nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5] The catalytic cycle is completed by the regeneration of the acid catalyst.
Advantages and Considerations of Using this compound
Advantages:
-
Effective Catalyst: this compound is a strong acid that effectively catalyzes the esterification of a wide range of carboxylic acids and alcohols.[3]
-
Reduced Side Reactions: Compared to sulfuric acid, this compound is less oxidizing, which can be advantageous when working with sensitive substrates susceptible to oxidation.[3]
-
Anhydrous Conditions: Anhydrous HCl can be generated in situ, for example, by the reaction of acetyl chloride with an excess of the alcohol, which helps to drive the equilibrium towards the products.
Considerations:
-
Equilibrium and Water Removal: Fischer esterification is an equilibrium reaction.[5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the ester yield.[6] Therefore, strategies to remove water, such as using a Dean-Stark apparatus or a large excess of the alcohol, are often employed to drive the reaction to completion.[1]
-
Corrosiveness: this compound is highly corrosive, requiring careful handling and the use of appropriate laboratory equipment.
-
Volatility: Gaseous hydrogen chloride can be lost from the reaction mixture upon heating, potentially reducing the catalyst concentration over time.[4]
Quantitative Data
The efficiency of this compound as a catalyst can be influenced by various factors, including its concentration and the nature of the reactants. The following tables summarize available quantitative data from comparative studies.
Table 1: Comparison of Acid Catalysts in the Esterification of Cinnamic Acid
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Cinnamic Acid | Methanol (B129727) | This compound | 1:20 | 60 | 1 | 34.40 | [3] |
| Cinnamic Acid | Ethanol (B145695) | Sulfuric Acid | 1:20 | 60 | 1 | 84.42 | [3] |
Table 2: Effect of HCl Concentration on the Esterification of Free Fatty Acids (FFA)
| Reactants | Catalyst Concentration (wt% of FFA) | Molar Ratio (Methanol:FFA) | Conversion (%) | Reference |
| Free Fatty Acids + Methanol | 5 | 6:1 | 98 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of common esters using an acid catalyst. While many published procedures utilize sulfuric acid, these can be adapted for this compound. For optimal results, anhydrous HCl (either from a cylinder or generated in situ) is recommended.
Protocol for the Synthesis of Ethyl Acetate (B1210297) from Acetic Acid and Ethanol
This protocol is adapted from standard Fischer esterification procedures for the synthesis of ethyl acetate.
Materials:
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Concentrated this compound (or a source of anhydrous HCl)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Boiling Chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glacial acetic acid and a molar excess of absolute ethanol (e.g., a 1:3 molar ratio). Add a few boiling chips.
-
Catalyst Addition: Carefully add concentrated this compound to the mixture (approximately 5-10% of the total volume of the reactants). If generating HCl in situ, acetyl chloride can be slowly added to the excess ethanol before the addition of the carboxylic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue the reflux for 1-2 hours.
-
Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid. Be cautious as carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Separate the aqueous layer and wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble components.
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl the flask and allow it to stand for 10-15 minutes.
-
Purification: Decant or filter the dried organic layer into a distillation flask. Purify the ethyl acetate by simple distillation, collecting the fraction that boils at the appropriate temperature (boiling point of ethyl acetate is 77°C).
Protocol for the Synthesis of Methyl Benzoate (B1203000) from Benzoic Acid and Methanol
This protocol outlines the synthesis of methyl benzoate, a common fragrance and flavoring agent.
Materials:
-
Benzoic Acid
-
Methanol
-
Concentrated this compound
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Calcium Chloride
-
Boiling Chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, place benzoic acid and a significant molar excess of methanol (e.g., a 1:4 molar ratio).[7] Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated this compound to the flask while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[2]
-
Work-up and Extraction: After cooling, pour the reaction mixture into a separatory funnel containing water.[7]
-
Add diethyl ether to the separatory funnel to extract the methyl benzoate. Shake the funnel gently and vent frequently.
-
Separate the layers and wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.
-
Finally, wash the organic layer with brine.
-
Drying: Transfer the ether layer to a dry flask and add anhydrous calcium chloride. Allow it to stand to remove residual water.
-
Purification: Decant or filter the dried solution into a distillation flask. First, remove the diethyl ether by simple distillation. Then, purify the methyl benzoate by distillation, collecting the fraction at the correct boiling point (199°C).
Visualizations
Catalytic Cycle of Fischer Esterification
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. Acid Catalyst Comparison in Fischer Esterification Reactions [scholarsphere.psu.edu]
- 4. Sciencemadness Discussion Board - ethyl acetate catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Ethyl acetate synthesis from ethanol and dilute acetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. personal.tcu.edu [personal.tcu.edu]
Application of Hydrochloric Acid in Mineral Dissolution for Geological Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydrochloric acid (HCl) in the dissolution of minerals for geological analysis. The protocols outlined are essential for preparing samples for various analytical techniques, including Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
This compound is a fundamental reagent in geochemical analysis, employed for its ability to dissolve a wide range of minerals and stabilize various elements in solution. Its application ranges from single-acid leaching to its use in powerful mixtures like aqua regia for the digestion of more resistant minerals.[1][2] The choice of acid digestion procedure is critical and depends on the specific minerals being targeted and the subsequent analytical method. For instance, while HCl is effective for many applications, its presence can cause molecular interferences in ICP-MS for elements like arsenic and vanadium, a challenge that can be mitigated with modern instrumentation.[3]
Data Presentation
Table 1: Efficacy of HCl and HCl-based Mixtures on Mineral Dissolution
| Mineral/Ore Type | Acid/Mixture | Concentration | Temperature (°C) | Time | % Dissolution/Recovery | Reference |
| Iron Ore | 2.0M HCl | 2.0 M | Not Specified | 120 min | ~85.4% of ore | [4] |
| Iron Ore | 8M HCl-HNO₃ | 8 M | 80 | 100 min | 88% of iron | [5] |
| Rutile Ore | 4M HCl | 4 M | 80 | 120 min | ~82.3% of ore | [6][7] |
| Eagle Ford Shale | 2 wt% HCl | 2 wt% | Not Specified | 20-30 min | 1-16% mass loss | [8] |
| Ilmenite | 30% HCl | 30% (w/w) | 160 | 3 h | 48.65% Fe, 5.14% Ti | [9] |
| Ilmenite | 30% HCl + Oxalic Acid (2:1) | 30% (w/w) | 160 | 3 h | 78.65% Fe, 12.06% Ti | [9] |
Table 2: Selectivity of HCl in Clay Mineral Dissolution
| Clay Mineral | HCl Concentration | Temperature (°C) | Solubility | Reference |
| Chlorite | >1 N | Not Specified | High (effectively dissolved) | [10][11] |
| Ca-rich Smectite | Various | Not Specified | Soluble | [10][11] |
| Na-rich Smectite | Any | Any | Low (hardly dissolved) | [10][11] |
| Illite | 5 N | 70 | Partial (dissolution threshold) | [10][11] |
| Kaolinite | Various | Not Specified | Low (relatively difficult to dissolve) | [10][11] |
Experimental Protocols
Protocol 1: General Open-Vessel Acid Digestion for Soils and Sediments (Modified from EPA Method 3050B)
This protocol is a standard procedure for the acid digestion of soils, sediments, and solid wastes for subsequent analysis by ICP-OES or ICP-MS.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated this compound (HCl)
-
Ultrapure water
-
Homogenized sample (ground to a fine powder, ~200-230 mesh)[2]
-
PTFE or glass beakers
-
Hot plate
-
Watch glasses
-
Volumetric flasks
-
Filter paper (e.g., Whatman No. 41)
Procedure:
-
Weigh approximately 0.1 g of the homogenized sample into a beaker.[12]
-
Add 9 mL of concentrated HNO₃ and 3 mL of concentrated HCl to the sample in a fume hood.[12]
-
Cover the beaker with a watch glass and heat the sample on a hot plate at 95°C ± 5°C for 15 minutes without boiling.[12]
-
Allow the sample to cool.
-
Add another 5 mL of concentrated HNO₃, replace the watch glass, and reflux for 30 minutes.
-
Continue this process until no brown fumes are generated, indicating the completion of nitric acid oxidation.
-
Allow the solution to evaporate to approximately 5 mL without allowing it to go to dryness.
-
Cool the sample and add 10 mL of concentrated HCl.[12]
-
Cover the beaker with a watch glass and reflux at 95°C ± 5°C for 15 minutes.[12]
-
After cooling, dilute the sample with ultrapure water to a final volume of 100 mL.[12]
-
If necessary, filter the digestate to remove any remaining particulate matter. The sample is now ready for analysis.[12]
Protocol 2: Microwave-Assisted Aqua Regia Digestion for Noble and Base Metals
Aqua regia, a 3:1 mixture of HCl and HNO₃, is a potent oxidizing and complexing agent capable of dissolving noble metals like gold and platinum, as well as various base metals.[1] Microwave-assisted digestion significantly accelerates this process.
Materials:
-
Concentrated this compound (HCl)
-
Concentrated Nitric Acid (HNO₃)
-
Homogenized sample
-
Microwave digestion vessels (PTFE)
-
Microwave digestion system
-
Volumetric flasks
-
Ultrapure water
Procedure:
-
Accurately weigh approximately 0.20 g of the sample into a microwave digestion vessel.[12]
-
In a fume hood, carefully add 9 mL of concentrated HCl and 3 mL of concentrated HNO₃ to the vessel.[12]
-
Seal the vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave unit and run a program that ramps the temperature to 160-280°C and holds it for a sufficient time to ensure complete digestion.[13] The exact program will depend on the sample matrix and the specific microwave system.
-
After the program is complete, allow the vessels to cool to room temperature before opening.
-
Quantitatively transfer the digested sample to a volumetric flask and dilute to the desired volume with ultrapure water.
-
The sample is now ready for analysis by ICP-OES or ICP-MS. For ICP-MS analysis, further dilution may be necessary to reduce the acid concentration.[12]
Protocol 3: Multi-Acid ("Four-Acid") Digestion for Near-Total Mineral Dissolution
This method is highly effective for a wide range of minerals, including silicates, due to the use of hydrofluoric acid (HF).[14] Extreme caution must be exercised when handling HF.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrofluoric Acid (HF)
-
Concentrated Perchloric Acid (HClO₄)
-
Concentrated this compound (HCl)
-
Homogenized sample
-
PTFE beakers
-
Hot plate in a specialized fume hood for HF and HClO₄ work
-
Volumetric flasks
-
Ultrapure water
Procedure:
-
Weigh approximately 0.1 g of the sample into a PTFE beaker.[12]
-
In the specialized fume hood, add a mixture of HNO₃, HF, HClO₄, and HCl. A common mixture is 5:1 HF:HClO₄, but ratios can vary.[12][13]
-
Heat the sample on the hot plate to facilitate digestion. The temperature and duration will depend on the sample matrix.
-
Evaporate the solution to near dryness to remove the HF.
-
Add a small amount of concentrated HCl to dissolve the residue and heat gently.
-
Cool the sample and dilute with ultrapure water to the final volume in a volumetric flask.
-
The sample is now ready for analysis.
Visualizations
Caption: General workflow for mineral dissolution using acid digestion.
Caption: Decision pathway for selecting an appropriate acid digestion method.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Acid Digestion Of Minerals - AirClean Systems [aircleansystems.com]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Kinetics of Iron Ore Dissolution in Aqueous HCl-HNO3 System [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution Kinetics and Leaching of Rutile Ore in this compound [scirp.org]
- 8. Effect of Low-Concentration this compound on Properties of Shale Rocks [jpt.spe.org]
- 9. Optimization of Ilmenite Dissolution by Synergistic Effect of Oxalic Acid and this compound for Preparing Synthetic Rutile [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. amis.co.za [amis.co.za]
Application Notes and Protocols for Precise pH Adjustment of Cell Culture Media Using Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pH in Cell Culture
Maintaining a stable and optimal pH is paramount for successful cell culture. The physiological pH of most mammalian cells in vivo is tightly regulated between 7.2 and 7.4.[1][2] Deviations from this narrow range can significantly impact cellular processes, including enzyme activity, protein synthesis, cell growth, and membrane potential.[1][3] In vitro, the cell culture medium's pH is a critical parameter that must be carefully controlled to ensure experimental reproducibility and obtain reliable data.[4]
Most cell culture media are buffered by the sodium bicarbonate-carbonic acid system, which requires a controlled atmosphere of CO2 to maintain the desired pH.[5][6] The equilibrium between dissolved CO2 and bicarbonate in the medium dictates the concentration of hydrogen ions (H+) and thus the pH. While this system is effective, the pH of the medium can shift due to cellular metabolism, which often produces acidic byproducts like lactic acid, or due to fluctuations in the CO2 incubator.[1] Therefore, precise adjustment of the medium's pH is often necessary before it is used for cell culture. Hydrochloric acid (HCl) is a strong acid commonly used to lower the pH of cell culture media.
Buffering Systems in Cell Culture Media
The primary buffering system in most cell culture media is the bicarbonate-carbonic acid buffer.[3] This system is in equilibrium with the CO2 concentration in the incubator's atmosphere.
Caption: Bicarbonate buffering system in cell culture media.
When the pH becomes too high (alkaline), carbonic acid dissociates to release H+ ions, thereby lowering the pH. Conversely, if the medium becomes too acidic, bicarbonate ions combine with excess H+ ions to form carbonic acid, which can then be converted to CO2 and released from the medium, raising the pH. Some media are also supplemented with synthetic buffers like HEPES, which can provide additional buffering capacity and are less dependent on the CO2 concentration.[3][7]
Quantitative Data
Recommended pH Ranges for Mammalian Cell Culture
| Parameter | Recommended Range |
| Optimal pH for most mammalian cell lines | 7.2 - 7.4[1][2] |
| Acceptable pH range for cell growth | 7.0 - 7.7[4] |
| Acidic pH (indicated by phenol (B47542) red) | ~6.5 (yellow)[4] |
| Alkaline pH (indicated by phenol red) | ~8.0 (purple/fuchsia)[4] |
Reagents for pH Adjustment
| Reagent | Concentration | Purpose |
| This compound (HCl) | 1 N (1 M) | To lower the pH[7][8][9] |
| Sodium Hydroxide (NaOH) | 1 N (1 M) | To raise the pH[7][8][9] |
| Sodium Bicarbonate (NaHCO3) | 7.5% solution or powder | Primary buffer component[9] |
Experimental Protocols
Preparation of Sterile 1 N this compound
Materials:
-
Concentrated this compound (HCl)
-
Cell culture grade water
-
Sterile graduated cylinder
-
Sterile media bottle
-
0.22 µm sterile syringe filter
-
Sterile syringe
Protocol:
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
To prepare 100 mL of 1 N HCl, carefully add 8.33 mL of concentrated HCl (typically ~12 N) to approximately 90 mL of cell culture grade water in a sterile media bottle. Always add acid to water, never the other way around.
-
Bring the final volume to 100 mL with cell culture grade water.
-
Mix the solution thoroughly.
-
Sterilize the 1 N HCl solution by passing it through a 0.22 µm sterile syringe filter into a new sterile media bottle.[10][11]
-
Label the bottle clearly and store it at room temperature.
Protocol for Precise pH Adjustment of Cell Culture Media
This protocol outlines the steps for adjusting the pH of a prepared cell culture medium that has become too alkaline.
Materials:
-
Prepared cell culture medium
-
Sterile 1 N HCl
-
Calibrated pH meter with a sterile or decontaminated electrode[12]
-
Sterile serological pipettes
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Biological safety cabinet (BSC)
Caption: Workflow for pH adjustment of cell culture media.
Procedure:
-
Aseptic Technique: Perform all steps in a biological safety cabinet to maintain sterility.
-
Temperature Equilibration: Ensure the cell culture medium is at the temperature at which it will be used (typically room temperature or 37°C), as pH is temperature-dependent.[4]
-
Initial pH Measurement:
-
Aseptically transfer a small aliquot of the medium to a sterile tube for pH measurement to avoid contaminating the main stock.
-
Alternatively, if using a sterile electrode, you can measure directly in the media bottle.
-
Calibrate the pH meter according to the manufacturer's instructions before use.
-
-
HCl Addition:
-
If the pH is higher than the target, add a small, known volume of sterile 1 N HCl dropwise to the medium while gently stirring.[10] For a 500 mL bottle of medium, start with 10-20 µL.
-
Allow the medium to equilibrate for a few minutes after each addition.
-
-
Re-measure pH:
-
Final Volume Adjustment: If a significant volume of HCl was added, consider if the final volume of the medium needs to be adjusted with sterile, cell culture grade water.
-
Sterile Filtration:
-
Quality Control:
-
After filtration, aseptically remove a small aliquot to perform a final pH check and ensure it is within the target range.[10]
-
Visually inspect the medium for any signs of precipitation.
-
Label the medium with the date of preparation and the adjusted pH.
-
-
Storage: Store the pH-adjusted medium at the recommended temperature (typically 2-8°C).
Impact of Suboptimal pH on Cellular Processes
Maintaining the correct pH is not just about cell survival; it's about ensuring normal cellular function and preventing a range of stress responses.
Caption: Cellular effects of suboptimal pH.
-
Acidosis (Low pH): Can lead to metabolic stress and an increase in cell generation time.[1][15] Some studies have also observed an increase in cytoplasmic perinuclear granules in response to acidic conditions.[15]
-
Alkalosis (High pH): Can be more immediately detrimental than acidosis. High pH can disrupt protein function and lead to a cessation of growth, followed by cell death.[1][15]
Quality Control and Troubleshooting
-
Regular Calibration of pH Meter: Ensure your pH meter is calibrated daily before use with appropriate standards to guarantee accurate readings.[12]
-
Sterility Testing: Periodically, samples of prepared media should be incubated to test for microbial contamination. A sudden color change or turbidity in the culture is a key indicator of contamination.
-
Overshooting the pH: If you add too much HCl and the pH drops below the target range, you can adjust it back up with sterile 1 N NaOH. However, repeated adjustments can increase the osmolarity of the medium, which may affect the cells.[16] It is best to add the acid slowly and in small increments.
-
Precipitation: After adjusting the pH, visually inspect the medium for any signs of precipitation, which could indicate that some components have come out of solution. If this occurs, the medium should be discarded.
By following these detailed protocols and understanding the principles of pH control in cell culture, researchers can ensure the quality and consistency of their experimental results.
References
- 1. purmabiologics.com [purmabiologics.com]
- 2. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. scientificbio.com [scientificbio.com]
- 4. selectscience.net [selectscience.net]
- 5. ibidi.com [ibidi.com]
- 6. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ensure the pH of your Culture Media [rapidmicrobiology.com]
- 13. Sterile Filtration | Sartorius [sartorius.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. THE EFFECT OF pH ON GROWTH, PROTEIN SYNTHESIS, AND LIPID-RICH PARTICLES OF CULTURED MAMMALIAN CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Determination of Strong Base Concentration Using Hydrochloric Acid Titration
Introduction
Acid-base titration is a fundamental analytical technique used to determine the concentration of an unknown acidic or basic solution by reacting it with a solution of known concentration.[1][2] The titration of a strong base with a strong acid, such as hydrochloric acid (HCl), is a straightforward and precise method widely employed in research, quality control, and pharmaceutical development.[2][3][4] This process relies on the neutralization reaction between hydrogen ions (H+) from the strong acid and hydroxide (B78521) ions (OH-) from the strong base to form water and a salt.[4][5] The reaction between this compound and sodium hydroxide (NaOH), a common strong base, is represented by the equation:
The point at which the moles of acid equal the moles of base is known as the equivalence point.[1][8] For a strong acid-strong base titration, the equivalence point occurs at a neutral pH of 7.0 (at 25°C).[1][4][5][8] The endpoint of the titration, which is a close approximation of the equivalence point, is visually detected by the color change of an indicator or instrumentally by a pH meter.[6][9]
Applications in Research and Drug Development
In the pharmaceutical industry, acid-base titrations are crucial for:
-
Purity Analysis: Determining the purity of active pharmaceutical ingredients (APIs) and raw materials.[10]
-
Quality Control: Ensuring that the concentration of acidic or basic components in final products meets specifications.[2][10]
-
Assay of Formulations: Quantifying the amount of an active ingredient in a drug formulation, such as acetylsalicylic acid in aspirin.[10]
-
Drug Development: In pre-formulation studies and to understand reaction kinetics.[11]
Experimental Protocols
Protocol 1: Potentiometric Titration of a Strong Base with HCl
This protocol describes the determination of the concentration of a sodium hydroxide (NaOH) solution using a standardized solution of this compound (HCl) and a pH meter for endpoint detection.
Objective: To accurately determine the molar concentration of an unknown strong base solution.
Materials and Reagents:
-
Standardized 0.1 M this compound (HCl) solution
-
Sodium Hydroxide (NaOH) solution of unknown concentration
-
Deionized/Distilled Water
-
50 mL Burette
-
25 mL Volumetric Pipette
-
250 mL Beaker or Erlenmeyer Flask
-
pH Meter with a glass electrode, calibrated
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Burette Preparation: Rinse a clean 50 mL burette twice with small portions (~5 mL) of the 0.1 M HCl standard solution, ensuring the inner walls and tip are coated. Discard the rinse solution.
-
Fill the burette with the 0.1 M HCl solution, making sure the tip is free of air bubbles. Record the initial volume to two decimal places.[12]
-
Analyte Preparation: Using a 25 mL volumetric pipette, transfer 25.00 mL of the unknown NaOH solution into a 250 mL beaker.[12][13]
-
Add approximately 70-100 mL of deionized water to the beaker to ensure the pH electrode is sufficiently submerged.[7][14]
-
Place a magnetic stir bar into the beaker and place it on a magnetic stirrer.
-
Titration Setup: Suspend the calibrated pH electrode in the NaOH solution, ensuring the tip does not contact the stir bar.[13]
-
Begin stirring at a moderate, constant speed. Record the initial pH of the NaOH solution.
-
Titration: Add the HCl titrant from the burette in small increments (e.g., 1-2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.
-
As the pH approaches 7, reduce the increment volume (e.g., 0.1 mL or drop-wise) to accurately identify the steep change in pH around the equivalence point.[15]
-
Continue adding titrant past the equivalence point until the pH begins to level off in the acidic region.
-
Endpoint Determination: The equivalence point is the midpoint of the steepest vertical portion of the titration curve (pH vs. volume of HCl added).[9][15] This can also be determined by finding the maximum of the first derivative of the titration curve.
-
Replicates: Repeat the titration at least two more times for precision and accuracy.
Calculations: The concentration of the NaOH solution is calculated using the following stoichiometric relationship at the equivalence point:
Macid × Vacid = Mbase × Vbase
Where:
-
Macid = Molarity of the HCl solution (mol/L)
-
Vacid = Volume of HCl solution used to reach the equivalence point (L)
-
Mbase = Molarity of the NaOH solution (mol/L)
-
Vbase = Initial volume of the NaOH solution (L)[1]
Protocol 2: Titration Using a Colorimetric Indicator
This protocol is a faster, alternative method using a chemical indicator for endpoint determination.
Objective: To rapidly determine the concentration of an unknown strong base solution.
Materials and Reagents:
-
Same as Protocol 1, excluding the pH meter.
-
Phenolphthalein or Bromothymol Blue indicator solution.
Procedure:
-
Setup: Prepare the burette with 0.1 M HCl and the analyte flask with 25.00 mL of unknown NaOH solution as described in Protocol 1 (steps 1-4).
-
Indicator Addition: Add 2-3 drops of a suitable indicator to the NaOH solution in the flask.[6][7] Phenolphthalein (colorless in acid, pink in base) or Bromothymol Blue (yellow in acid, blue in base) are excellent choices.[15][16]
-
Place a white tile or paper under the flask to make the color change more visible.[12]
-
Titration: Slowly add the HCl from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[6][12]
-
Endpoint Detection: Continue adding HCl drop-by-drop near the endpoint until a single drop causes a persistent color change.[16] For phenolphthalein, the endpoint is the first instance of the pink color disappearing to a colorless solution that persists for at least 30 seconds.[17]
-
Record the final burette volume.
-
Replicates: Repeat the titration until at least three concordant results (volumes that agree within ±0.1 mL) are obtained.
Data Presentation
Table 1: Titration of Unknown NaOH with 0.1000 M HCl
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl Added (mL) | Calculated NaOH Molarity (M) |
|---|---|---|---|---|
| 1 | 0.10 | 24.60 | 24.50 | 0.0980 |
| 2 | 0.25 | 24.80 | 24.55 | 0.0982 |
| 3 | 0.15 | 24.72 | 24.57 | 0.0983 |
| Average | | | 24.54 | 0.0982 |
Table 2: Typical pH Values in a Strong Acid-Strong Base Titration (0.1 M NaOH vs. 0.1 M HCl)
| Stage of Titration | Volume of HCl Added (mL) to 25 mL NaOH | Typical pH |
|---|---|---|
| Initial Point | 0.0 | 13.0 |
| Before Equivalence Point | 24.5 | 11.0 |
| At Equivalence Point | 25.0 | 7.0 |
| After Equivalence Point | 25.5 | 3.0 |
| Excess Acid | 30.0 | 2.0 |
Visualizations
References
- 1. Strong Acid-Base Titration | Overview & Examples - Lesson | Study.com [study.com]
- 2. reagent.co.uk [reagent.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. titrations.info [titrations.info]
- 8. Strong Acid-Strong Base Titrations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Finding the Endpoint of a Titration - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 10. Acid-Base Titration in the Pharmaceutical Industry [unacademy.com]
- 11. Applications of Titrations - PASCO Blog | PASCO [pasco.com]
- 12. Titrating sodium hydroxide with this compound | Class experiment | RSC Education [edu.rsc.org]
- 13. kbcc.cuny.edu [kbcc.cuny.edu]
- 14. titrations.info [titrations.info]
- 15. youtube.com [youtube.com]
- 16. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Application Notes and Protocols for Hydrochloric Acid-Induced Depurination of DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depurination, the hydrolysis of the N-glycosidic bond connecting a purine (B94841) base (adenine or guanine) to the deoxyribose backbone, is a fundamental process in molecular biology. While often studied as a form of DNA damage, controlled depurination has historical applications in DNA sequencing and remains a relevant mechanism in the study of DNA structure and repair. These application notes provide a detailed overview of the use of hydrochloric acid (HCl) for inducing depurination, contrasting its historical application in Maxam-Gilbert sequencing with modern methods for detecting apurinic (AP) sites, and providing a protocol for controlled depurination for research applications.
Introduction
The controlled cleavage of DNA at specific bases is a cornerstone of various molecular biology techniques. Acid-induced depurination offers a method for creating apurinic sites, which can then be cleaved by subsequent chemical treatment. This principle was famously exploited in the Maxam-Gilbert method of chemical sequencing.[1][2] While largely supplanted by modern high-throughput sequencing technologies, the underlying chemistry of depurination remains critical for understanding DNA stability, damage, and repair.
This compound provides a straightforward means to lower the pH of a DNA solution, thereby catalyzing the depurination process. The rate of depurination is highly dependent on pH and temperature, allowing for a degree of control over the frequency of AP site formation.[3] These notes will detail the chemical mechanism, provide protocols for both historical and research applications, and discuss modern techniques for the genome-wide mapping of apurinic sites.
Chemical Mechanism of Acid-Catalyzed Depurination
Acid-catalyzed depurination proceeds via the protonation of a purine base, which weakens the N-glycosidic bond. The generally accepted mechanism is as follows:
-
Protonation: Under acidic conditions, a hydrogen ion (H+) protonates the N7 position of guanine (B1146940) or adenine (B156593). This introduces a positive charge on the purine ring.
-
Glycosidic Bond Cleavage: The electron-withdrawing effect of the protonated purine base destabilizes the N-glycosidic bond. This leads to the cleavage of the bond, releasing the neutral purine base.
-
Formation of an Oxocarbenium Ion: The departure of the purine base results in the formation of a transient oxocarbenium ion on the deoxyribose sugar.
-
Generation of an Apurinic (AP) Site: The oxocarbenium ion is subsequently hydrolyzed, resulting in a stable apurinic site, where the deoxyribose sugar remains in the DNA backbone but lacks a purine base.
This process occurs more readily for purines than for pyrimidines. The resulting AP site is a chemically reactive aldehyde group in its open-chain form, which is susceptible to cleavage by agents like piperidine.[1]
Quantitative Data on Depurination Rates
The rate of depurination is significantly influenced by pH, temperature, and DNA sequence. The following tables summarize key quantitative data from the literature.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Reference |
| 1.4 | 37 | Varies by sequence | - | |
| 1.6 | 37 | Varies by sequence | - | |
| 5.1 | 37 | ~5.8% release in 33d | ~3.5 years | |
| 5.9 | 80 | Varies by sequence | - | |
| 7.1 | 37 | ~0.1% release in 33d | ~200 years | |
| 1.2 | 22 | ~2% depurination in 6h | - | [4] |
| 1.2 | 37 | ~10% depurination in 6h | - | [4] |
| 1.2 | 80 | ~70% depurination in 6h | - | [4] |
| 4.0 | 22 | ~3% depurination in 6h | - | [4] |
| 4.0 | 37 | ~12% depurination in 6h | - | [4] |
| 4.0 | 80 | ~97% depurination in 6h | - | [4] |
| Table 1: Influence of pH and Temperature on Depurination Rates. |
| DNA Sequence Context | Relative Depurination Rate | Reference |
| (AT)₁₅ | Fastest | |
| (AG)₁₅ | Slower than (AT)₁₅ | |
| (AC)₁₅ | Slower than (AG)₁₅ | |
| (A)₃₀ | Slowest | |
| Table 2: Influence of DNA Sequence on Depurination Rates at Acidic pH. |
Experimental Protocols
Protocol 1: Depurination for Maxam-Gilbert Sequencing (A+G Reaction)
This protocol is based on the historical Maxam-Gilbert chemical sequencing method and uses formic acid to achieve depurination at both adenine and guanine residues.[5][6] It is provided for informational purposes as this sequencing method is no longer in common use.
Materials:
-
End-labeled DNA fragment (>5,000 cpm)
-
Formic acid
-
Hydrazine (B178648) stop solution (0.3 M sodium acetate, 0.1 mM EDTA, 25 µg/ml tRNA)
-
10 M Piperidine (diluted to 1.0 M before use)
-
Ethanol (B145695) (95% and 70%)
-
Dry ice or -70°C freezer
Procedure:
-
Reaction Setup: To the aliquot of end-labeled DNA, add 50 µl of formic acid.
-
Incubation: Incubate at 20°C for 3-4 minutes. The precise timing is critical to achieve the desired partial depurination.
-
Stopping the Reaction: Add 200 µl of hydrazine stop solution to the reaction mixture.
-
Precipitation: Add 750 µl of 95% ethanol and precipitate the DNA on dry ice or at -70°C for 10-15 minutes.
-
Pelleting: Centrifuge at high speed in a microcentrifuge for 10 minutes to pellet the DNA.
-
Washing: Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Drying: Air dry the DNA pellet.
-
Cleavage at Apurinic Sites: Resuspend the pellet in 100 µl of 1.0 M piperidine. Heat at 90°C for 30 minutes. This step cleaves the DNA backbone at the apurinic sites.
-
Sample Preparation for Gel Electrophoresis: Lyophilize the sample to remove the piperidine. Resuspend in loading buffer for analysis on a sequencing gel.
Protocol 2: Controlled Generation of Apurinic Sites using HCl (Hypothetical Research Protocol)
This protocol is designed for researchers wishing to generate DNA with a low frequency of apurinic sites for studies on DNA damage, repair, or structural integrity. The conditions are derived from kinetic data and should be optimized for the specific application.[3][4]
Objective: To generate a low frequency of apurinic sites in a purified DNA sample.
Materials:
-
Purified DNA (e.g., plasmid, PCR product) in a low-salt buffer or water.
-
This compound (HCl), 1 M stock solution.
-
Tris-HCl, pH 8.0, 1 M stock solution (for neutralization).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Thermal cycler or water bath.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the DNA sample. For a final reaction volume of 50 µl, add DNA to a final concentration of 10-50 ng/µl.
-
Acidification: Add 1 M HCl to the reaction mixture to achieve the desired final pH. For example, to achieve a pH of approximately 1.4, add an appropriate volume of HCl. Note: The final HCl concentration will depend on the buffering capacity of the initial DNA solution. It is recommended to perform a titration on a mock sample to determine the required volume of HCl.
-
Incubation: Incubate the reaction at a controlled temperature for a specific duration to induce depurination. Based on the data in Table 1, the following are suggested starting points:
-
Mild Depurination: pH 4.0 at 37°C for 15-60 minutes.
-
Moderate Depurination: pH 2.0 at 37°C for 10-30 minutes.
-
Extensive Depurination: pH 1.4 at 60°C for 30-60 minutes.
-
-
Neutralization: Stop the reaction by adding 1 M Tris-HCl, pH 8.0 to neutralize the acid.
-
Buffer Exchange: Purify the DNA using a standard column-based purification kit or ethanol precipitation to remove the acid and salts. Resuspend the DNA in TE buffer.
-
Quantification and Quality Control: Quantify the DNA concentration. The integrity of the DNA can be assessed by agarose (B213101) gel electrophoresis. The presence of apurinic sites can be confirmed using an AP site-specific assay if required.
Modern Application: AP-Seq for Genome-Wide Mapping of Apurinic Sites
While controlled depurination for sequencing is largely historical, the detection of naturally occurring apurinic sites is a current area of research. AP-seq is a method that allows for the enrichment and sequencing of DNA fragments containing apurinic sites, providing a genome-wide map of this form of DNA damage.[5][7]
The general workflow for AP-seq involves:
-
Labeling of AP sites: A specific chemical probe is used to tag the aldehyde group present at apurinic sites. This probe often contains a biotin (B1667282) moiety.
-
Enrichment: The biotin-labeled DNA fragments are enriched from the total genomic DNA using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched DNA fragments are then used to prepare a library for next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify the locations of apurinic sites.
AP-seq and similar methods are powerful tools for studying DNA repair, the effects of genotoxic agents, and the role of DNA damage in disease.[5]
Conclusion
The use of this compound for the depurination of DNA is a well-characterized chemical process. While its direct application in de novo DNA sequencing is confined to the historical Maxam-Gilbert method, the principles of acid-catalyzed depurination are fundamental to our understanding of DNA stability. The provided protocols offer a basis for both understanding this historical technique and for the controlled generation of apurinic sites for contemporary research into DNA damage and repair. Modern techniques such as AP-seq have shifted the focus from using depurination as a tool for sequencing to a means of studying the landscape of DNA damage within the genome.
References
- 1. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vbspu.ac.in [vbspu.ac.in]
- 3. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 4. Mechanism of DNA Depurination by Carcinogens in Relation to Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. AP-Seq: A Method to Measure Apurinic Sites and Small Base Adducts Genome-Wide | Springer Nature Experiments [experiments.springernature.com]
Industrial Applications of Hydrochloric Acid in Chemical Synthesis: Application Notes and Protocols
Hydrochloric acid (HCl) is a cornerstone of the chemical industry, functioning as a highly versatile and indispensable reagent and catalyst in a vast array of synthetic processes.[1][2] Its strong acidic nature, coupled with its ability to act as a chlorine source, makes it a critical component in the production of numerous organic and inorganic compounds that are fundamental to various sectors, including plastics, pharmaceuticals, and specialty chemicals.[3][4] This document provides detailed application notes and experimental protocols for key industrial syntheses utilizing this compound, intended for researchers, scientists, and drug development professionals.
Application Note 1: Production of Vinyl Chloride Monomer (VCM) for Polyvinyl Chloride (PVC)
The synthesis of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC), is one of the largest consumers of this compound globally.[5] The industry predominantly uses a "balanced process" that integrates direct chlorination of ethylene (B1197577) and oxychlorination, showcasing an elegant example of industrial symbiosis where the HCl byproduct of one step is the reactant for another.[6][7]
The balanced process involves two primary reactions. First, ethylene (C₂H₄) reacts with chlorine (Cl₂) in the direct chlorination step to form 1,2-dichloroethane (B1671644) (EDC).[6][7] The EDC is then purified and subjected to thermal cracking at high temperatures (around 500°C), yielding VCM and hydrogen chloride (HCl).[6] The generated HCl is not treated as waste but is instead fed into the oxychlorination reactor. In this second key step, ethylene is reacted with the recycled HCl and oxygen in the presence of a copper-based catalyst to produce more EDC.[6][7] This cyclical use of HCl makes the overall process more economical and sustainable by reducing the demand for raw chlorine.[6]
Quantitative Data for VCM Production
| Parameter | Direct Chlorination | Thermal Cracking (Pyrolysis) | Oxychlorination |
| Reactants | Ethylene (C₂H₄), Chlorine (Cl₂) | 1,2-Dichloroethane (EDC) | Ethylene (C₂H₄), HCl, Oxygen (O₂) |
| Products | 1,2-Dichloroethane (EDC) | Vinyl Chloride (VCM), HCl | 1,2-Dichloroethane (EDC), Water (H₂O) |
| Temperature | 50-90 °C | 480-520 °C | 220-250 °C |
| Pressure | 4-10 atm | 25-30 atm | 4-6 atm |
| Catalyst | Ferric Chloride (FeCl₃) | None (Thermal) | Copper(II) Chloride (CuCl₂) on Alumina |
| EDC Yield | >98% | ~50-60% Conversion per pass | >95% |
| VCM Purity | N/A | >99.9% after purification[7] | N/A |
Experimental Protocol: Conceptual Overview of the Balanced Process
-
Direct Chlorination: Liquid ethylene and chlorine are fed into a reactor containing a solution of EDC and a ferric chloride catalyst. The reaction is exothermic and the temperature is maintained between 50-90°C. The resulting EDC is drawn off and purified.
-
Purification: The crude EDC from both direct chlorination and oxychlorination steps is purified by distillation to remove impurities and water before being sent to the cracking furnace.
-
Thermal Cracking: Purified, vaporized EDC is fed into a high-temperature furnace (cracker) at 480-520°C and 25-30 atm.[6] The residence time is carefully controlled to optimize the conversion to VCM and minimize byproduct formation.
-
Quenching & Purification: The hot gas mixture from the cracker, containing VCM, unreacted EDC, and HCl, is rapidly cooled (quenched) to stop the reaction. This mixture then undergoes a series of distillations. First, HCl is separated and recycled to the oxychlorination reactor.[7] Second, the VCM product is separated from the unreacted EDC. The VCM is purified to >99.9% purity, and the unreacted EDC is recycled back to the purification stage.[7]
-
Oxychlorination: In a separate fluidized bed reactor, ethylene, oxygen, and the recycled HCl gas are passed over a copper chloride catalyst at 220-250°C.[6] The reaction produces EDC and water. The resulting EDC is then sent to the purification unit along with the EDC from the direct chlorination step.
Process Workflow Diagram
Caption: Workflow of the balanced process for VCM synthesis.
Application Note 2: Synthesis of Dichloropropanol (B8674427) from Glycerol (B35011)
A significant application of this compound is in the conversion of glycerol, a byproduct of biodiesel production, into dichloropropanol (DCP), a key intermediate for manufacturing epichlorohydrin.[8][9] This process provides a sustainable route to a high-value chemical from a renewable feedstock. The reaction involves the chlorination of glycerol's hydroxyl groups by HCl.
The reaction is typically carried out in the presence of a catalyst, such as a carboxylic acid (e.g., propionic acid) or a zinc-based compound, to improve reaction rate and selectivity.[10] Anhydrous hydrogen chloride gas is bubbled through glycerol at elevated temperatures.[10] The process can be controlled to favor the production of 1,3-dichloro-2-propanol (B29581) over 2,3-dichloro-1-propanol, which is advantageous as the former isomer reacts more readily in the subsequent conversion to epichlorohydrin.[9]
Quantitative Data for Dichloropropanol Synthesis
| Parameter | Value / Condition | Reference |
| Reactants | Glycerol, Anhydrous Hydrogen Chloride (HCl) | [10] |
| Catalyst | Propionic acid, zinc chloride, chloroacetic acid, etc. | [10] |
| Temperature | 100 - 120 °C | [10] |
| Pressure | Atmospheric Pressure | [10] |
| Reaction Time | 5 - 15 hours | [10] |
| Glycerol Conversion | Nearly 100% | [10] |
| Dichloropropanol Yield | > 90% | [10] |
Experimental Protocol: Laboratory-Scale Synthesis of Dichloropropanol
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures, including personal protective equipment (PPE) and use of a fume hood.
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a condenser. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide (B78521) solution) to neutralize any unreacted HCl gas.
-
Charging Reactants: Charge the reactor with glycerol and the chosen catalyst (e.g., propionic acid, 2-5 mol% relative to glycerol).
-
Initiating Reaction: Begin stirring and heat the mixture to the target temperature of 100-120°C using an oil bath.[10]
-
HCl Gas Introduction: Once the temperature is stable, begin bubbling anhydrous hydrogen chloride gas through the glycerol mixture at a controlled rate.
-
Monitoring the Reaction: The reaction is exothermic. Monitor the temperature closely and adjust heating as necessary. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) by taking aliquots periodically.
-
Reaction Completion: Continue the reaction for 5-15 hours, or until monitoring indicates that the glycerol has been consumed.[10]
-
Work-up and Purification: Upon completion, stop the HCl flow and cool the reactor to room temperature. The resulting crude dichloropropanol can be purified by distillation under reduced pressure to separate it from the catalyst and any high-boiling byproducts.
Reaction Pathway Diagram
Caption: Catalyzed reaction pathway for dichloropropanol synthesis.
Application Note 3: Role in Pharmaceutical Synthesis and Drug Development
In the pharmaceutical industry, this compound is a critical reagent used for several purposes, most notably for pH control and the formation of hydrochloride salts of active pharmaceutical ingredients (APIs).[11][12] Many APIs are weakly basic organic compounds that exhibit poor solubility in water, which can limit their bioavailability.[11]
Converting these basic APIs into their hydrochloride salts is a common and effective strategy to significantly increase aqueous solubility and improve dissolution rates.[12] This is achieved by reacting the free base form of the drug with this compound. The resulting salt is typically a crystalline solid with improved stability, handling properties, and bioavailability, making it more suitable for formulation into final dosage forms.[11]
Protocol: General Procedure for API Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base form of the API in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate). The choice of solvent is critical and depends on the solubility of both the free base and the final salt.
-
Acid Addition: While stirring the solution, slowly add a stoichiometric amount of this compound. The HCl is typically used as a solution in a compatible solvent (e.g., HCl in isopropanol) or as a gas.
-
Crystallization/Precipitation: The hydrochloride salt, being less soluble in the organic solvent than the free base, will begin to crystallize or precipitate out of the solution. The process can be aided by cooling the mixture or adding an anti-solvent.
-
Isolation: The solid salt is isolated by filtration.
-
Washing and Drying: The isolated solid is washed with a small amount of cold solvent to remove any unreacted starting material or impurities. The final product is then dried under vacuum to remove residual solvent, yielding the pure API hydrochloride salt.
Logical Diagram: Benefits of HCl Salt Formation
Caption: Rationale for converting APIs to hydrochloride salts.
Application Note 4: Acid-Catalyzed Hydrolysis of Esters
Acid-catalyzed hydrolysis of esters is a fundamental reaction in organic synthesis, used to convert esters into their constituent carboxylic acids and alcohols. This compound is an effective catalyst for this reaction, which proceeds via a nucleophilic acyl substitution mechanism. While often performed in laboratory settings, this reaction is also applied industrially for the production of specialty chemicals and in degradation studies.
The reaction involves the protonation of the ester's carbonyl oxygen by HCl, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses to yield the carboxylic acid and the alcohol, regenerating the acid catalyst. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
Quantitative Data for Ester Hydrolysis
| Parameter | Typical Condition |
| Substrate | Ester (e.g., Ethyl Acetate) |
| Reagent | Water (often used as solvent) |
| Catalyst | This compound (e.g., 0.5 - 1.0 N)[13] |
| Temperature | 25 °C to 100 °C (Reflux) |
| Monitoring | Titration of the formed carboxylic acid[13], HPLC, GC |
Experimental Protocol: Hydrolysis of Ethyl Acetate (B1210297)
Disclaimer: This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety measures.
-
Setup: Place 100 mL of 0.5 N this compound into a 250 mL conical flask.[13]
-
Initiation: Pipette 5 mL of ethyl acetate into the flask, start a stopwatch, and mix thoroughly.[13]
-
Initial Sample (t=0): Immediately withdraw a 5 mL aliquot of the reaction mixture and transfer it to another flask containing ice cubes to quench the reaction. Titrate this sample with a standardized 0.2 N sodium hydroxide (NaOH) solution using phenolphthalein (B1677637) as an indicator. This gives the initial acid concentration (V₀).[13]
-
Monitoring: At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw additional 5 mL aliquots, quench them in ice, and titrate with the standardized NaOH solution. These titration volumes are recorded as Vₜ.[13]
-
Final Sample (t=∞): To determine the final concentration, heat a separate portion of the initial reaction mixture in a sealed tube in a water bath for an extended period (e.g., 1-2 hours) to drive the reaction to completion. Cool the mixture and titrate a 5 mL aliquot as before to get V∞.[13]
-
Analysis: The concentration of the product (acetic acid) at each time point can be calculated from the titration volumes. This data can be used to determine the reaction kinetics, typically following pseudo-first-order kinetics.
Experimental Workflow Diagram
Caption: Workflow for monitoring acid-catalyzed ester hydrolysis.
References
- 1. labproinc.com [labproinc.com]
- 2. chem.co.id [chem.co.id]
- 3. iranacid.com [iranacid.com]
- 4. marketpublishers.com [marketpublishers.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. iranacid.com [iranacid.com]
- 7. ou.edu [ou.edu]
- 8. ftijayabaya.ac.id [ftijayabaya.ac.id]
- 9. Synthesize Dichloropropanol by Glycerol Chlorination | USP 99.7 Glycerin Refining Equipment [glycerinrefine.com]
- 10. CN102234223A - Method for synthesizing dichloropropanol by reaction of glycerol and hydrogen chloride - Google Patents [patents.google.com]
- 11. This compound in Pharmaceutical Preparations: Best Practices [eureka.patsnap.com]
- 12. iranacid.com [iranacid.com]
- 13. nitt.edu [nitt.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Corrosion of Stainless Steel by Hydrochloric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the corrosion of stainless steel when working with hydrochloric acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving stainless steel and this compound.
1. Why is my stainless steel corroding in this compound?
This compound is a reducing acid, meaning it lacks the oxidizing properties necessary for stainless steel to maintain its passive, corrosion-resistant layer.[1] This passive layer, primarily composed of chromium oxide, is what normally protects the steel from attack.[2][3] When exposed to HCl, this protective layer can break down, leading to corrosion.[1][4] Common stainless steel grades like 304 and 316 are generally not resistant to this compound at any significant concentration or temperature.[1] The chloride ions (Cl-) in HCl are particularly aggressive and can cause localized corrosion, such as pitting and crevice corrosion.[5][6][7]
2. I'm seeing small, deep holes in my stainless steel. What's happening?
This is likely pitting corrosion, a localized form of corrosion that occurs when the passive layer on stainless steel is breached in the presence of chloride ions.[2][6][8] Once a pit initiates, the environment inside it can become highly acidic and concentrated with chloride ions, accelerating the corrosion process and leading to rapid penetration of the metal.[6][8][9]
-
Mechanism of Pitting Corrosion:
-
Initiation: A localized breakdown of the passive layer occurs at a vulnerable site on the steel surface.[6][8]
-
Propagation: An electrochemical cell is formed. The small, exposed area becomes the anode, where metal dissolution occurs (Fe → Fe²⁺ + 2e⁻). The surrounding, larger passive surface acts as the cathode.[9]
-
Autocatalytic Process: Chloride ions migrate into the pit to balance the positive charge from the metal ions. Inside the pit, metal chlorides hydrolyze to form this compound (e.g., FeCl₂ + 2H₂O → Fe(OH)₂ + 2HCl), further lowering the pH and accelerating the corrosion rate.[8][9]
-
3. Corrosion is occurring in tight spaces, like under washers or in joints. What is this and how can I prevent it?
This is known as crevice corrosion. It happens in confined spaces where the solution is stagnant and access to oxygen is restricted.[5][6] Inside the crevice, oxygen is depleted, leading to a difference in potential between the area inside and outside the crevice. The area within the crevice becomes an anode and corrodes. Similar to pitting, chloride ions accumulate in the crevice, and the pH drops, accelerating the attack.[6] To prevent this, it's advisable to design equipment to eliminate tight joints where possible or use welding as an alternative to fasteners in immersed applications.[6]
4. My stainless steel component cracked under stress in a chloride environment. Why did this happen?
This phenomenon is called Chloride Stress Corrosion Cracking (CSCC). It occurs in austenitic stainless steels when they are subjected to tensile stress in the presence of chlorides, oxygen, and elevated temperatures.[10][11][12] Even residual stresses from manufacturing or welding can be sufficient to cause CSCC.[11][12] While catastrophic failures are rare, CSCC can lead to significant economic losses due to equipment replacement.[11] Using low-carbon stainless steel grades or nickel-based alloys can help mitigate this issue.[10] It is rare to see chloride stress corrosion cracking at temperatures below 60 °C (150 °F) when stainless steels are fully immersed.[13]
5. How can I protect my stainless steel equipment from this compound?
Several strategies can be employed to mitigate corrosion:
-
Material Selection: For handling this compound, especially at higher concentrations and temperatures, it is often necessary to use higher-grade alloys. Nickel-based alloys are generally more resistant than stainless steels.[1] Some super duplex and 6% molybdenum stainless steel grades may have limited resistance to dilute HCl at ambient temperatures.[14]
-
Corrosion Inhibitors: These are chemical compounds that, when added to the corrosive environment in small concentrations, can decrease the corrosion rate.[15] Many organic compounds can act as inhibitors by adsorbing onto the metal surface and forming a protective layer.[15][16]
-
Passivation: This is a chemical treatment that enhances the natural passive layer on the stainless steel surface.[3] By removing free iron and enriching the surface with chromium oxide, passivation can improve corrosion resistance.[3][17] Citric acid passivation is one such method.[17]
-
Coatings: Applying a protective coating, such as a CVD (Chemical Vapor Deposition) coating, can create a barrier between the stainless steel and the corrosive environment.[18]
-
Anodic Protection: This electrochemical method involves maintaining the stainless steel in the passive region by applying an external current. It can be effective in strong sulfuric acid with chloride impurities.[19]
-
Control of Environment: Lowering the temperature and reducing the concentration of this compound can significantly decrease the corrosion rate.[6][20]
Data Presentation
Table 1: Corrosion Rate of Stainless Steel in this compound at Various Concentrations and Temperatures
| Stainless Steel Grade | HCl Concentration (M) | Temperature (°C) | Corrosion Rate (mm/year) | Reference |
| Fe6956 | 0.5 | 30 | ~0.1 | [5] |
| Fe6956 | 1.0 | 30 | ~0.2 | [5] |
| Fe6956 | 1.5 | 30 | ~0.3 | [5] |
| Fe6956 | 2.0 | 30 | ~0.4 | [5] |
| Fe6956 | 2.0 | 60 | >1.0 | [5] |
| Type 316L | 0.7 | Room Temperature | 0.9 ± 0.2 | [20] |
| Type 316L | 1.5 | Room Temperature | >1.0 | [20] |
| Type 316Ti | 10% (~3M) | Room Temperature | 0.72 ± 0.09 | [21] |
Table 2: Efficacy of Corrosion Inhibitors for Stainless Steel in this compound
| Inhibitor | Stainless Steel Grade | HCl Concentration | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-(2-mercaptophenyl)-N'-phenyl thiourea (B124793) (MPTU) | 304 | 2 N | 300 ppm | 30 | >92 | [16] |
| Aniline (C₆H₅NH₂) | Stainless Steel | 0.5 M | 0.043 M | 45 | 96.00 | [22] |
| Aniline (C₆H₅NH₂) | Stainless Steel | 0.5 M | 0.107 M | 60 | 95.58 | [22] |
| Tea Tree Extract | 304 | 1 M | 0.75 g/L | 25 | 86 | [23] |
| Lycopene | 304 | 2 M | Not Specified | Room Temperature | 88.71 | [24] |
| Clindamycin | 304 | 2 M | 300 ppm | Not Specified | 93 | [25] |
Experimental Protocols
Protocol 1: Weight Loss Method for Corrosion Rate Determination
This protocol outlines a standard procedure for determining the corrosion rate of stainless steel in a this compound solution.
-
Material Preparation:
-
Cut stainless steel coupons to a specific size (e.g., 4.0 cm x 4.0 cm x 0.1 cm).[5]
-
Drill a small hole at the top edge for suspension.[5]
-
Degrease the coupons in absolute ethanol, dry them in acetone, and then with hot air.[5]
-
Store the prepared coupons in a moisture-free desiccator until use.[5]
-
Accurately weigh each coupon before the experiment.[5]
-
-
Corrosive Solution Preparation:
-
Prepare this compound solutions of the desired concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M) using analytical grade HCl and double-distilled water.[5]
-
-
Experimental Procedure:
-
Place a known volume of the corrosive solution (e.g., 200 ml) into a glass vessel.[5]
-
Place the vessel in a thermostated water bath to maintain a constant temperature (e.g., 30°C, 40°C, 50°C, 60°C).[5]
-
Suspend a pre-weighed coupon in the solution using a glass hook, ensuring it is fully immersed.[5]
-
After a predetermined exposure time (e.g., 3 hours), remove the coupon from the solution.[5]
-
Clean the coupon to remove corrosion products, rinse with distilled water and acetone, and dry thoroughly.
-
Weigh the coupon again to determine the weight loss.
-
-
Corrosion Rate Calculation:
Protocol 2: Potentiodynamic Polarization for Corrosion Behavior Analysis
This protocol describes the use of an electrochemical method to study the corrosion behavior of stainless steel.
-
Electrode and Cell Setup:
-
Use a three-electrode cell configuration consisting of a working electrode (the stainless steel sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[5][26][27]
-
The stainless steel working electrode should be prepared as described in Protocol 1.
-
-
Experimental Procedure:
-
Immerse the three electrodes in the prepared this compound solution.
-
Allow the system to stabilize by leaving the working electrode at its open-circuit potential (OCP) for a set period (e.g., 30 minutes) until a steady potential is reached.[5]
-
Using a potentiostat, scan the potential of the working electrode from a cathodic potential to an anodic potential (e.g., from -0.25 V to +1.6 V vs. SCE) at a constant scan rate (e.g., 1 mV/s).[5]
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential to obtain a potentiodynamic polarization curve (Tafel plot).
-
From the Tafel plot, determine key corrosion parameters such as:
-
Corrosion potential (Ecorr)
-
Corrosion current density (icorr)
-
Pitting potential (Epit)
-
Passivation potential (Epp)
-
-
The corrosion rate can be calculated from the corrosion current density (icorr).
-
Visualizations
Caption: Mechanism of pitting corrosion on stainless steel in a chloride environment.
Caption: A typical experimental workflow for testing stainless steel corrosion.
Caption: Decision tree for selecting a corrosion prevention strategy.
References
- 1. bssa.org.uk [bssa.org.uk]
- 2. joiff.com [joiff.com]
- 3. carpentertechnology.com [carpentertechnology.com]
- 4. Corrosion Studies on Stainless Steel (FE6956) in this compound Solution [file.scirp.org]
- 5. Corrosion Studies on Stainless Steel (FE6956) in this compound Solution [scirp.org]
- 6. Pitting and Crevice Corrosion - SSINA [ssina.com]
- 7. echemi.com [echemi.com]
- 8. astropak.com [astropak.com]
- 9. quora.com [quora.com]
- 10. corrosionpedia.com [corrosionpedia.com]
- 11. Chloride Stress Corrosion Cracking | Inspectioneering [inspectioneering.com]
- 12. Stress Corrosion Cracking - AMPP [ampp.org]
- 13. Chloride Stress Corrosion Cracking - SSINA [ssina.com]
- 14. This compound - Rolled Alloys [rolledalloys.com]
- 15. isca.me [isca.me]
- 16. irphouse.com [irphouse.com]
- 17. silcotek.com [silcotek.com]
- 18. silcotek.com [silcotek.com]
- 19. content.ampp.org [content.ampp.org]
- 20. Corrosion Behavior of Cold Rolled Type 316L Stainless Steel in HCl-Containing Environments - ProQuest [proquest.com]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. content.ampp.org [content.ampp.org]
- 23. Corrosion Inhibition of Mild Steel and 304 Stainless Steel in 1 M this compound Solution by Tea Tree Extract and Its Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jmaterenvironsci.com [jmaterenvironsci.com]
- 25. researchgate.net [researchgate.net]
- 26. electrochemsci.org [electrochemsci.org]
- 27. ijmerr.com [ijmerr.com]
Technical Support Center: Optimizing Hydrochloric Acid Concentration for Protein Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hydrochloric acid (HCl) for protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using HCl for protein precipitation?
This compound is used for isoelectric precipitation of proteins.[1] Proteins are amphoteric molecules, meaning they can carry both positive and negative charges. The net charge of a protein is dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the protein has a net charge of zero. At this point, the electrostatic repulsion between protein molecules is minimal, leading to aggregation and precipitation out of the solution.[1] By adding HCl, a strong acid, the pH of the protein solution is lowered. As the pH approaches the pI of the target protein, its solubility decreases, causing it to precipitate.
Q2: How do I determine the optimal pH for precipitating my protein of interest?
The optimal pH for precipitation is the isoelectric point (pI) of your target protein. The pI of most proteins falls within the pH range of 4-6.[1] You can find the theoretical pI of your protein using online bioinformatics tools by inputting its amino acid sequence. However, the optimal experimental pH may need to be determined empirically. This can be done by creating a series of small-scale trials where the pH of the protein solution is adjusted to different values around the theoretical pI to identify the pH that yields the maximum precipitate.
Q3: How do I calculate the amount of HCl needed to reach the target pH?
Calculating the exact volume of HCl to reach a specific pH can be complex due to the buffering capacity of the protein solution. A practical approach is to add a known concentration of HCl dropwise while continuously monitoring the pH with a calibrated pH meter until the desired pH is reached.[2]
For a more theoretical estimation, the Henderson-Hasselbalch equation can be used if the buffering system of your solution is well-defined.[3][4] However, for most protein solutions, which are complex mixtures, empirical titration is the most reliable method.
Q4: Can I use other acids besides HCl for protein precipitation?
Yes, other mineral acids like sulfuric acid can also be used for isoelectric precipitation.[5] Organic acids such as trichloroacetic acid (TCA) are also commonly used and are very effective precipitants, though they can cause protein denaturation.[6][7] The choice of acid can depend on the specific protein and the downstream applications.
Troubleshooting Guides
Issue 1: Low Protein Precipitation Yield
-
Possible Cause: The pH of the solution is not at the isoelectric point (pI) of the target protein.
-
Solution: Verify the theoretical pI of your protein. Empirically test a range of pH values around the pI to find the optimal precipitation pH. For example, for rapeseed press cake protein, the highest recovery yield was observed at pH 4.0.[8]
-
-
Possible Cause: The concentration of the protein in the initial solution is too low.
-
Solution: A low protein concentration may require a higher precipitant concentration or a longer incubation time to achieve effective precipitation.[1] Consider concentrating your sample before precipitation if possible.
-
-
Possible Cause: Insufficient incubation time or temperature.
-
Solution: Allow the precipitation to occur for an adequate amount of time. Performing the precipitation at a lower temperature, such as 4°C, can improve protein stability.[1]
-
Issue 2: Precipitated protein pellet will not dissolve.
-
Possible Cause: The protein has been irreversibly denatured.
-
Solution: Over-acidification or exposure to very low pH can lead to irreversible denaturation.[9][10] Use a less harsh acid or carefully control the final pH. To dissolve the pellet, you can try using a stronger denaturing agent like 8M urea (B33335) or 6M guanidine (B92328) HCl, followed by dialysis to refold the protein, although refolding is not guaranteed.
-
-
Possible Cause: Residual acid in the pellet.
-
Solution: After centrifugation, wash the protein pellet with a suitable buffer or an organic solvent like cold acetone (B3395972) to remove any remaining acid before attempting to redissolve it.[6]
-
-
Possible Cause: The pellet has been overly dried.
Issue 3: Contamination of the precipitated protein.
-
Possible Cause: Co-precipitation of other proteins.
-
Solution: If your sample is a complex mixture of proteins, isoelectric precipitation may co-precipitate proteins with similar pI values. Consider using a fractionation step, such as salting out with ammonium (B1175870) sulfate, before isoelectric precipitation to partially purify your target protein.
-
-
Possible Cause: Presence of non-protein contaminants.
-
Solution: Ensure that your initial protein solution is as pure as possible. Washing the final protein pellet with an appropriate buffer can help remove salts and other small molecule contaminants.
-
Quantitative Data on HCl Precipitation
The optimal HCl concentration is that which is required to achieve the target pH for maximal protein precipitation. The following table summarizes key data points from various studies.
| Protein Source | Target pH | HCl Concentration/Notes | Protein Recovery Yield | Reference |
| Casein from Milk | 4.6 | 0.2N HCl added dropwise | Not specified | [1] |
| Rapeseed Press Cake | 4.0 | pH adjusted with HCl | ~33% | [8] |
| K562 Cell Lysate | 3-7 (range) | 0-13 mM HCl | Not specified (proteome-wide) | [12] |
| Sour Cherry Kernels | 4.5 | 2N HCl to adjust pH | Not specified (protein concentrate) | [13] |
| High-Thiol Plant Proteins | 4.5 | 1M HCl to adjust pH | Not specified | [14] |
Experimental Protocols
Protocol 1: Isoelectric Precipitation of Casein from Milk using HCl
This protocol is adapted from a procedure for isolating casein from milk.[1]
Materials:
-
Milk
-
0.2N this compound (HCl)
-
Distilled water
-
Centrifuge and centrifuge tubes
-
pH meter
-
Beakers
-
Stirring rod
-
Filter paper and funnel
Procedure:
-
If starting with whole milk, centrifuge to remove fats and lipids.
-
Transfer the defatted milk to a beaker and add an equal volume of distilled water.
-
Calibrate the pH meter and place the electrode in the milk solution.
-
Slowly add 0.2N HCl drop by drop while constantly stirring the solution.
-
Monitor the pH closely. Continue adding HCl until the pH reaches 4.6. You should observe the formation of a white, curdy precipitate.
-
Allow the precipitate to settle.
-
Separate the precipitate (casein) from the supernatant by decantation or filtration.
-
Wash the precipitate with distilled water to remove residual salts.
-
Proceed with drying or resuspension of the purified protein pellet.
Protocol 2: General Protocol for Optimizing HCl Precipitation of a Target Protein
Materials:
-
Protein solution
-
This compound (e.g., 0.1M, 1M)
-
Microcentrifuge tubes
-
pH meter (or pH strips for rough estimation)
-
Microcentrifuge
-
Resuspension buffer
Procedure:
-
Dispense equal aliquots of your protein solution into several microcentrifuge tubes.
-
Create a pH gradient across the tubes by adding slightly different, small volumes of HCl to each. Aim for a range of pH values around the theoretical pI of your protein (e.g., from pH 6.0 down to pH 3.5).
-
Mix each tube gently and incubate on ice for 30 minutes to allow for precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant.
-
Visually inspect the size of the pellet in each tube to identify the pH at which the most protein has precipitated.
-
For a more quantitative analysis, you can redissolve the pellets in a suitable buffer and measure the protein concentration using a method like the Bradford assay.
-
Once the optimal pH is determined, you can perform a larger scale precipitation using the identified pH.
Visualizations
Caption: Experimental workflow for protein precipitation using HCl.
Caption: Principle of isoelectric precipitation by pH adjustment.
References
- 1. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 2. Isoelectric Precipitation [user.eng.umd.edu]
- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. Protein precipitation - Wikipedia [en.wikipedia.org]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. bioquochem.com [bioquochem.com]
- 8. Acidification effects on isolation of extracellular vesicles from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. The effect of acidification on myofibrillar proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of pH on protein extraction from sour cherry kernels and functional properties of resulting protein concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Organic Synthesis with HCl Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and efficiency of your organic syntheses using hydrochloric acid (HCl) as a catalyst.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Fischer Esterification
Q: My Fischer esterification reaction is giving a very low yield. What are the potential causes and how can I improve it?
A: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and several other factors. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Steps:
-
Reaction Equilibrium: The Fischer esterification is an equilibrium-driven process. To favor product formation, you can either use a large excess of one reactant (usually the alcohol, as it's often cheaper and easier to remove) or remove water as it forms.[1][2]
-
Excess Reactant: Using a 10-fold excess of the alcohol can increase the yield significantly, potentially from 65% to as high as 97%.[2]
-
Water Removal: Employ a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to azeotropically remove water from the reaction mixture, driving the equilibrium towards the ester product.[1]
-
-
Catalyst Concentration and Activity:
-
Concentration: Ensure you are using an appropriate concentration of HCl. While it is an effective catalyst, its concentration can impact the reaction rate.[3] For some reactions, generating HCl in situ by adding acetyl chloride to the alcohol can be an effective strategy.[4]
-
Catalyst Purity: Use high-purity, anhydrous HCl solutions (e.g., HCl in dioxane) to avoid introducing water, which would shift the equilibrium back to the starting materials.[5]
-
-
Reaction Conditions:
-
Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition. Refluxing at the boiling point of the alcohol is a common practice.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
-
Work-up Procedure:
-
Neutralization: After the reaction, thoroughly neutralize the excess acid catalyst with a weak base like sodium bicarbonate solution. Incomplete neutralization can lead to product degradation during purification.
-
Extraction: Use an appropriate organic solvent to extract the ester. Ensure complete separation of the organic and aqueous layers to avoid product loss.
-
Troubleshooting Workflow for Low Yield in Fischer Esterification
Caption: A step-by-step workflow for troubleshooting low yields in Fischer esterification.
Issue 2: Incomplete Amide Hydrolysis
Q: I am struggling to achieve complete hydrolysis of my amide using HCl. What factors should I consider?
A: Amide hydrolysis is often more challenging than ester hydrolysis due to the lower reactivity of amides. Both acidic and basic conditions can be employed, but for HCl-catalyzed hydrolysis, the following points are crucial.
Troubleshooting Steps:
-
Reaction Conditions: Amide hydrolysis typically requires forcing conditions.
-
Temperature and Time: Heating the amide with aqueous HCl, often under reflux, for an extended period is usually necessary.[6] For some resistant amides, this can mean several hours to overnight.[7]
-
HCl Concentration: Concentrated HCl is often required to achieve a reasonable reaction rate.[6][8] The rate of hydrolysis can be dependent on the acid concentration.[8]
-
-
Substrate Steric Hindrance: The structure of the amide can significantly affect the rate of hydrolysis. Sterically hindered amides will require more vigorous conditions (higher temperature, longer reaction time, or higher HCl concentration).
-
Work-up:
-
After hydrolysis, the carboxylic acid product and the ammonium (B1175870) salt of the amine are formed.[9] Proper work-up is essential to isolate the desired product. This typically involves basification to deprotonate the carboxylic acid and/or extract the free amine.
-
Issue 3: Unsuccessful Boc Group Deprotection
Q: My Boc-protected amine is not being fully deprotected with HCl. How can I ensure complete removal of the Boc group?
A: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, and HCl is a common reagent for its removal. However, incomplete deprotection can occur.
Troubleshooting Steps:
-
Reagent and Solvent:
-
Anhydrous Conditions: It is crucial to use an anhydrous solution of HCl, typically 4M HCl in 1,4-dioxane (B91453), to prevent side reactions.[5][10][11][12]
-
Solvent Choice: While dioxane is common, other solvents like methanol (B129727) or acetone (B3395972) can also be used, sometimes in combination with aqueous HCl for large-scale reactions.[5][13]
-
-
Reaction Time and Temperature:
-
Equivalents of HCl: Ensure you are using a sufficient excess of HCl. Typically, a large excess of the HCl solution is used as the reaction medium.
-
Work-up: After deprotection, the product is usually obtained as the hydrochloride salt. This can be precipitated by the addition of a non-polar solvent like diethyl ether.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing HCl-catalyzed reactions.
Table 1: Effect of HCl Concentration on Reaction Yield and Rate
| Reaction Type | Substrate | HCl Concentration | Temperature (°C) | Reaction Time | Yield/Rate | Reference |
| Polymerization | o-phenylenediamine | 0.2 - 1.0 M | 5 | Varied | Rate increases with concentration | [14] |
| Amide Hydrolysis | Various amides | 1 - 10 N | Varied | Varied | Rate varies with concentration, with a maximum at higher concentrations | [8] |
| Esterification | Acrylic Acid | 3 vol% | 60 | 7 hours | 46% Conversion | [3] |
| Reaction with CaCO₃ | Calcium Carbonate | 1.0 - 2.0 M | Room Temp | Varied | Rate increases with concentration | [15] |
Table 2: Typical Conditions for Boc Deprotection with HCl
| HCl Reagent | Solvent | Temperature (°C) | Typical Time | Notes | References |
| 4M HCl in Dioxane | 1,4-Dioxane | Room Temperature | 30 min - 16 h | Highly selective for Nα-Boc over t-butyl esters/ethers. | [5][10][12] |
| Concentrated HCl | Acetone | Not specified | Not specified | Suitable for large-scale synthesis. | [13] |
| 4M HCl in Dioxane | Methanol | Room Temperature | Not specified | Used for substrates soluble in methanol. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
This protocol describes a general method for the synthesis of an ester from a carboxylic acid and an alcohol using HCl as a catalyst.
Materials:
-
Carboxylic acid
-
Alcohol (use a 10-fold excess)
-
Anhydrous HCl (can be generated in situ from acetyl chloride or used as a solution in an organic solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in the excess alcohol.
-
Catalyst Addition: While stirring, carefully add the HCl catalyst. If generating HCl in situ, slowly add acetyl chloride to the alcohol.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the ester with an organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester. The product can be further purified by distillation or column chromatography if necessary.
Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for an HCl-catalyzed Fischer esterification.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides a standard procedure for the removal of a Boc protecting group from an amine.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (anhydrous)
-
Anhydrous diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in 4M HCl in 1,4-dioxane in a round-bottom flask.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.
-
Isolation: Collect the solid product by filtration, wash it with anhydrous diethyl ether, and dry it under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark or forming side products when using HCl?
A1: The formation of colored impurities or side products can be due to several factors:
-
High Temperatures: Excessive heat can cause decomposition of starting materials or products.
-
Reactive Functional Groups: Aldehydes and ketones, in particular, can undergo self-condensation (aldol condensation) or other side reactions under acidic conditions.[16][17][18]
-
Substrate Sensitivity: Some molecules are inherently unstable to strong acids. Consider using a milder acid catalyst if possible.
Q2: Can HCl act as a poison to other catalysts in my reaction?
A2: Yes, HCl can act as a poison for certain types of catalysts, particularly metal catalysts.[19][20] It can adsorb onto the active sites of the catalyst, reducing its activity and selectivity.[19][20][21][22] If your reaction involves a metal catalyst in a subsequent step, it is crucial to completely remove any residual HCl.
Q3: How can I monitor the progress of my HCl-catalyzed reaction?
A3: Several techniques can be used to monitor the progress of your reaction:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots of the reaction mixture and analyzing them by NMR can provide detailed structural information and conversion rates.
Q4: What is the difference between using aqueous HCl and a solution of HCl in an organic solvent?
A4: The choice between aqueous HCl and HCl in an organic solvent (like dioxane or methanol) depends on the reaction:
-
Aqueous HCl: Used in reactions where water is a reactant or does not interfere, such as in many amide hydrolyses.[9][23] However, the presence of water can be detrimental in equilibrium-driven reactions like esterification.[1]
-
HCl in Organic Solvent: Preferred for reactions that are sensitive to water, such as Boc deprotections and some esterifications, to maintain anhydrous conditions.[5][10]
Q5: I am performing a Pictet-Spengler reaction with HCl, but the yield is low. What can I do?
A5: The Pictet-Spengler reaction, which forms tetrahydroisoquinolines or tetrahydro-β-carbolines, is sensitive to several factors:
-
Substituents on the Aromatic Ring: Electron-donating groups on the β-arylethylamine generally lead to higher yields.[24]
-
Acid Strength: For less nucleophilic aromatic rings, stronger acids or harsher conditions (e.g., refluxing with concentrated HCl or TFA) may be necessary.[25]
-
Aldehyde/Ketone Reactivity: The choice of the carbonyl component is also critical.
-
Reaction Conditions: Ensure the reaction is run under optimal temperature and for a sufficient duration, monitoring by TLC is recommended.[26]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. technoarete.org [technoarete.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect Of HCL Concentration On Rate Of Reaction - Free Essay Example - Edubirdie [hub.edubirdie.com]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 20. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 21. m.youtube.com [m.youtube.com]
- 22. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jk-sci.com [jk-sci.com]
- 25. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
common impurities in commercial hydrochloric acid and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common issues encountered due to impurities in commercial hydrochloric acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound and why are they present?
A1: Commercial this compound can contain several types of impurities originating from the manufacturing process, storage, and handling. These are broadly categorized as:
-
Metallic Impurities: Iron (Fe) is a very common contaminant, often imparting a yellow color to the acid. Other heavy metals like lead (Pb), arsenic (As), mercury (Hg), and cadmium (Cd) can also be present in trace amounts. These can leach from reactors, piping, and storage containers.[1][2]
-
Anionic Impurities: Sulfates (SO₄²⁻), sulfites (SO₃²⁻), bromides (Br⁻), and iodides (I⁻) are common anionic impurities. Their presence is often related to the raw materials used in HCl production.[1]
-
Dissolved Gases & Other Non-metallic Species: Free chlorine (Cl₂) is a frequent impurity, especially in HCl derived from processes involving chlorination of organic compounds.[3][4] It can give the acid a yellowish-green tint and a strong odor.
Q2: I've noticed a yellow color in my reagent-grade this compound. What causes this and is it a concern?
A2: A yellow color in this compound is typically caused by the presence of dissolved ferric iron (Fe³⁺) complexes (e.g., [FeCl₄]⁻) or free chlorine. While a faint yellow color might not interfere with all applications, it can be problematic for sensitive experiments such as trace metal analysis, certain organic syntheses, and high-purity applications in drug development.[5] It's an indicator of impurity and for critical applications, purification or use of a higher purity grade is recommended.
Q3: How can I determine the purity of my this compound in the lab?
A3: While a full impurity profile requires sophisticated instrumentation, you can perform qualitative tests for common impurities in a standard laboratory setting. For instance, you can test for sulfates by adding barium chloride solution, which will form a white precipitate of barium sulfate (B86663) if sulfates are present.[1] Free chlorine can be detected by its ability to oxidize potassium iodide to iodine, which forms a colored complex with starch indicator.[1] For quantitative analysis of metallic impurities, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are required.[3][6]
Troubleshooting Guides
Issue 1: Unexpected Side Reactions or Poor Yield in Organic Synthesis
Symptom: You are using this compound in a reaction (e.g., as a catalyst, for pH adjustment, or in a workup) and observe unexpected byproducts, lower than expected yield, or a change in reaction kinetics.
Possible Cause: Metallic impurities, particularly iron, can catalyze unwanted side reactions.[7][8][9] Free chlorine can also lead to undesired chlorination of your substrate or intermediates.[10]
Troubleshooting Steps:
-
Suspect Impurities: If the reaction is known to be sensitive to metal catalysis or oxidation, impurities in the HCl should be a primary suspect.
-
Use High-Purity Grade: Switch to a higher purity grade of this compound (e.g., ACS reagent grade or trace metal grade) and repeat the experiment.
-
Purify the HCl: If a high-purity grade is unavailable, consider purifying your existing stock. (See Experimental Protocols section for lab-scale purification methods).
-
Control Experiment: Run a control experiment where the HCl is omitted or replaced with another acid (if possible) to confirm it is the source of the issue.
Issue 2: Unexplained Precipitate Formation
Symptom: Upon adding this compound to your reaction mixture or solution, an unexpected precipitate forms.
Possible Causes:
-
Sulfate Impurities: If your solution contains cations that form insoluble sulfates (e.g., Ba²⁺, Pb²⁺, Ca²⁺), sulfate impurities in the HCl can cause precipitation.
-
Reaction with Analyte: The chloride ions from HCl can form insoluble chloride salts with certain metal cations, such as silver (Ag⁺), lead(II) (Pb²⁺), and mercury(I) (Hg₂²⁺).[11]
Troubleshooting Steps:
-
Analyze Potential Precipitates: Consider the composition of your solution. Do any of the components form insoluble sulfates or chlorides?
-
Test for Sulfates: Perform a qualitative test for sulfate impurities in your HCl by adding a small amount to a solution of barium chloride. The formation of a white precipitate indicates the presence of sulfates.
-
Use an Alternative Acid: If feasible for your experiment, try using nitric acid for acidification when testing for halide ions to avoid introducing chloride ions that could cause precipitation.[11]
Issue 3: Inconsistent Results in Analytical Assays (e.g., HPLC, Enzyme Assays)
Symptom: You are experiencing poor peak shape, signal suppression, or non-reproducible results in HPLC, or inhibition of enzyme activity in biochemical assays when using HCl for sample preparation or pH adjustment.
Possible Cause: Metal ions, particularly iron, can chelate with analytes containing phosphate (B84403) or carboxylate groups, leading to poor chromatographic performance.[12][13][14] Heavy metals can also act as enzyme inhibitors.
Troubleshooting Steps:
-
Inert HPLC System: If using HPLC, consider using columns and systems with inert surfaces to minimize metal-analyte interactions.[15][16]
-
Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to your mobile phase or sample can mitigate the effects of metal ion contamination.[16]
-
Purify the HCl: Use high-purity or purified HCl to prepare your samples and mobile phases. (See Experimental Protocols section).
-
Enzyme Assay Control: For enzyme assays, run a control with the enzyme and buffer system including the HCl to be used, but without the substrate, to check for direct inhibition by impurities in the acid.
Data on Common Impurities
Table 1: Typical Specification Limits for Impurities in Different Grades of this compound
| Impurity | Technical Grade | ACS Reagent Grade | High-Purity/Trace Metal Grade |
| Appearance | Colorless to yellowish liquid | Colorless liquid | Colorless liquid |
| Assay (HCl) | ~32-36% | 36.5-38.0% | >35% |
| Color (APHA) | Varies | ≤ 10 | ≤ 10 |
| Residue after Ignition | Not specified | ≤ 5 ppm | ≤ 1 ppm |
| Free Chlorine (Cl₂) | Can be significant | ≤ 1 ppm | Not detected |
| Sulfate (SO₄²⁻) | Not specified | ≤ 0.5 ppm | ≤ 0.1 ppm |
| Sulfite (SO₃²⁻) | Not specified | Passes test (~1 ppm) | Not detected |
| Iron (Fe) | 1-5 ppm | ≤ 0.2 ppm | ≤ 0.01 ppm (10 ppb) |
| Heavy Metals (as Pb) | Not specified | ≤ 1 ppm | ≤ 0.01 ppm (10 ppb) |
Note: These are typical values and can vary by manufacturer. Always refer to the certificate of analysis for your specific lot.
Table 2: Permitted Daily Exposure (PDE) Limits for Elemental Impurities in Pharmaceuticals (ICH Q3D/USP <232>)
| Element | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Cadmium (Cd) | 5 | 2 | 2 |
| Lead (Pb) | 5 | 5 | 5 |
| Arsenic (As) | 15 | 15 | 2 |
| Mercury (Hg) | 30 | 3 | 1 |
| Nickel (Ni) | 200 | 20 | 5 |
| Vanadium (V) | 100 | 10 | 1 |
Source: Based on ICH Q3D and USP <232> guidelines. These limits apply to the final drug product.[6][12][17][18][19]
Experimental Protocols
Protocol 1: Lab-Scale Purification of this compound from Metallic Impurities
Objective: To reduce the concentration of metallic impurities, particularly iron, from commercial grade this compound. This method utilizes the formation of anionic chloro-complexes of metals which are then removed by ion-exchange chromatography.[1][2]
Materials:
-
Concentrated this compound (to be purified)
-
Strong base anion exchange resin
-
Chromatography column
-
Deionized water
-
Beakers and collection flasks (glass or PTFE)
Procedure:
-
Resin Preparation:
-
Slurry the strong base anion exchange resin in deionized water and pour it into the chromatography column.
-
Wash the resin with 3-5 bed volumes of deionized water to remove any preservatives or fine particles.
-
Equilibrate the resin by passing 3-5 bed volumes of concentrated this compound through the column. This converts the resin to the chloride form and prepares it for the separation.
-
-
Purification:
-
Carefully load the impure concentrated this compound onto the top of the resin bed.
-
Allow the acid to flow through the column at a slow, controlled rate. The anionic chloro-complexes of iron and other metals will bind to the resin.
-
Collect the purified this compound that elutes from the column.
-
-
Resin Regeneration (Optional):
-
The bound metal ions can be eluted from the resin by washing the column with several bed volumes of deionized water. The low chloride concentration causes the chloro-complexes to dissociate, releasing the metal ions.[1] The regenerated resin can then be re-equilibrated with concentrated HCl for further use.
-
Protocol 2: Removal of Free Chlorine from this compound
Objective: To remove dissolved free chlorine from this compound using a chemical reducing agent.
Materials:
-
This compound containing free chlorine
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 10% w/v) or hydroxylamine (B1172632) hydrochloride.[3][20]
-
Stir plate and stir bar
Procedure:
-
Place the this compound in a suitable container (e.g., a glass beaker or flask) on a stir plate.
-
While stirring, add the sodium thiosulfate solution dropwise. The reaction is: Na₂S₂O₃ + 4HOCl + H₂O → 2NaHSO₄ + 4HCl.[20]
-
Continue adding the reducing agent until the yellow or greenish color of the acid disappears. A slight excess of the reducing agent is generally not problematic for most applications, but for highly sensitive reactions, the amount should be calculated based on the approximate chlorine concentration.
-
Alternatively, hydroxylamine hydrochloride can be used.[3][5] The reaction is rapid, and only a small amount is typically needed.
Diagrams
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Purification of conc. HCl [ionxchng.com]
- 2. researchgate.net [researchgate.net]
- 3. <231> HEAVY METALS [drugfuture.com]
- 4. seniorchem.com [seniorchem.com]
- 5. US6290927B1 - Method for the removal of unwanted color from this compound - Google Patents [patents.google.com]
- 6. aurorabiomed.com [aurorabiomed.com]
- 7. On the Use of Iron in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. Overcoming Metal Interference in HPLC | Technology Networks [technologynetworks.com]
- 13. silcotek.com [silcotek.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. drugfuture.com [drugfuture.com]
- 19. usp.org [usp.org]
- 20. Remove Residual Chlorine before Microbial Analysis | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Long-Term Storage of Hydrochloric Acid Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing and storing hydrochloric acid (HCl) solutions for long-term use.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a this compound solution?
A1: If stored correctly in a tightly sealed, appropriate container, this compound solutions are quite stable and can last for an extended period, potentially indefinitely.[1] However, most commercial suppliers will provide a guaranteed shelf life of 1 to 2 years. This is often related to the shelf life of the container material itself, which can degrade over time.[1]
Q2: What are the ideal storage conditions for HCl solutions?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[2][3] It is crucial to keep it away from direct sunlight, heat sources, and incompatible materials.[1][3] The storage area should be designed to contain any potential spills.[4]
Q3: What materials are incompatible with this compound?
A3: HCl is highly corrosive and should not be stored with or near incompatible materials.[5] These include:
-
Bases (e.g., sodium hydroxide (B78521), ammonium (B1175870) hydroxide)[5][6]
-
Oxidizing agents[1]
-
Organic materials[1]
-
Amines[5]
-
Alkali metals[5]
Q4: Can I store this compound in any plastic container?
A4: No, it is critical to use a compatible plastic container. High-density polyethylene (B3416737) (HDPE), cross-linked polyethylene (XLPE), and polyvinyl chloride (PVC) are recommended materials for storing HCl.[1][7] Materials like polyester (B1180765) (e.g., water bottles), polycarbonates, and nylon are not suitable and will be attacked by the acid.[7] For laboratory purposes, screw-cap amber glass bottles are also an excellent choice for maintaining purity indefinitely.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage of this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Change in Concentration | - Evaporation of HCl gas from a poorly sealed container.- Absorption of atmospheric moisture. | - Ensure the container is tightly sealed at all times.- For critical applications, re-standardize the solution periodically using a primary standard like TRIS (Tris(hydroxymethyl)aminomethane) or sodium carbonate.[7] |
| Discoloration (Yellowing) | - Presence of impurities such as iron (Fe³⁺).- Decomposition of the acid due to exposure to light and heat.- Reaction with the container material. | - Use high-purity or reagent-grade HCl.- Store in an opaque or amber-colored container to protect from light.- Ensure the container material is compatible with HCl. |
| Precipitation | - Contamination with cations that form insoluble chlorides (e.g., Ag⁺, Pb²⁺, Hg₂²⁺).- Common-ion effect if the solution is saturated with another chloride salt. | - Use purified water (e.g., deionized or distilled) for dilutions.- Avoid introducing contaminants into the solution.- If precipitation occurs, the solution may need to be filtered or remade. |
| Fuming | - Concentrated HCl is volatile and will fume in the presence of moist air.[2] | - Work with concentrated HCl in a well-ventilated area or a fume hood.[5][8]- Keep the container tightly sealed when not in use.[2] |
Experimental Protocols
Protocol 1: Determination of this compound Concentration by Titration
This protocol outlines the method for determining the concentration of an HCl solution using a standardized sodium hydroxide (NaOH) solution.
Materials:
-
HCl solution of unknown concentration
-
Standardized NaOH solution (e.g., 0.1 M)
-
Phenolphthalein or methyl orange indicator
-
Burette
-
Pipette
-
Erlenmeyer flask
-
Distilled or deionized water
Procedure:
-
Rinse the burette with a small amount of the standardized NaOH solution and then fill it. Record the initial volume.
-
Pipette a known volume (e.g., 25 mL) of the HCl solution into an Erlenmeyer flask.
-
Add 2-3 drops of the chosen indicator to the HCl solution in the flask.
-
Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask.
-
Continue adding NaOH until the endpoint is reached. This is indicated by a persistent color change (e.g., colorless to pink for phenolphthalein).
-
Record the final volume of the NaOH solution in the burette.
-
Repeat the titration at least two more times to ensure consistent results.
-
Calculate the concentration of the HCl solution using the following formula: M_HCl = (M_NaOH × V_NaOH) / V_HCl Where:
-
M_HCl = Molarity of the HCl solution
-
M_NaOH = Molarity of the standardized NaOH solution
-
V_NaOH = Volume of NaOH solution used (in L)
-
V_HCl = Volume of HCl solution used (in L)
-
Protocol 2: Accelerated Stability Study
Accelerated stability studies are used to predict the long-term stability of a solution by subjecting it to elevated stress conditions.[9]
Materials:
-
HCl solution in the final container-closure system
-
Stability chambers capable of maintaining specific temperature and relative humidity (RH) conditions
-
Analytical equipment for concentration determination (e.g., titration setup)
Procedure:
-
Prepare multiple samples of the HCl solution in the intended storage containers.
-
Place the samples in stability chambers set to accelerated conditions. Common conditions include 40°C ± 2°C / 75% RH ± 5% RH.[10][11]
-
Withdraw samples at specified time points (e.g., 0, 3, and 6 months).[12]
-
For each sample, perform a visual inspection for any changes in appearance (e.g., color, clarity, precipitation).
-
Determine the concentration of HCl using a validated analytical method, such as the titration protocol described above.
-
Analyze the data to identify any degradation trends. The Arrhenius equation can be used to predict the shelf life at the intended storage conditions based on the degradation rates observed at elevated temperatures.[9]
-
It is important to conduct real-time stability studies in parallel with accelerated studies to confirm the predictions.[9]
Visualizations
References
- 1. laballey.com [laballey.com]
- 2. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 3. ironcladenvironmental.com [ironcladenvironmental.com]
- 4. Best Practices for Storing this compound Safely [eureka.patsnap.com]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. ntotank.com [ntotank.com]
- 7. quora.com [quora.com]
- 8. SOP - this compound [isolab.ess.washington.edu]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humiditycontrol.com [humiditycontrol.com]
- 12. ema.europa.eu [ema.europa.eu]
avoiding side reactions in hydrochloric acid-mediated deprotection
Welcome to the Technical Support Center for Hydrochloric Acid-Mediated Deprotection.
This guide is intended for researchers, scientists, and drug development professionals. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during this compound (HCl)-mediated deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during HCl-mediated deprotection of tert-butoxycarbonyl (Boc) groups?
A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage of the Boc group.[1][2] This carbocation can modify sensitive amino acids in peptides or other nucleophilic sites in a molecule.[1]
Q2: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic functional groups are at the highest risk of alkylation. In the context of peptide synthesis, these include the side chains of:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]
Q3: How can I prevent these alkylation side reactions?
A3: The most effective method to prevent unwanted alkylation is the use of "scavengers" in your reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, effectively trapping the reactive intermediate.[4]
Q4: Can HCl cleave other protecting groups or linkers?
A4: Yes, HCl is a strong acid and can cleave other acid-labile protecting groups and linkers. For example, trityl (Trt) groups and some acid-sensitive resin linkers are readily cleaved by HCl.[5] Care must be taken to ensure the selectivity of the deprotection if other acid-sensitive functionalities are present in your molecule. An orthogonal protecting group strategy, where different protecting groups are removed under distinct conditions, is often employed in complex syntheses.[6]
Q5: What are the signs of incomplete deprotection?
A5: Incomplete deprotection is often indicated by the presence of the starting material or a mixture of partially deprotected intermediates in your reaction mixture, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
Troubleshooting Guides
Issue 1: Observation of Unexpected Byproducts
Symptom: Your final product is impure, with mass spectrometry data indicating the addition of 56 Da, corresponding to a tert-butyl group.
Possible Cause: Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.
Solution:
-
Use of Scavengers: Incorporate a suitable scavenger or a cocktail of scavengers into your deprotection reaction. The choice of scavenger depends on the nature of the sensitive functional groups in your substrate.[4]
-
Optimize Reaction Conditions: Lowering the reaction temperature may reduce the rate of side reactions.
Issue 2: Incomplete Deprotection
Symptom: A significant amount of starting material remains after the reaction, as observed by TLC or LC-MS.
Possible Causes:
-
Insufficient Acid: The amount of HCl may be insufficient to fully deprotect the substrate.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Temperature: The reaction temperature may be too low for the deprotection of a particularly stable protecting group.
-
Solvent Effects: The choice of solvent can influence the reaction rate.
Solutions:
-
Increase Acid Concentration: Use a higher concentration of HCl or a larger excess. A common reagent is 4M HCl in 1,4-dioxane (B91453).[1][8]
-
Extend Reaction Time: Monitor the reaction over a longer period to ensure it reaches completion.[7]
-
Increase Temperature: If the substrate is stable, gently warming the reaction mixture may improve the rate of deprotection.
-
Solvent Optimization: While 1,4-dioxane is common, other solvents like methanol (B129727) or acetone (B3395972) can be used and may alter the reaction kinetics.[1][9]
Issue 3: Degradation of the Target Molecule
Symptom: Low yield of the desired product and the presence of multiple degradation products.
Possible Causes:
-
Acid-Labile Functionalities: The target molecule may contain other acid-sensitive groups that are being cleaved under the reaction conditions.
-
Oxidation: Some residues, like methionine and tryptophan, can be prone to oxidation under acidic conditions, especially in the presence of air.[10]
-
Amide Bond Cleavage: In some cases, prolonged exposure to strong acidic conditions can lead to the cleavage of amide bonds.[11]
Solutions:
-
Milder Conditions: Try using a lower concentration of HCl or performing the reaction at a lower temperature.
-
Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reducing Agents: The addition of scavengers with reducing properties, such as thioanisole, can help suppress oxidation.[4]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the deprotection is complete to minimize exposure to the acidic environment.
Data Presentation
Table 1: Common Scavengers for Acid-Mediated Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5% | Highly effective carbocation scavenger. |
| Thioanisole | Met, general carbocations | 5% | Effective in preventing S-alkylation of methionine and can suppress oxidation.[4] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | Commonly used for protecting cysteine residues and assists in trityl group removal.[4] |
| Water | General carbocations | 2.5 - 5% | Can act as a scavenger and is often used in scavenger cocktails. |
| Anisole | General nucleophiles | 5-10% | A general scavenger for various nucleophilic residues.[1] |
Note: While much of the quantitative data for scavenger efficiency is based on TFA-mediated deprotection, the principles are largely applicable to HCl-mediated reactions. The optimal scavenger and its concentration should be determined empirically for each specific substrate and reaction condition.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.
-
Scavenger Addition (Optional): If your substrate contains sensitive nucleophilic groups, add the appropriate scavenger (see Table 1).
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[12]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours depending on the substrate.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[7]
Protocol 2: Deprotection of a Trityl (Trt) Group using Formic Acid (A Milder Alternative)
-
Treatment with Acid: Treat the trityl-protected compound with cold formic acid (97+%) for a short period (e.g., 3 minutes).[13]
-
Evaporation: Evaporate the formic acid under high vacuum at room temperature.
-
Co-evaporation: To ensure complete removal of the acid, co-evaporate the residue with dioxane, followed by ethanol (B145695) and diethyl ether.
-
Extraction: Extract the residue with warm water. The triphenylmethanol (B194598) byproduct is insoluble and can be removed by filtration. The aqueous filtrate containing the deprotected product can then be lyophilized.[13]
Visualizations
Caption: A general experimental workflow for HCl-mediated deprotection.
Caption: A decision tree for troubleshooting common issues in HCl deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scaling Up Reactions Involving Hydrochloric Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up chemical reactions involving hydrochloric acid.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may face during the scale-up process.
1. Material & Equipment Integrity
Q: My stainless steel reactor is showing signs of corrosion after a pilot-scale reaction with 20% this compound. What material should I be using?
A: Standard stainless steels (like 304 and 316) are not recommended for use with this compound, as they are susceptible to rapid corrosion, pitting, and stress corrosion cracking.[1][2] For reactions involving this compound, especially at elevated temperatures and concentrations, consider the following materials:
-
Glass-Lined Steel: Offers excellent resistance to HCl at a wide range of concentrations and temperatures. However, it can be susceptible to mechanical shock and failure from external corrosion if the lining is compromised.[1]
-
Nickel-Based Alloys: Alloys such as Hastelloy B-2 and C-276 exhibit excellent resistance to this compound.[2] However, the presence of oxidizing impurities like ferric or cupric salts can significantly increase corrosion rates for some alloys.[2][3]
-
Reactive Metals: Tantalum and zirconium offer superior resistance to HCl across all concentrations and temperatures.[1][4]
-
Polymers: For ambient temperature applications, plastics like polyethylene, polypropylene, and PVC are suitable.[1] For higher temperatures and more demanding applications, fluoropolymers like PTFE (Teflon) are excellent choices due to their chemical inertness.[5]
Q: I'm observing leaks from the glassware joints in my large-scale setup. How can I prevent this?
A: Leaks in large-scale glassware setups are a common issue. To mitigate this, it is recommended to use Teflon sleeves or gaskets on all joints.[6] This not only prevents leaks but also facilitates easier disassembly of the glassware. Ensure that all clamps are securely fastened and that the glassware is properly supported to avoid mechanical stress on the joints.
2. Reaction Control & Safety
Q: During scale-up, my reaction is becoming much more exothermic and difficult to control than in the lab. Why is this happening and what can I do?
A: This is a critical challenge in scaling up reactions. The ratio of surface area to volume decreases as the reactor size increases.[7] This leads to less efficient heat dissipation, which can cause a rapid temperature increase and potentially a thermal runaway reaction.[7][8]
Troubleshooting Steps:
-
Controlled Addition: Ensure that the rate of reagent addition does not exceed the cooling capacity of the reactor.[6]
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple or probe, as it can differ significantly from the external bath temperature.[6][8]
-
Enhanced Cooling: Have a robust cooling system in place. This could involve using a larger cooling jacket, a more efficient cooling fluid, or an external cooling loop. Always have a plan for emergency cooling, such as an ice bath, readily available.[6]
-
Dilution: Consider running the reaction at a more dilute concentration to better manage the exotherm.[6]
Q: I'm noticing a significant amount of HCl gas evolving from my scaled-up reaction, more than I can safely handle in the fume hood. What are my options?
A: Managing off-gassing of corrosive vapors like hydrogen chloride is crucial for safety and environmental compliance.
-
Scrubbing Systems: For larger scale operations, a gas scrubber is often necessary.[9] The HCl gas can be passed through a packed column with a circulating neutralizing solution, such as dilute sodium hydroxide (B78521), to absorb and neutralize the acid vapors.[9]
-
Absorption: If the concentration of HCl in the off-gas is high enough, it can be absorbed into water to produce this compound as a recoverable product.[9] This is often done using a falling film absorber to manage the heat of absorption.[10]
-
Proper Venting: Avoid using needles for gas outlet on a large scale as this can lead to pressure buildup.[6][8] Utilize gas inlet adapters that allow for better gas flow and emergency venting.[6][8]
3. Process & Purity
Q: The yield of my reaction has decreased upon scaling up, and I'm observing more side products. What could be the cause?
A: A decrease in yield and selectivity during scale-up is often linked to mixing and temperature control issues.[11]
-
Mixing Efficiency: What works for a small magnetic stir bar may be inadequate in a large reactor.[12] Inefficient mixing can lead to localized "hot spots" where the temperature is higher, promoting side reactions. It can also result in poor distribution of reactants, leading to incomplete conversion.[12] Consider using an overhead mechanical stirrer with an appropriately designed impeller for your vessel geometry.
-
Reagent Quality: The quality and impurity profile of reagents can vary between batches and manufacturers.[6] When scaling up, you are using larger quantities of reagents, and minor impurities can have a more significant impact. It is good practice to test new batches of reagents on a small scale first.[6]
Data & Protocols
Material Compatibility with this compound
The following table summarizes the general compatibility of various materials with this compound at different concentrations and temperatures. "A" indicates excellent compatibility, while "NR" means not recommended.
| Material | Concentration | Temperature | Rating |
| Metals | |||
| Stainless Steel (304, 316) | All Concentrations | All Temperatures | NR[1] |
| Hastelloy B-2 | Up to 37% | Up to Boiling Point | A[2] |
| Tantalum | All Concentrations | Up to 150°C | A[1][4] |
| Zirconium | Up to 20% | Up to Boiling Point | A[1][4] |
| Polymers | |||
| Polypropylene (PP) | Up to 37% | Ambient | A[1] |
| Polyvinyl Chloride (PVC) | Up to 37% | Ambient | A[1][2] |
| Polytetrafluoroethylene (PTFE) | Up to 37% | Up to 250°C | A[5] |
| Other | |||
| Glass | All Concentrations | Up to Boiling Point | A[1] |
| Graphite | All Concentrations | High Temperatures | A[1] |
Experimental Protocol: Neutralization of HCl Off-Gas using a Lab-Scale Scrubber
This protocol outlines a general procedure for setting up and operating a lab-scale packed-column scrubber to neutralize HCl gas evolving from a reaction.
Materials:
-
Glass column packed with Raschig rings or other suitable packing material.
-
Recirculating pump.
-
Reservoir for scrubbing solution (e.g., a large beaker or flask).
-
Tubing for gas inlet/outlet and liquid recirculation.
-
Scrubbing solution: 5-10% aqueous sodium hydroxide (NaOH).
-
pH indicator or pH meter.
Procedure:
-
Setup: Assemble the packed column, reservoir, and pump in a chemical fume hood. Connect the gas outlet from your reactor to the gas inlet at the bottom of the packed column. The gas outlet from the top of the column should be vented safely within the fume hood.
-
Scrubbing Solution: Fill the reservoir with the NaOH solution.
-
Recirculation: Start the pump to circulate the scrubbing solution from the reservoir to the top of the packed column, allowing it to trickle down through the packing material and back into the reservoir.
-
Reaction Start: Begin your reaction that generates HCl gas. The off-gas will flow into the bottom of the column and rise through the packing, coming into contact with the descending NaOH solution.
-
Monitoring: Periodically check the pH of the scrubbing solution in the reservoir. If the pH drops significantly (becomes less basic), it indicates that the NaOH is being consumed. Add more concentrated NaOH or replace the solution as needed.
-
Shutdown: Once the reaction is complete and HCl evolution has ceased, continue to run the scrubber for a short period to ensure all residual gas is neutralized. Then, turn off the pump and safely disassemble the apparatus.
-
Waste Disposal: The resulting neutralized salt solution should be disposed of according to your institution's hazardous waste guidelines.
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered when scaling up reactions involving this compound.
Caption: Signaling pathway illustrating the positive feedback loop of a thermal runaway and key control measures.
References
- 1. This compound - Rolled Alloys [rolledalloys.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. surfacesciencewestern.com [surfacesciencewestern.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104986798A - Protecting method for this compound reactor and this compound reactor - Google Patents [patents.google.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ddpsinc.com [ddpsinc.com]
- 10. udtechnologies.com [udtechnologies.com]
- 11. sdlookchem.com [sdlookchem.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Technical Support Center: Refining Titration Techniques with Dilute Hydrochloric Acid
Welcome to the Technical Support Center for refining titration techniques using dilute hydrochloric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the accuracy and reliability of their titration experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during titration with dilute this compound.
Question: Why is my titration endpoint unclear or fading?
Answer: An unclear or fading endpoint is a common issue that can compromise the accuracy of your results. Several factors can contribute to this problem:
-
Inappropriate Indicator Selection: The chosen indicator's pH range may not align with the equivalence point of the titration. For a strong acid (HCl) and strong base titration, the equivalence point is near pH 7, but the rapid pH change extends over a wider range, making indicators like phenolphthalein (B1677637) (pH 8.2-10) or methyl red suitable.[1] For a strong acid and weak base titration, the equivalence point will be below pH 7, and an indicator like methyl orange (pH 3.1-4.4) or methyl red is more appropriate.[1][2][3]
-
Indicator Degradation: Indicators can degrade over time or when exposed to light. Ensure you are using a fresh, properly stored indicator solution.
-
Presence of Carbon Dioxide: Dissolved carbon dioxide from the atmosphere can form carbonic acid in the analyte solution, especially if it's a basic solution. This can lead to a premature, fading endpoint. To mitigate this, use recently boiled and cooled deionized water to prepare your solutions.[4]
-
Insufficient Mixing: Inadequate swirling of the flask can lead to localized areas of color change that disappear upon mixing. Ensure thorough and consistent mixing throughout the titration.
Question: My replicate titration results are not consistent. What could be the cause?
Answer: Inconsistent results across replicate titrations point to issues with precision in your technique or equipment. Consider the following potential causes:
-
Improper Glassware Cleaning: Residue in the burette or pipette can affect the concentration of the titrant or the volume of the analyte, leading to variability. Ensure all glassware is meticulously cleaned.
-
Inaccurate Volume Readings: Consistently reading the burette from the bottom of the meniscus at eye level is crucial.[5] Parallax error can introduce significant variability.
-
Leaking Burette Stopcock: A leaking stopcock will result in an inaccurate final volume reading. Before starting, check for leaks by filling the burette and observing for any drop formation over a few minutes.[6]
-
Air Bubbles in the Burette Tip: An air bubble in the burette tip can be displaced during the titration, leading to an erroneously high volume reading.[5][7] Ensure the tip is free of air bubbles before the initial reading.
-
Variable Drop Size: Adding the titrant too quickly, especially near the endpoint, can lead to inconsistent results. Add the titrant drop by drop when you are close to the endpoint.
Question: The calculated concentration of my standardized HCl is significantly different from the expected value. Why?
Answer: A discrepancy between the expected and calculated concentration of your HCl solution often stems from issues with the primary standard or the standardization process itself.
-
Impure or Hygroscopic Primary Standard: The primary standard used to standardize the HCl (e.g., sodium carbonate or Tris(hydroxymethyl)aminomethane - THAM) must be of high purity and properly dried.[8][9][10] Sodium carbonate, for instance, should be heated to remove any absorbed water.[4][11]
-
Errors in Weighing the Primary Standard: An inaccurate initial mass of the primary standard will directly lead to an incorrect calculated concentration of the HCl. Use a calibrated analytical balance and ensure accurate weighing.
-
Incorrect Stoichiometry: Double-check the balanced chemical equation for the reaction between HCl and your primary standard to ensure the correct molar ratio is used in the calculations.[5][12]
-
Dilution Errors: Inaccuracies in diluting the concentrated HCl to the desired molarity can be a significant source of error. Use calibrated volumetric flasks and pipettes for all dilutions.[13][14]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding titration techniques with dilute this compound.
Q1: How do I choose the correct indicator for my titration?
A1: The selection of a suitable indicator is critical for accurate endpoint detection. The indicator's pH transition range should overlap with the steep portion of the titration curve at the equivalence point.[15][16][17]
-
Strong Acid (HCl) vs. Strong Base: The pH at the equivalence point is approximately 7. However, the pH change is very sharp over a wide range (typically pH 4 to 10).[1] Therefore, indicators like phenolphthalein (pH 8.2-10) or methyl red are suitable choices.[1]
-
Strong Acid (HCl) vs. Weak Base: The equivalence point will be in the acidic pH range (below 7).[3] Indicators such as methyl orange (pH 3.1-4.4) or methyl red are appropriate.[2][3]
Q2: What is the proper procedure for preparing and standardizing a dilute HCl solution?
A2: To prepare a standard solution of HCl, you typically dilute a concentrated stock solution and then standardize it against a primary standard.
-
Preparation: Carefully add the calculated volume of concentrated HCl to a volume of deionized water in a volumetric flask. Always add acid to water , never the other way around, to avoid a violent exothermic reaction.[14][18][19] Allow the solution to cool to room temperature before filling the flask to the calibration mark.
-
Standardization: Accurately weigh a dried primary standard, such as anhydrous sodium carbonate[4][5][11] or THAM.[9][10] Dissolve it in deionized water, add a suitable indicator, and titrate with the prepared HCl solution until the endpoint is reached. Repeat the titration at least three times to ensure precision.
Q3: How can I ensure the accuracy of my volumetric glassware?
A3: For high-precision work, calibrating your volumetric glassware (burettes and pipettes) is essential.[7][20] This involves determining the actual volume of liquid delivered by the glassware by weighing the mass of distilled water it dispenses.[20][21] The mass is then converted to volume using the density of water at the recorded temperature.[20] Regular calibration ensures that your volume measurements are accurate and traceable.[7]
Q4: What are the best practices for handling and disposing of dilute this compound?
A4: Although dilute, this compound is still corrosive and requires careful handling.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][22] Work in a well-ventilated area or under a fume hood.[22]
-
Disposal: Disposal regulations can vary by location.[18][19] Generally, dilute HCl should be neutralized before disposal.[18] This can be done by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the solution is neutral (pH 6-8).[18][23] The neutralized solution can then typically be safely disposed of down the drain with plenty of water, but always check your local regulations first.[18][23][24]
Data Presentation
Table 1: Common Indicators for HCl Titrations
| Indicator | pH Range | Color Change (Acidic to Basic) | Titration Type |
| Methyl Orange | 3.1 - 4.4 | Red to Yellow | Strong Acid - Weak Base[2] |
| Methyl Red | 4.4 - 6.2 | Red to Yellow | Strong Acid - Strong Base / Strong Acid - Weak Base[1] |
| Bromothymol Blue | 6.0 - 7.6 | Yellow to Blue | Strong Acid - Strong Base |
| Phenolphthalein | 8.2 - 10.0 | Colorless to Pink | Strong Acid - Strong Base[2] |
Table 2: Example Titration Data and Calculation
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of HCl Used (mL) |
| 1 | 0.10 | 25.20 | 25.10 |
| 2 | 0.25 | 25.30 | 25.05 |
| 3 | 0.15 | 25.18 | 25.03 |
| Average | 25.06 |
Calculation of HCl Molarity:
-
Mass of Na₂CO₃ = 0.1325 g
-
Molar mass of Na₂CO₃ = 105.99 g/mol
-
Moles of Na₂CO₃ = 0.1325 g / 105.99 g/mol = 0.001250 mol
-
Reaction: 2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂
-
Moles of HCl = 2 × Moles of Na₂CO₃ = 2 × 0.001250 mol = 0.002500 mol
-
Volume of HCl = 25.06 mL = 0.02506 L
-
Molarity of HCl = Moles of HCl / Volume of HCl = 0.002500 mol / 0.02506 L = 0.09976 M
Experimental Protocols
Protocol 1: Preparation and Standardization of ~0.1 M this compound
1. Objective: To prepare a this compound solution of approximately 0.1 M and accurately determine its concentration by standardization with primary standard anhydrous sodium carbonate.
2. Materials:
-
Concentrated this compound (HCl)
-
Anhydrous Sodium Carbonate (Na₂CO₃), primary standard grade
-
Methyl Orange Indicator
-
Deionized Water
-
1000 mL Volumetric Flask
-
50 mL Burette
-
25 mL Pipette
-
250 mL Erlenmeyer Flasks (x3)
-
Analytical Balance
3. Procedure:
-
Preparation of ~0.1 M HCl:
-
Calculate the volume of concentrated HCl required to make 1000 mL of a 0.1 M solution.
-
Carefully add approximately 500 mL of deionized water to the 1000 mL volumetric flask.
-
Slowly add the calculated volume of concentrated HCl to the water in the flask, swirling gently. Caution: Always add acid to water.
-
Allow the solution to cool to room temperature.
-
Dilute to the 1000 mL mark with deionized water, cap, and invert several times to ensure homogeneity.[10]
-
-
Standardization of HCl Solution:
-
Dry the anhydrous sodium carbonate at 270°C for 1 hour and cool in a desiccator.[11]
-
Accurately weigh approximately 0.13 g of the dried Na₂CO₃ into three separate 250 mL Erlenmeyer flasks. Record the exact mass for each.
-
Dissolve each Na₂CO₃ sample in about 50 mL of deionized water.
-
Add 2-3 drops of methyl orange indicator to each flask. The solution should turn yellow.[5]
-
Rinse the burette with a small amount of the prepared HCl solution, then fill the burette. Record the initial volume.
-
Titrate the first Na₂CO₃ solution with the HCl solution until the color changes from yellow to a faint pink/orange.[5] Record the final burette volume.
-
Repeat the titration for the other two samples. The volumes of HCl used should agree within 0.1 mL.
-
Calculate the molarity of the HCl solution for each trial and determine the average molarity.
-
Mandatory Visualization
Caption: Experimental workflow for standardizing dilute this compound.
Caption: Troubleshooting logic for common titration issues.
References
- 1. savemyexams.com [savemyexams.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mccscience.yolasite.com [mccscience.yolasite.com]
- 6. csun.edu [csun.edu]
- 7. News - What are the precautions in calibrating a pipette and burette? [ace-biomedical.com]
- 8. scribd.com [scribd.com]
- 9. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox [wisc.pb.unizin.org]
- 10. Preparation and Standardization of 0.1 M this compound (HCl) | Pharmaguideline [pharmaguideline.com]
- 11. Preparation and Standardization of 1M this compound | Pharmaguideline [pharmaguideline.com]
- 12. Khan Academy [khanacademy.org]
- 13. pharmaacademias.com [pharmaacademias.com]
- 14. Dilute this compound (Dil HCl): General methods of preparation, assay, properties and medicinal uses - Pharmacy Infoline [pharmacyinfoline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. How to choose the right indicator for a titration reaction - The Animated Teacher [theanimatedteacherblog.com]
- 18. laballey.com [laballey.com]
- 19. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 20. titrations.info [titrations.info]
- 21. How do you calibrate a glass burette? - Microlit [microlit.us]
- 22. quora.com [quora.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to Hydrochloric and Sulfuric Acid as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of a catalyst is paramount to achieving desired reaction outcomes. Among the most fundamental and widely employed catalysts are strong Brønsted acids, with hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) being two of the most common choices. This guide provides an objective comparison of their catalytic performance in several key organic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection for research and development.
Performance Comparison in Key Organic Reactions
The catalytic efficacy of this compound and sulfuric acid can vary significantly depending on the reaction type, substrate, and reaction conditions. Below is a summary of their performance in several common organic transformations.
Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, and both HCl and H₂SO₄ are effective catalysts. However, their performance can differ in terms of yield and side product formation.
Table 1: Comparison of HCl and H₂SO₄ in the Esterification of Cinnamic Acid [1]
| Catalyst | Alcohol | Product | Conversion (%) | Observations |
| Sulfuric Acid (H₂SO₄) | Ethanol | Ethyl Cinnamate | 84.42 | Higher conversion, but the product was brownish, suggesting side reactions such as oxidation of the double bond.[1] |
| This compound (HCl) | Methanol | Methyl Cinnamate | 34.40 | Lower conversion, but the product was clearer, indicating fewer side reactions.[1] |
Hydrolysis
Acid-catalyzed hydrolysis is crucial for the cleavage of esters and other functional groups. The strength of the acid catalyst directly influences the reaction rate.
Table 2: Comparison of HCl and H₂SO₄ in the Hydrolysis of Biomass [2][3]
| Catalyst | Substrate | Key Products | Optimal Conditions | Observations |
| Sulfuric Acid (H₂SO₄) | Kappaphycus alvarezii | Galactose, Glucose | 0.2 M H₂SO₄, 130°C, 15 min | H₂SO₄ was found to be more effective for sugar recovery in some studies.[2] Optimal conditions for hydrolysis were determined with sulfuric acid.[3] |
| This compound (HCl) | Kappaphycus alvarezii | Galactose, Glucose | - | Generally considered effective, though some studies suggest lower sugar recovery compared to H₂SO₄ for certain biomass types.[2] |
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are of significant interest in medicinal chemistry.
Table 3: Use of HCl as a Catalyst in the Biginelli Reaction [4][5]
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |
| This compound (HCl) | Benzaldehyde, Urea, Ethyl Acetoacetate | Water | 90 | High |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for laboratory practice. Below are representative procedures for key reactions comparing or utilizing hydrochloric and sulfuric acid as catalysts.
Comparative Study of Catalytic Activity in Ester Hydrolysis
This experiment aims to compare the relative strengths of HCl and H₂SO₄ by studying the kinetics of methyl acetate (B1210297) hydrolysis.
Materials:
-
Methyl acetate
-
0.5 N this compound
-
0.5 N Sulfuric acid
-
0.1 N Sodium hydroxide (B78521) solution
-
Phenolphthalein (B1677637) indicator
-
Ice
-
Burette, pipette, conical flasks, stopwatch
Procedure:
Set I: Hydrolysis with HCl
-
Pipette 100 mL of 0.5 N HCl into a 250 mL conical flask.
-
Pipette 5 mL of methyl acetate into a separate flask.
-
Initiate the reaction by adding the methyl acetate to the HCl solution and simultaneously start the stopwatch.
-
Immediately withdraw 5 mL of the reaction mixture and add it to a flask containing ice to quench the reaction. This is the t=0 sample.
-
Titrate the t=0 sample with 0.1 N NaOH solution using phenolphthalein as an indicator. Record the volume of NaOH used (V₀).
-
Withdraw 5 mL aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 40, 50, and 60 minutes), quench with ice, and titrate with 0.1 N NaOH. Record the volumes (Vₜ).
-
To determine the final reading (V∞), heat a separate 5 mL of the reaction mixture in a sealed tube in a water bath at about 60-70°C for 30 minutes to ensure complete hydrolysis. Cool and titrate with 0.1 N NaOH.
Set II: Hydrolysis with H₂SO₄
-
Repeat the entire procedure from Set I, but replace the 0.5 N HCl with 0.5 N H₂SO₄.
Data Analysis: The rate constant (k) for a first-order reaction can be calculated using the formula: k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))
The relative strength of the acids is then given by the ratio of their rate constants: Relative Strength = k(HCl) / k(H₂SO₄)
Aldol (B89426) Condensation (Base-Catalyzed - for context)
While the provided results focused on acid catalysis, a typical protocol for a related condensation reaction is provided for context. This protocol is for a base-catalyzed aldol condensation.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetone)
-
95% Ethanol
-
2 M Sodium hydroxide solution
-
4% Acetic acid in ethanol
Procedure: [6]
-
Combine 0.90 mL of the aldehyde, 0.25 mL of the ketone, 4 mL of 95% ethanol, and 3 mL of 2 M aqueous NaOH in a flask.
-
Stir the solution for 15 minutes at room temperature.
-
If a precipitate does not form, gently heat the mixture over a steam bath for 10-15 minutes.
-
Once precipitation is complete, cool the mixture and isolate the solid product by vacuum filtration.
-
Wash the product sequentially with chilled 95% ethanol, 4% acetic acid in ethanol, and finally with 95% ethanol.
-
Dry the purified product.
Reaction Mechanisms and Workflows
Visualizing reaction pathways and experimental workflows can provide a deeper understanding of the catalytic process and experimental design.
Fischer Esterification Mechanism
The Fischer esterification is a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.
Caption: Mechanism of Fischer Esterification.
Acid-Catalyzed Aldol Condensation Mechanism
The acid-catalyzed aldol condensation involves the formation of an enol which then acts as a nucleophile.
Caption: Acid-catalyzed aldol condensation pathway.
General Experimental Workflow for Catalyst Comparison
A generalized workflow for comparing the efficacy of different catalysts in a given reaction.
Caption: Workflow for comparing acid catalysts.
Concluding Remarks
The choice between this compound and sulfuric acid as a catalyst is nuanced and depends heavily on the specific chemical transformation.
-
Sulfuric acid often demonstrates higher activity, potentially leading to higher conversions or faster reaction rates.[1] Its dehydrating properties can also be advantageous in equilibrium-limited reactions like esterification by removing water and driving the reaction forward. However, its strong oxidizing nature can lead to undesirable side reactions and product discoloration, particularly with sensitive substrates.[1]
-
This compound , while sometimes showing lower conversion rates, can offer cleaner reactions with fewer byproducts.[1] Its non-oxidizing nature makes it a more suitable choice for substrates that are prone to oxidation.
For professionals in drug development and scientific research, the optimal catalyst is not always the one that gives the highest yield but the one that provides the most reliable and cleanest reaction profile, simplifying downstream purification processes. Therefore, a careful evaluation of both acids, considering the substrate's stability and the desired product purity, is crucial for successful and efficient synthesis.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidine-2-(1-(H)ones Derivatives [jsynthchem.com]
- 6. amherst.edu [amherst.edu]
A Comparative Guide to Hydrochloric and Nitric Acid for Metal Digestion in Scientific Research
For researchers, scientists, and drug development professionals, the accurate quantification of metals in a sample is a critical step in many analytical procedures. The preparatory phase of acid digestion is fundamental to achieving reliable results. This guide provides a comprehensive comparison of two of the most common acids used for this purpose: hydrochloric acid (HCl) and nitric acid (HNO₃), offering insights into their respective efficacies and optimal applications.
Principles of Acid Digestion
Acid digestion is a sample preparation technique that employs acids and heat to break down the sample matrix, thereby liberating the constituent metals into a solution for analysis by methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[1] The choice of acid is paramount and depends on the sample matrix, the target metals, and the analytical technique to be used.
Nitric Acid (HNO₃): A strong oxidizing acid, nitric acid is highly effective at decomposing organic matter and dissolving a wide range of metals by converting them into their soluble nitrate (B79036) salts.[2] It is often the preferred choice for initial digestion steps due to its strong oxidizing properties and the high solubility of most metal nitrates.[3]
This compound (HCl): While also a strong acid, HCl is not an oxidizing agent. Its primary role in metal digestion is to dissolve acid-soluble salts like carbonates and some oxides.[4][5] It is particularly useful for stabilizing certain metal ions in solution, such as mercury (Hg) and gold (Au), by forming stable chloride complexes.[3][6] However, high concentrations of HCl can introduce chloride-based polyatomic interferences in ICP-MS analysis for elements like arsenic (As) and chromium (Cr).[7]
Comparative Analysis of Digestion Efficiency
While nitric acid is a powerful standalone digesting agent for many sample types, the addition of this compound, or the use of a mixture of the two known as aqua regia (typically a 3:1 or 1:3 ratio of HCl to HNO₃), can significantly enhance the recovery of certain metals.[6][8] Aqua regia is a highly corrosive mixture capable of dissolving noble metals like gold and platinum.[6]
The choice between nitric acid alone, HCl in combination, or other acid mixtures often depends on the specific metals of interest and the sample matrix. For instance, in the analysis of herbal medicine samples, a 1:3 mixture of nitric acid and this compound was found to be the most efficient digestion method for arsenic (As), cadmium (Cd), lead (Pb), nickel (Ni), zinc (Zn), and iron (Fe) compared to nitric acid alone or a nitric-perchloric acid mixture.[8] In the analysis of soil and sediment samples, the addition of HCl to a nitric acid-hydrofluoric acid mixture improved the recovery rates of Cr, Cu, Pb, and Zn.[4][5]
Data Presentation: Metal Recovery Rates
The following table summarizes findings on metal recovery rates using different acid digestion methods, highlighting the roles of nitric acid and the synergistic effect of this compound. The data is compiled from studies on certified reference materials (CRMs), which are materials with known concentrations of elements used to validate analytical methods.
| Digestion Method | Certified Reference Material (CRM) | Target Metals | Observed Recovery Rates (%) | Key Findings & Citations |
| EPA Method 3050B (HNO₃, H₂O₂, HCl) | San Joaquin Soil (NIST 2709) | Cr, Cu, Pb, Zn | Cr: 87.6%, Cu: 62.1%, Pb: 36.0%, Zn: 79.7% | This method, which involves sequential digestion with nitric acid, hydrogen peroxide, and finally this compound, showed varied recoveries. The lower recovery for Pb and Cu may suggest that some metal fractions are not fully extracted.[4] |
| Microwave (HNO₃-HF) | San Joaquin Soil (NIST 2709) | Cr, Cu, Pb, Zn | Cr: 82.9%, Cu: 77.4%, Pb: 77.2%, Zn: 78.7% | A baseline microwave method using nitric and hydrofluoric acid.[4] |
| Microwave (HNO₃-HF-HCl) | San Joaquin Soil (NIST 2709) | Cr, Cu, Pb, Zn | Cr: 84.3%, Cu: 96.8%, Pb: 102.1%, Zn: 90.1% | The addition of HCl to the HNO₃-HF mixture significantly improved the recovery of all tested metals, particularly Cu and Pb.[4] |
| Microwave (HNO₃-HF-HCl) | Estuarine Sediment (NIST 1646a) | Cr, Cu, Pb, Zn | Cr: 90.6%, Cu: 113.2%, Pb: 112.0%, Zn: 70.1% | Excellent recovery for Cu and Pb was observed with the addition of HCl.[4] |
| Nitric Acid (HNO₃) alone | Herbal Medicine Samples | As, Cd, Pb, Ni, Zn, Fe | Lower recovery compared to HNO₃-HCl mixture. | Nitric acid alone was less effective than when combined with HCl for the tested metals in this matrix.[8] |
| Nitric-Hydrochloric Acid (1:3 HNO₃:HCl) | Herbal Medicine Samples (NIST 1515 Apple Leaves) | As, Cd, Pb, Ni, Zn, Fe | 94.5% - 108% | This mixture provided the most efficient recovery for all analyzed metals in this organic matrix.[8] |
Experimental Protocols
Below are detailed methodologies for two common digestion procedures: open-vessel digestion based on EPA Method 3050B and a generic closed-vessel microwave-assisted digestion.
Experimental Protocol 1: Modified Open-Vessel Acid Digestion (Based on EPA Method 3050B)
This method is suitable for the digestion of sediments, sludges, and soils.
-
Sample Preparation: Weigh approximately 1 gram of a homogenized, dried sample into a 250 mL digestion vessel.
-
Initial Nitric Acid Digestion: In a fume hood, add 10 mL of 50% nitric acid (HNO₃). Heat the sample to 95°C and reflux for 10-15 minutes without boiling.
-
Continued Nitric Acid Digestion: Allow the sample to cool, then add another 5 mL of concentrated HNO₃. Continue to reflux, adding more concentrated HNO₃ in 5 mL increments until no brown fumes are generated, indicating the completion of the initial oxidation.[4]
-
Hydrogen Peroxide Treatment: After the sample has cooled, slowly add 10 mL of 30% hydrogen peroxide (H₂O₂). Heat the sample until effervescence subsides. This step further aids in the decomposition of organic matter.
-
This compound Addition: Cool the sample and add 10 mL of concentrated this compound (HCl). Reflux the sample at 95°C for 15 minutes.[4]
-
Final Preparation: Cool the digestate and filter it through a 0.45 µm membrane filter into a 100 mL volumetric flask. Dilute to the mark with deionized water. The sample is now ready for analysis.
Experimental Protocol 2: Closed-Vessel Microwave-Assisted Acid Digestion
This method is generally faster and uses smaller amounts of acid compared to open-vessel techniques.
-
Sample Preparation: Weigh approximately 0.5 grams of a homogenized sample into a clean, microwave-safe digestion vessel.
-
Acid Addition: In a fume hood, add a pre-determined mixture of acids. For a comparative study:
-
Nitric Acid Digestion: Add 10 mL of concentrated nitric acid (HNO₃).
-
Nitric and this compound Digestion: Add 9 mL of concentrated HNO₃ and 3 mL of concentrated HCl.[9]
-
-
Microwave Digestion Program: Seal the vessels and place them in the microwave unit. A typical program involves ramping the temperature to 180°C over 5-10 minutes and holding it for 15-20 minutes. The exact parameters should be optimized based on the sample matrix and the manufacturer's guidelines.
-
Final Preparation: After the program is complete and the vessels have cooled, carefully open them in a fume hood. Transfer the digestate to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis.
Mandatory Visualization
Caption: General workflow for metal sample preparation using acid digestion.
Conclusion
The choice between this compound and nitric acid for metal digestion is not a matter of one being universally superior to the other, but rather a decision based on the specific analytical requirements. Nitric acid serves as a robust oxidizing agent suitable for a wide array of samples, particularly those with high organic content. This compound, while less effective as a primary digesting agent, plays a crucial role in stabilizing certain elements and, when used in combination with nitric acid (as in aqua regia or sequential additions), can significantly enhance the recovery of a broader range of metals. For optimal results, the digestion method, including the choice and combination of acids, should be carefully selected and validated for the specific sample matrix and target analytes.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. everyday chemistry - Why is nitric acid often used to digest any solid sample? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. COMPARISON OF ACID DIGESTION TECHNIQUES TO DETERMINE HEAVY METALS IN SEDIMENT AND SOIL SAMPLES | Semantic Scholar [semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. apps.nelac-institute.org [apps.nelac-institute.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. spectroscopyworld.com [spectroscopyworld.com]
Validating Experimental Results with Hydrochloric Acid: A Comparative Guide for Researchers
In the realms of scientific research and drug development, the precision and validity of experimental results are paramount. The choice of reagents, including acids for pH adjustment, hydrolysis, and salt formation, can significantly influence experimental outcomes. Hydrochloric acid (HCl) is a ubiquitous laboratory staple, favored for its strength and well-characterized properties. However, a critical evaluation of its performance against viable alternatives is essential for robust experimental design and data interpretation.
This guide provides a comprehensive comparison of this compound with other common acids, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound in comparison to other acids in various experimental contexts.
Table 1: Comparison of Acid Performance in Peptide Hydrolysis
| Parameter | This compound (6 M) | Sulfuric Acid (6 M) | Formic Acid (2%) | Acetic Acid (pH 2.5) |
| Peptide Yield | High | High | Moderate | Low |
| Amino Acid Yield | ~8% of initial hemoglobin | ~6% of initial hemoglobin | N/A | N/A |
| Selectivity | Non-selective | Non-selective | Selective for Asp-X bonds | Selective for Asp-X bonds |
| Side Reactions | Deamidation observed | N/A | No deamidation observed | N/A |
| Reference | [1] | [1] | [2] | [2] |
Table 2: Comparison of Acids in Drug Salt Formation
| Parameter | This compound | Acetic Acid | Sulfuric Acid |
| pKa | ~ -6.3 | ~ 4.76 | ~ -3.0 (first), ~1.99 (second) |
| Suitability for Weakly Basic Drugs | High | Moderate | High |
| Volatility of Resulting Salt | Low | High (acid is volatile) | Low |
| Hygroscopicity of Salt | Can be high | Generally lower | Can be high |
| Reference | [3][4] | [4] | [5] |
Table 3: Use of Acids in pKa Determination by Potentiometric Titration
| Parameter | This compound (0.1 M) | General Strong Acid |
| Role | Titrant for basic compounds | Titrant for basic compounds |
| Key Requirement | Precise concentration | Precise concentration |
| Outcome | Accurate determination of pKa | Accurate determination of pKa |
| Reference | [6] | [7][8] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Comparative Analysis of Peptide Hydrolysis
Objective: To compare the efficiency of this compound and sulfuric acid in the hydrolysis of a protein sample.
Materials:
-
Protein sample (e.g., hemoglobin)
-
6 M this compound (HCl)
-
6 M Sulfuric Acid (H₂SO₄)
-
6 M Sodium Hydroxide (NaOH) for neutralization
-
Reaction vials
-
Heating block or oven
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for peptide and amino acid analysis
Procedure:
-
Prepare a stock solution of the protein sample at a known concentration (e.g., 50 mg/mL).
-
In separate reaction vials, add a precise volume of the protein solution.
-
To one set of vials, add an equal volume of 6 M HCl.
-
To another set of vials, add an equal volume of 6 M H₂SO₄.
-
Seal the vials and place them in a heating block or oven at a specified temperature (e.g., 110°C).
-
Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
To stop the hydrolysis reaction, neutralize the collected samples to a pH of 7-8 using 6 M NaOH.
-
Analyze the samples using HPLC to quantify the yield of soluble peptides and free amino acids.
-
Compare the results obtained with HCl and H₂SO₄ to determine the relative efficiency of each acid.[1]
Protocol 2: pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a drug candidate using this compound as a titrant.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
0.1 M this compound (HCl) solution, standardized
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Dissolve a precisely weighed amount of the API in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
-
If the API is a base, titrate the solution with the standardized 0.1 M HCl solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Continue the titration until a clear inflection point is observed in the pH curve.
-
Plot the pH values against the volume of HCl added to generate a titration curve.
-
The pH at the half-equivalence point corresponds to the pKa of the API.[6][7]
-
Perform the titration in triplicate to ensure accuracy and calculate the mean pKa and standard deviation.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to visualize key experimental workflows and signaling pathways.
Caption: Workflow for comparing acid efficiency in peptide hydrolysis.
Caption: Schematic of pKa determination by potentiometric titration.
Caption: Simplified representation of a pH-sensitive signaling pathway.
References
- 1. insights.globalspec.com [insights.globalspec.com]
- 2. pg.edu.pl [pg.edu.pl]
- 3. tutorchase.com [tutorchase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. resintech.com [resintech.com]
- 6. How do I calculate buffer capacity? | AAT Bioquest [aatbio.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. umw.edu.pl [umw.edu.pl]
cross-validation of analytical methods using hydrochloric acid
Comparison Guide 1: Determination of Alkalinity
A Comparative Analysis of Manual Titration with Hydrochloric Acid versus Potentiometric Titration
This guide provides a detailed comparison of two common methods for determining the alkalinity of a solution: manual acid-base titration using a colorimetric indicator with this compound (HCl) and potentiometric titration. Both methods are widely used in quality control and research laboratories. The selection of the appropriate method depends on factors such as the required accuracy, precision, sample type, and laboratory equipment availability.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of manual titration with HCl and potentiometric titration for the determination of alkalinity. The data is compiled from various validation studies.
| Performance Parameter | Manual Titration with HCl (Visual Indicator) | Potentiometric Titration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD %) | ||
| - Repeatability | ≤ 2.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 3.0% | ≤ 1.5% |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on indicator and concentration | Lower than visual titration |
| Limit of Quantitation (LOQ) | Dependent on indicator and concentration | Lower than visual titration |
| Specificity | Can be affected by colored or turbid samples | High; not affected by sample color or turbidity[1] |
Experimental Protocols
Method 1: Manual Titration with this compound (Visual Indicator)
This protocol describes the determination of the alkalinity of a sodium carbonate (Na₂CO₃) solution by manual titration with a standardized this compound solution using a colorimetric indicator.
1. Materials and Reagents:
-
Standardized 0.1 M this compound (HCl) solution
-
Sodium Carbonate (Na₂CO₃) solution of unknown concentration
-
Bromocresol green indicator[2]
-
50 mL Burette
-
25 mL Pipette
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
2. Procedure:
-
Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it. Record the initial volume.
-
Pipette 25.00 mL of the sodium carbonate solution into the Erlenmeyer flask.
-
Add 2-3 drops of bromocresol green indicator to the flask. The solution will turn blue.
-
Place the flask on the magnetic stirrer and begin titrating with the HCl solution.
-
Continue adding the HCl dropwise, with constant stirring, until the solution color changes from blue to green. This is the endpoint.[2]
-
Record the final volume of the HCl solution in the burette.
-
Repeat the titration at least two more times for precision.
3. Calculation of Alkalinity:
The concentration of sodium carbonate is calculated using the following formula:
Molarity of Na₂CO₃ = (Molarity of HCl × Volume of HCl used) / Volume of Na₂CO₃ sample
Note: The stoichiometric ratio between HCl and Na₂CO₃ is 2:1.[2]
Method 2: Potentiometric Titration
This protocol describes the determination of the alkalinity of a sodium carbonate (Na₂CO₃) solution by potentiometric titration with a standardized this compound solution.
1. Materials and Reagents:
-
Standardized 0.1 M this compound (HCl) solution
-
Sodium Carbonate (Na₂CO₃) solution of unknown concentration
-
pH meter with a combination glass electrode
-
50 mL Burette
-
25 mL Pipette
-
250 mL Beaker
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
2. Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[3]
-
Rinse the burette with a small amount of the 0.1 M HCl solution and then fill it. Record the initial volume.
-
Pipette 25.00 mL of the sodium carbonate solution into the 250 mL beaker.
-
Immerse the pH electrode in the solution and ensure the bulb is fully covered.
-
Place the beaker on the magnetic stirrer and begin stirring gently.
-
Start adding the HCl titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately determine the equivalence point.
-
Continue adding titrant until the pH change becomes minimal again.
-
Plot a graph of pH versus the volume of HCl added. The equivalence point is the point of steepest inflection on the curve. A first or second derivative plot can be used for a more accurate determination of the endpoint.[1][3]
3. Calculation of Alkalinity:
The concentration of sodium carbonate is calculated using the volume of HCl at the equivalence point in the same manner as the manual titration.
Mandatory Visualizations
References
A Comparative Analysis of Hydrochloric Acid Grades for Researchers and Drug Development Professionals
A comprehensive guide to selecting the appropriate grade of hydrochloric acid for laboratory and pharmaceutical applications, complete with a detailed comparison of specifications, experimental protocols for quality assessment, and an evaluation of the impact of impurities on research and development.
This compound (HCl) is a fundamental reagent in research, scientific analysis, and the development of pharmaceuticals.[1] Its efficacy and the reliability of experimental outcomes are intrinsically linked to its purity.[2] Chemical grades are established to define the purity and suitability of reagents for various applications, ensuring accuracy, reproducibility, and safety.[3] For researchers and professionals in drug development, understanding the nuances between different grades of this compound is paramount to the integrity of their work, from routine laboratory procedures to the synthesis of active pharmaceutical ingredients (APIs).[1][4]
This guide provides a comparative analysis of common this compound grades, offering quantitative data on their specifications, detailed experimental protocols for their evaluation, and insights into selecting the most appropriate grade for specific applications.
Comparison of this compound Grade Specifications
The selection of a suitable grade of this compound is contingent on the stringency of the application, particularly the tolerance for impurities. Higher purity grades, such as ACS Reagent Grade and USP Grade, are essential for sensitive analytical work and pharmaceutical applications where impurities can compromise results or patient safety.[5] In contrast, for general laboratory or industrial applications where high levels of purity are not critical, Technical or Laboratory grades may be sufficient and more cost-effective.[5][6]
The following tables summarize the typical specifications for various grades of this compound, providing a clear comparison of their purity and impurity profiles.
| Parameter | ACS Reagent Grade | USP/NF Grade | FCC Grade | Technical Grade | Laboratory Grade |
| Assay (as HCl) | 36.5 - 38.0% | 36.5 - 38.0% | 36.5 - 38.0% | ~31.5% | ~31% |
| Appearance | Colorless, free from suspended matter | Clear, colorless | Passes Test | Colorless to slightly yellow | Colorless |
| Color (APHA) | ≤ 10 | - | - | - | - |
| Residue after Ignition | ≤ 5 ppm (0.0005%) | ≤ 2 mg on 20mL (~0.008%) | - | ≤ 0.02% | - |
| Non-Volatile Residue | - | - | ≤ 0.5% | - | - |
Table 1: General Specifications of this compound Grades
| Impurity | ACS Reagent Grade | USP/NF Grade | FCC Grade | Technical Grade |
| Free Chlorine (Cl) | ≤ 1 ppm | Passes Test | - | ≤ 5 ppm |
| Sulfate (B86663) (SO₄) | ≤ 1 ppm | Passes Test (no turbidity) | ≤ 0.5% | ≤ 100 ppm |
| Sulfite (SO₃) | ≤ 1 ppm | Passes Test (no decolorization) | - | - |
| Heavy Metals (as Pb) | ≤ 1 ppm | ≤ 5 ppm | ≤ 1 ppm | ≤ 0.5 ppm |
| Iron (Fe) | ≤ 0.2 ppm | - | ≤ 5 ppm | ≤ 1 ppm |
| Arsenic (As) | ≤ 0.01 ppm | - | - | ≤ 0.01 ppm |
| Ammonium (NH₄) | ≤ 3 ppm | - | - | ≤ 5 ppm |
| Bromide (Br) | ≤ 0.005% | Passes Test | - | - |
| Reducing Substances (as SO₃) | - | - | ≤ 0.007% | - |
| Oxidizing Substances (as Cl₂) | - | - | ≤ 0.003% | - |
Table 2: Impurity Limits in Different this compound Grades
The Impact of Impurities on Research and Drug Development
The presence of impurities in this compound can have significant consequences in a research and pharmaceutical setting.[2] While lower-purity grades are suitable for general applications, their use in sensitive procedures can lead to a range of issues.[2]
Potential Impacts of Impurities:
-
Chemical Inefficiencies: Impurities can interfere with chemical reactions, leading to slower reaction rates or incomplete conversions.[2]
-
Compromised Product Quality: In pharmaceutical manufacturing, impurities can affect the quality, stability, and safety of the final drug product.[7][8] Even trace amounts of metallic impurities can have adverse effects.[9]
-
Inaccurate Analytical Results: In analytical techniques like titration, the presence of other acidic or basic impurities can lead to erroneous results.[6]
-
Catalyst Poisoning: Certain impurities, particularly heavy metals, can deactivate catalysts used in organic synthesis, reducing reaction yields and efficiency.[10]
-
Adverse Toxicological Effects: In drug formulations, impurities can have direct toxic effects on patients.[11]
For these reasons, the use of high-purity grades such as ACS and USP is crucial in drug development to ensure the safety, efficacy, and stability of the final product.[12]
Experimental Protocols for Quality Assessment
To ensure the quality and purity of this compound, a series of standardized tests are performed. The American Society for Testing and Materials (ASTM) standard E224 provides comprehensive methods for the analysis of this compound.[3][8] Similarly, the United States Pharmacopeia-National Formulary (USP-NF) outlines specific tests for pharmaceutical-grade HCl.[7][13]
Below are detailed methodologies for key experiments used to verify the quality of this compound.
Determination of Total Acidity (Assay)
This test determines the concentration of HCl in the sample.
-
Principle: A weighed sample of this compound is diluted with deionized water and titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) to a specific endpoint, typically using a colorimetric indicator or a potentiometric sensor.[3][14]
-
Apparatus:
-
Analytical balance
-
Glass-stoppered flask
-
Buret
-
Pipettes
-
-
Reagents:
-
Standardized 1 N Sodium Hydroxide (NaOH) solution
-
Methyl Red or Phenolphthalein indicator solution
-
Deionized water
-
-
Procedure (based on USP-NF):
-
Tare a glass-stoppered flask containing approximately 20 mL of water.
-
Quickly add about 3 mL of the this compound sample, stopper the flask, and weigh accurately to determine the sample weight.[7]
-
Dilute the sample with about 25 mL of water.[7]
-
Add a few drops of methyl red indicator solution.[7]
-
Titrate with a standardized 1 N sodium hydroxide solution until the color changes from red to yellow.[7]
-
Record the volume of NaOH used.
-
-
Calculation: The percentage of HCl is calculated using the following formula: % HCl = (V × N × 36.46) / W × 100 Where:
-
V = Volume of NaOH solution used (in L)
-
N = Normality of the NaOH solution
-
36.46 = Molecular weight of HCl
-
W = Weight of the HCl sample (in g)
-
Determination of Iron Content
This colorimetric method is used to quantify the amount of iron impurities.
-
Principle: Iron is reduced to its ferrous state and then treated with a reagent like 1,10-phenanthroline (B135089), which forms a colored complex. The intensity of the color, which is proportional to the iron concentration, is measured using a photometer.[8]
-
Apparatus:
-
Photometer or spectrophotometer
-
Volumetric flasks
-
Pipettes
-
-
Reagents:
-
Standard iron solution
-
1,10-phenanthroline solution
-
Hydroxylamine (B1172632) hydrochloride solution (to reduce iron)
-
Sodium acetate (B1210297) solution (to buffer the pH)
-
-
Procedure (summarized from ASTM E224):
-
Prepare a series of standard iron solutions of known concentrations.
-
Prepare a sample solution by diluting a known weight of the this compound.
-
To both the standard and sample solutions, add hydroxylamine hydrochloride and sodium acetate solutions.
-
Add the 1,10-phenanthroline solution to develop the color.
-
Measure the absorbance of the solutions at the appropriate wavelength using a photometer.
-
Create a calibration curve from the standard solutions and determine the iron concentration in the sample.
-
Determination of Sulfate Content
This turbidimetric test is used to determine the presence of sulfate impurities.
-
Principle: Sulfate ions are precipitated as barium sulfate by the addition of barium chloride. The resulting turbidity is compared to a standard of known sulfate concentration.[8][15]
-
Apparatus:
-
Nessler tubes or a turbidimeter
-
-
Reagents:
-
Barium chloride solution
-
Standard sulfate solution
-
-
Procedure (based on ACS method):
-
To a specific volume of the this compound sample, add a small amount of sodium carbonate and evaporate to dryness.[15]
-
Dissolve the residue in water and filter.[15]
-
Add a small amount of dilute this compound to the filtrate.[15]
-
In a separate container, prepare a control solution with a known amount of sulfate.[15]
-
To both the sample and control solutions, add barium chloride solution.[15]
-
After a specified time (e.g., 10 minutes), visually compare the turbidity of the sample solution to the control. The turbidity of the sample should not exceed that of the control.[15]
-
Visualizing Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
References
- 1. medicapharma.com [medicapharma.com]
- 2. comalchem.com [comalchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. iranacid.com [iranacid.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. westlab.com.au [westlab.com.au]
- 7. labinsights.nl [labinsights.nl]
- 8. Pharmaceutical excipients: how to choose them? [quimidroga.com]
- 9. Formulation Case Study - Fixed Dose Combination Formulation [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Direct Analysis of Trace Metallic Impurities in High Purity this compound by 7700 s / 7900 ICP-MS Application note | Semantic Scholar [semanticscholar.org]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. This compound Stability Requirements in Development Phases [eureka.patsnap.com]
- 15. ipec-europe.org [ipec-europe.org]
A Comparative Guide to Assessing the Purity of Synthesized Compounds Using HCl Titration
In the landscape of drug discovery and chemical manufacturing, the accurate determination of a synthesized compound's purity is a cornerstone of quality control and regulatory compliance. While a suite of sophisticated analytical techniques is available, classical methods like acid-base titration continue to hold significant value. This guide provides a detailed comparison of using hydrochloric acid (HCl) titration for purity assessment against other common analytical techniques, supported by experimental protocols and data.
Principle of HCl Titration for Purity Assessment
HCl titration is an absolute analytical method primarily used to determine the purity of basic compounds. The principle is based on a neutralization reaction where a precisely known concentration of this compound (the titrant) is incrementally added to a solution of the basic synthesized compound (the analyte). The reaction continues until the analyte is completely neutralized, a point known as the equivalence point. By measuring the volume of HCl solution required to reach this point, the amount of the basic substance can be accurately calculated, and thus its purity determined.
The reaction can be generalized as:
B + H+ -> BH+
Where 'B' is the basic compound. The equivalence point can be detected using a colorimetric indicator or more accurately with a pH electrode (potentiometric titration).
Detailed Experimental Protocol: Purity of a Synthesized Amine via HCl Titration
This protocol outlines the steps for determining the purity of a synthesized primary amine, a common basic compound.
1. Reagents and Solutions
-
Standardized 0.1 M this compound (HCl) Solution: Prepare by diluting concentrated HCl and standardize against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).
-
Primary Standard Tris(hydroxymethyl)aminomethane (TRIS): Dried at 100-105°C for 1 hour.
-
Solvent: A mixture of deionized water and an appropriate organic solvent (e.g., ethanol) to ensure the solubility of the amine.
-
Indicator: A mixed indicator of bromocresol green and methyl red or a calibrated pH electrode for potentiometric titration.
2. Standardization of 0.1 M HCl Titrant
Method validation begins with the crucial step of titrant standardization to ensure accurate results.
-
Accurately weigh approximately 0.5 g of dried TRIS primary standard into a 250 mL flask.
-
Dissolve the TRIS in 50 mL of deionized water.
-
Add 2-3 drops of the mixed indicator.
-
Titrate with the prepared 0.1 M HCl solution until the endpoint is reached (a color change from blue to reddish-pink).
-
Calculate the exact molarity of the HCl solution.
3. Sample Preparation and Titration Procedure
-
Accurately weigh approximately 0.2-0.3 g of the synthesized amine sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 75 mL of the chosen solvent (e.g., 50:50 water/ethanol).
-
If using an indicator, add 2-3 drops. If using a pH meter, immerse the calibrated electrode into the solution.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
Titrate the amine solution with the standardized 0.1 M HCl from a burette. Add the titrant in small increments, especially near the equivalence point.
-
The endpoint is reached when a single drop of titrant causes a persistent color change (for indicators) or a sharp inflection in the pH reading (for potentiometric titration).
-
Record the volume of HCl used.
-
Perform the titration in triplicate to ensure precision.
4. Calculation of Purity
The percentage purity of the amine is calculated using the following formula:
Purity (%) = (V_HCl × M_HCl × MW_amine) / (W_sample × n) × 100
Where:
-
V_HCl = Volume of HCl titrant used (in Liters)
-
M_HCl = Molarity of the standardized HCl titrant (in mol/L)
-
MW_amine = Molecular weight of the amine (in g/mol )
-
W_sample = Weight of the amine sample (in g)
-
n = Stoichiometric factor (number of moles of HCl that react with one mole of the amine, typically 1 for a monoamine)
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for purity assessment via HCl titration.
Logical Diagram for Mass Balance Purity Assessment
Caption: Mass balance approach for comprehensive purity analysis.
Comparative Performance Data
While HCl titration is robust, it is often not specific. Any basic impurity will be titrated along with the main compound, potentially leading to an overestimation of purity. Therefore, for a comprehensive analysis, titration is often used in a "mass balance" approach, complemented by other techniques that quantify specific impurities.
The table below summarizes the performance of HCl titration compared to common alternative methods.
| Parameter | HCl Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Primary Use | Quantifies the total amount of basic substances (Assay). | Separates and quantifies process-related impurities and degradation products. | Quantifies volatile organic impurities and residual solvents. | Provides a direct, absolute measure of purity without a specific reference standard of the analyte. |
| Precision (Typical RSD) | < 0.5% | < 2.0% | < 5.0% | < 1.0% |
| Accuracy (Typical Recovery) | 99.5 - 100.5% | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Specificity | Low (titrates all basic components). | High (separates components based on physicochemical properties). | High (for volatile compounds). | High (structure-specific signals). |
| Limit of Quantitation | N/A (Assay) | ~0.05% for impurities | ~1-50 ppm depending on solvent | ~0.1% |
| Advantages | Cost-effective, high precision, no specialized equipment needed for manual titration, absolute method. | High sensitivity and specificity, can quantify multiple components simultaneously. | Excellent for volatile and semi-volatile compounds. | Universal detector, highly accurate, requires minimal sample preparation. |
| Disadvantages | Not specific, susceptible to interference from acidic/basic impurities, less sensitive than chromatographic methods. | Higher cost of equipment and solvents, requires reference standards for impurities, more complex method development. | Limited to thermally stable and volatile compounds. | Lower sensitivity than HPLC, requires expensive equipment and skilled operators. |
Data compiled and adapted from multiple sources for comparative purposes.
Conclusion
HCl titration remains a highly relevant, accurate, and cost-effective method for the purity assessment of synthesized basic compounds, particularly for assay determination. Its high precision and straightforward protocol make it an excellent choice for routine quality control. However, its inherent lack of specificity means that for comprehensive purity profiling, especially for regulatory submissions in the pharmaceutical industry, it is essential to complement titration data with results from more specific techniques like HPLC and GC. The integration of these orthogonal methods within a mass balance framework provides the most complete and reliable characterization of a synthesized compound's purity.
hydrochloric acid versus other acids for cleaning lab equipment
An Objective Comparison of Hydrochloric Acid and Other Acids for Cleaning Laboratory Equipment
The integrity of experimental data is fundamentally linked to the cleanliness of laboratory equipment. While detergents are suitable for general cleaning, residual contaminants such as trace metals and stubborn organic matter often necessitate the use of strong acids. This compound (HCl) is a common choice, but its effectiveness and suitability vary depending on the application. This guide provides a data-supported comparison of this compound with other common laboratory acids—nitric acid, sulfuric acid, and citric acid—to assist researchers in selecting the optimal cleaning agent.
Comparative Summary of Cleaning Acids
The selection of a cleaning acid is a multi-faceted decision involving considerations of efficacy, material compatibility, safety, and environmental impact. The table below offers a high-level comparison of the most common acids used in laboratory settings.
| Feature | This compound (HCl) | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Citric Acid (C₆H₈O₇) |
| Primary Action | Non-oxidizing, dissolves salts & metals | Strong oxidizing agent | Strong dehydrating & oxidizing agent | Weak acid, chelating agent |
| Best For | Acid-soluble deposits, trace metal removal (non-nitrate sensitive)[1][2][3] | Trace metal analysis, removing organic matter, passivating stainless steel[4][5] | Stubborn organic residues (in Piranha or Chromic acid mixtures)[6][7] | Removing mineral deposits, passivating stainless steel, safer general cleaning[7][8][9] |
| Material Compatibility | Good for borosilicate glass; highly corrosive to some stainless steels[10][11] | Good for borosilicate glass and stainless steel | Good for borosilicate glass; highly corrosive to metals[12][13] | Excellent for stainless steel; safe for most materials[8][9] |
| Safety Concerns | Corrosive, pungent fumes[14][15] | Highly corrosive, strong oxidizer, toxic fumes (NOx) | Highly corrosive, extremely exothermic dilution, strong oxidizer[12] | Mild irritant |
| Relative Cost | Low to moderate[12] | Moderate | Low (cheapest mineral acid)[12][16] | Low |
| Environmental Impact | Forms neutral salts, but pH must be managed | Contributes to water acidification and nitrate (B79036) pollution | Contributes to acid rain if fumes are released; neutralization is key[13] | Biodegradable, minimal environmental impact[17] |
Efficacy Against Common Laboratory Contaminants
The effectiveness of an acid is determined by its chemical properties and the nature of the contaminant. While direct quantitative comparisons are scarce in literature, a qualitative assessment based on established protocols provides clear guidance.
| Contaminant | This compound | Nitric Acid | Sulfuric Acid (in mixtures) | Citric Acid |
| Inorganic Salts / Metal Ions | Highly Effective [2][3] | Highly Effective [5] | Moderately Effective | Highly Effective (via chelation)[7] |
| Stubborn Organic Residues | Moderately Effective[3] | Highly Effective [18] | Most Effective (Piranha/Chromic)[6] | Low Efficacy |
| Protein / Biological Matter | Low Efficacy | Moderately Effective | Highly Effective | Low Efficacy |
| Carbonates / Mineral Scale | Highly Effective | Highly Effective | Highly Effective | Moderately Effective[9] |
Mandatory Visualizations
Logical Workflow for Acid Selection
The choice of an appropriate acid cleaner depends on two primary factors: the type of contaminant to be removed and the material of the laboratory equipment. This decision-making workflow provides a logical path to selecting the safest and most effective acid for a given task.
Caption: Decision tree for selecting a cleaning acid.
General Experimental Workflow for Acid Washing
A standardized workflow ensures both cleaning efficacy and user safety. The following diagram outlines the critical steps for a typical acid washing procedure in a laboratory setting.
Caption: Standard protocol for acid washing lab equipment.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following are standard procedures for cleaning lab equipment with different acids.
Protocol 1: General-Purpose Glassware Cleaning with this compound
This protocol is effective for removing acid-soluble contaminants from standard borosilicate glassware.[1][10][19]
-
Pre-cleaning: Manually scrub the glassware with a laboratory-grade, phosphate-free detergent and a suitable brush to remove all visible residues.
-
Initial Rinse: Rinse the glassware thoroughly with warm tap water to remove all traces of detergent.[1]
-
Acid Soaking: Immerse the glassware completely in a 1% to 10% (v/v) this compound solution in a designated acid bath.[10][19] Ensure there are no trapped air bubbles. Allow the glassware to soak for at least 12 hours, or overnight.[10][19]
-
Post-Soak Rinsing: Carefully remove the glassware from the acid bath. Rinse thoroughly under running tap water.
-
Final Rinse: Perform a final rinse three to five times with deionized (DI) water to remove any remaining traces of tap water salts.[1]
-
Drying: Allow the glassware to air dry on a rack or place it in a drying oven. Ensure volumetric glassware is not heated.[3]
Protocol 2: Trace Metal Analysis Glassware Preparation with Nitric Acid
This procedure is critical for experiments where trace metal contamination must be minimized.[4]
-
Pre-cleaning: Follow steps 1 and 2 from the general HCl protocol.
-
Acid Soaking: Fully submerge the glassware in a 10% nitric acid (HNO₃) bath. Allow it to soak for a minimum of one hour, preferably overnight.[4]
-
Rinsing: Remove the glassware and rinse it once in a large bin of distilled water.[4]
-
Final Rinse: Rinse at least three more times with a stream of distilled or deionized water.[4]
-
Drying: Drip dry on a clean rack. For ultra-trace analysis, glassware may be stored filled with high-purity water until use.
Protocol 3: Cleaning and Passivation of Stainless Steel with Citric Acid
This method is safer than using strong mineral acids and is effective for removing free iron and preventing corrosion on stainless steel surfaces.[8]
-
Degreasing: Clean the stainless steel equipment with a detergent to remove any oils or grease. Rinse thoroughly with tap water.
-
Acid Treatment: Prepare a 5-10% (w/v) solution of citric acid in deionized water. The solution can be heated to 60-70°C to increase efficacy. Immerse the stainless steel parts in the solution for 20-30 minutes.
-
Rinsing: Remove the parts and rinse them thoroughly with deionized water.
-
Drying: Allow the parts to air dry completely. The passive layer forms as the clean surface is exposed to air.
Safety, Cost, and Environmental Considerations
Safety: All concentrated acids are corrosive and require stringent safety measures.[6][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (nitrile as a base layer with neoprene or other heavy-duty gloves on top is recommended).[6][19]
-
Ventilation: Handle concentrated acids and prepare dilutions inside a certified chemical fume hood to avoid inhaling corrosive vapors.[14][20]
-
Dilution: Always add acid to water slowly , never the other way around, to manage the exothermic reaction and prevent splashing.[14][15]
Cost-Effectiveness:
-
Sulfuric Acid: Generally the lowest-cost mineral acid due to its large-scale industrial production.[12][16]
-
This compound: Also relatively inexpensive and widely available.[12]
-
Nitric Acid: Typically more expensive than H₂SO₄ and HCl.
-
Citric Acid: An inexpensive and widely available solid.
Environmental Impact: The disposal of acid waste is a significant concern. While neutralization with a base is standard practice, the resulting salts can still impact aquatic ecosystems.[21]
-
Mineral Acids (HCl, HNO₃, H₂SO₄): Contribute to the acidification of wastewater if not properly neutralized. Nitrates from nitric acid can lead to eutrophication.[22]
-
Citric Acid: A weak, organic acid that is readily biodegradable, presenting a much lower environmental risk compared to strong mineral acids.[17]
Conclusion
The choice of an acid for cleaning laboratory equipment is not a one-size-fits-all decision. This compound is a robust and cost-effective choice for general-purpose cleaning and removing metal salt deposits from glassware. However, for applications involving trace metal analysis or cleaning stainless steel, nitric acid is often superior due to its oxidizing properties and better material compatibility. For the most stubborn organic contaminants, aggressive mixtures containing sulfuric acid are unparalleled, though they demand the highest level of caution. Finally, for routine stainless steel maintenance and as a safer, more environmentally friendly option for removing mineral scale, citric acid is an excellent alternative. By carefully considering the contaminant, equipment material, and safety implications, researchers can ensure both the cleanliness of their apparatus and the integrity of their scientific work.
References
- 1. watersciences.unl.edu [watersciences.unl.edu]
- 2. How To [chem.rochester.edu]
- 3. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. ibisscientific.com [ibisscientific.com]
- 8. mgstainless.co.uk [mgstainless.co.uk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. queensu.ca [queensu.ca]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. resintech.com [resintech.com]
- 13. iranacid.com [iranacid.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 16. Sulfuric Acid Cost: Current Prices & Suppliers 2025 [accio.com]
- 17. labproinc.com [labproinc.com]
- 18. researchgate.net [researchgate.net]
- 19. lter.limnology.wisc.edu [lter.limnology.wisc.edu]
- 20. quora.com [quora.com]
- 21. noveltyjournals.com [noveltyjournals.com]
- 22. cgchemicalsllc.com [cgchemicalsllc.com]
A Comparative Guide to the Effectiveness of Different Hydrochloric Acid Concentrations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of various hydrochloric acid (HCl) concentrations across several common laboratory and industrial applications. The performance of different HCl concentrations is evaluated based on experimental data, with detailed methodologies provided for key experiments. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the optimal acid concentration for their specific needs, thereby enhancing efficiency, precision, and safety in their work.
Protein Hydrolysis
Acid hydrolysis is a fundamental technique for breaking down proteins into their constituent amino acids for analysis. While 6M HCl is the most commonly used concentration for this purpose, the choice of concentration can impact the efficiency and integrity of the amino acid recovery.[1][2][3]
Data Presentation: Comparison of HCl Concentrations for Protein Hydrolysis
| HCl Concentration | Temperature (°C) | Time (hours) | Observations & Efficacy |
| 6 M | 110 | 24 | Standard and widely accepted method for complete protein hydrolysis.[1][2][3] |
| 6 M (Vapor Phase) | 110-160 | 0.08 - 0.5 (Microwave) | Faster method, reduces contamination from impure reagents.[1] |
| > 0.05 M (in buffered solutions) | Not specified | Not specified | High concentrations may alter peptide structure and reduce thermal stability. |
| 0.002 - 0.01 M | Not specified | Not specified | Adequate for removing TFA impurities from synthetic peptides without modifying secondary structure. |
Experimental Protocol: Protein Hydrolysis with 6M HCl
This protocol outlines the standard method for hydrolyzing a protein sample to its constituent amino acids.[1][2]
Materials:
-
Protein sample
-
6 M this compound (HCl)
-
Hydrolysis tubes
-
Vacuum sealing apparatus
-
Heating block or oven capable of maintaining 110°C
-
Nitrogen gas
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Accurately weigh or measure a known quantity of the protein sample into a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the tube to fully immerse the sample.
-
Freeze the sample in the tube using a dry ice/ethanol bath or a freezer.
-
Connect the tube to a vacuum line and evacuate the air.
-
Backfill the tube with nitrogen gas. Repeat the vacuum and nitrogen flush cycle three times to ensure an oxygen-free environment.
-
Seal the tube under vacuum.
-
Place the sealed tube in a heating block or oven preheated to 110°C.
-
Hydrolyze the sample for 24 hours.
-
After 24 hours, allow the tube to cool to room temperature.
-
Carefully open the tube and evaporate the HCl using a rotary evaporator or a vacuum centrifuge.
-
The dried hydrolysate, containing the amino acid hydrochlorides, is then ready for derivatization and analysis.
Metal Pickling
Metal pickling is a surface treatment process used to remove impurities, such as stains, inorganic contaminants, rust or scale from ferrous metals, copper, and aluminum alloys. The concentration of this compound is a critical parameter that influences the pickling rate and the quality of the final product.[4][5][6][7][8]
Data Presentation: Effect of HCl Concentration on Steel Wire Pickling Rate
The following table summarizes the effect of different HCl concentrations on the pickling time for 70# steel wire at a constant temperature of 30°C.[4]
| HCl Concentration (% w/w) | Optimal Pickling Time (minutes) | Observations |
| 5 | > 10 | Slow pickling speed, prone to hydrogen embrittlement and increased energy consumption.[4] |
| 10 | > 10 | Slower pickling speed compared to higher concentrations.[4] |
| 15 | 7 - 10 | Optimum pickling speed with a bright wire surface.[4] |
| 20 | 7 - 10 | Optimum pickling speed with a bright wire surface.[4] |
| 22 | 7 - 10 | Optimum pickling speed with a bright wire surface.[4] |
| 25 | < 7 | Fastest pickling speed, but with violent reactions and a higher risk of surface erosion.[4] |
Note: The pickling process efficiency is also influenced by the concentration of iron(II) chloride (FeCl2) in the bath.[4]
Experimental Protocol: Determining the Effect of HCl Concentration on Steel Pickling
This protocol describes a method to evaluate the effectiveness of different HCl concentrations for pickling steel wire.[4]
Materials:
-
Steel wire samples (e.g., 70# steel)
-
This compound solutions of varying concentrations (5%, 10%, 15%, 20%, 22%, 25% w/w)
-
Beakers (50 ml)
-
Water bath with temperature control
-
Stopwatch
-
Analytical balance
-
Drying oven
Procedure:
-
Prepare a series of beakers, each containing a this compound solution of a different concentration.
-
Place the beakers in a water bath and allow them to reach a constant temperature (e.g., 30°C).
-
Pre-weigh the steel wire samples.
-
Immerse one steel wire sample into each beaker simultaneously and start the stopwatch.
-
At regular intervals (e.g., every 20 seconds), remove a wire sample from each concentration, rinse it with deionized water, dry it in an oven, and weigh it.
-
Continue this process until the weight of the wire samples stabilizes, indicating the completion of the pickling process.
-
The time taken to reach a stable weight is the pickling time. The pickling rate can be calculated from the weight loss over time.
Sucrose (B13894) Inversion
The inversion of sucrose is a hydrolysis reaction that breaks down the disaccharide into its constituent monosaccharides, glucose and fructose. This reaction is catalyzed by the presence of an acid, and the concentration of this compound directly influences the rate of inversion.[9][10][11][12][13]
Data Presentation: Influence of HCl Concentration on Sucrose Inversion Rate Constant
The following table illustrates the relationship between the concentration of this compound and the rate constant (k) of sucrose inversion at a constant temperature.
| HCl Concentration (M) | Rate Constant (k) (min⁻¹) | Temperature (°C) | Reference |
| 0.5 | - | Not Specified | [13] |
| 1.0 | - | Not Specified | [13] |
| 1.5 | - | Not Specified | [13] |
| 2.0 | 0.0246 | 20 | [10][12] |
| Increase by a factor of 1.6 | Increase by a factor of ~2 | 85 - 100 | [9] |
Note: The rate of sucrose inversion is also significantly affected by temperature.[9]
Experimental Protocol: Determining the Rate of Sucrose Inversion
This protocol details a polarimetric method to measure the rate of sucrose inversion at different HCl concentrations.[10][12][13]
Materials:
-
Sucrose solution of known concentration
-
This compound solutions of varying concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M)
-
Polarimeter
-
Polarimeter cells
-
Water bath with temperature control
-
Stopwatch
-
Beakers
Procedure:
-
Prepare sucrose solutions and this compound solutions of the desired concentrations.
-
Allow the solutions to equilibrate to a constant temperature in a water bath.
-
Calibrate the polarimeter with a blank (deionized water).
-
To start the reaction, mix a known volume of the sucrose solution with an equal volume of a specific HCl concentration in a beaker.
-
Quickly transfer the reaction mixture to a polarimeter cell and place it in the polarimeter.
-
Immediately measure the initial angle of rotation (α₀) and start the stopwatch.
-
Record the angle of rotation (αt) at regular time intervals (e.g., every 3 minutes) for a set duration (e.g., 21 minutes).[13]
-
To determine the final angle of rotation (α∞), heat a separate sample of the reaction mixture in a water bath at 70°C for 15 minutes to ensure complete inversion, then measure its rotation after cooling.[13]
-
Repeat the experiment for each concentration of this compound.
-
The rate constant (k) can be determined by plotting ln(αt - α∞) versus time, where the slope of the line is -k.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound concentrations.
Caption: Experimental workflow for evaluating HCl concentration effectiveness.
Caption: Effect of HCl concentration on reaction rate based on collision theory.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. keypublishing.org [keypublishing.org]
- 4. ijssst.info [ijssst.info]
- 5. Composition and Leaching Toxicity of this compound Pickling Sludge Generated from the Hot-Dip Galvanized Steel Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sensoquad.com [sensoquad.com]
- 7. sreemetaliks.com [sreemetaliks.com]
- 8. finishing.com [finishing.com]
- 9. assbt.org [assbt.org]
- 10. researchgate.net [researchgate.net]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. jhss.scholasticahq.com [jhss.scholasticahq.com]
Control Experiments for Reactions Catalyzed by Hydrochloric Acid: A Comparative Guide
In the realm of chemical synthesis and drug development, understanding the true catalytic effect of a substance is paramount. For reactions catalyzed by strong acids like hydrochloric acid (HCl), well-designed control experiments are essential to distinguish the catalytic activity from background reactions and to compare its efficacy against other catalysts. This guide provides an objective comparison of HCl's performance with alternative catalysts, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in designing robust experimental plans.
The Role of Controls in Acid Catalysis
Control experiments serve as a baseline for comparison, allowing researchers to isolate the effect of the catalyst. In the context of HCl-catalyzed reactions, essential control experiments include:
-
No-Catalyst Control: Running the reaction under identical conditions but without the addition of this compound. This helps to quantify the rate of the uncatalyzed or background reaction.
-
Alternative Catalyst Control: Replacing this compound with another catalyst, such as a different mineral acid (e.g., sulfuric acid), an organic acid, or a solid acid catalyst. This allows for a direct comparison of catalytic efficiency.
-
Inert Additive Control: In cases where the chloride ion might have a non-catalytic effect, a control experiment with a non-acidic chloride salt (e.g., sodium chloride) can be performed.
The following diagram illustrates the logical relationship of these control experiments in assessing the catalytic role of HCl.
Caption: Logical flow of control experiments for an HCl-catalyzed reaction.
Comparative Performance Data
The efficacy of this compound as a catalyst is often compared with other acids in terms of reaction rate and product yield. Below are summary tables from studies on two common acid-catalyzed reactions: esterification and hydrolysis.
Esterification of Carboxylic Acids
The esterification of a carboxylic acid with an alcohol is a classic example of an acid-catalyzed reaction. The following table compares the performance of HCl with other catalysts in the esterification of various carboxylic acids with ethanol.
| Carboxylic Acid | Catalyst (3 vol%) | Reaction Time (min) | Conversion (%) |
| Acrylic Acid | This compound | 420 | 45.7 |
| Acrylic Acid | Hydrogen Iodide | 420 | 49 |
| Acrylic Acid | Dowex (heterogeneous) | 420 | <40 |
| Acetic Acid | This compound | Not specified | 73 |
| Propionic Acid | This compound | Not specified | ~50 |
| Butyric Acid | This compound | Not specified | 16 |
Data sourced from a study on the esterification of carboxylic acids.[1]
Hydrolysis of Methyl Acetate (B1210297)
The hydrolysis of esters is the reverse of esterification and is also catalyzed by acids. This table presents a comparison of the catalytic activity of this compound and sulfuric acid in the hydrolysis of methyl acetate.
| Catalyst (0.5 N) | Rate Constant, k (min⁻¹) |
| This compound | k₁ |
| Sulfuric Acid | k₂ |
| Relative Strength (k₁/k₂) | > 1 |
This qualitative comparison indicates that for the hydrolysis of methyl acetate at the same normality, this compound is a more effective catalyst than sulfuric acid.[2][3] A separate study on the hydrolysis of marine biomass also found differences in sugar yield depending on whether sulfuric or this compound was used.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are protocols for key experiments to evaluate HCl catalysis.
Protocol 1: Determining the Effect of HCl Concentration on Reaction Rate
This experiment investigates the relationship between the concentration of HCl and the rate of a reaction, using the reaction between sodium thiosulfate (B1220275) and this compound as a model system. The rate is determined by measuring the time taken for a fixed amount of sulfur precipitate to obscure a mark.[6][7]
Materials:
-
Sodium thiosulfate (Na₂S₂O₃) solution (0.15 M)
-
This compound (HCl) solutions of varying concentrations (e.g., 2.0 M, 1.0 M, 0.5 M, 0.25 M)
-
Distilled water
-
Conical flasks (100 mL)
-
Measuring cylinders
-
Stopwatch
-
White paper with a black "X" marked on it
Procedure:
-
Preparation of Reaction Mixtures:
-
For the first trial, measure 50 mL of 0.15 M sodium thiosulfate solution into a conical flask.
-
Place the conical flask on the white paper with the "X" mark.
-
-
Initiation of the Reaction:
-
Measure 5 mL of 2.0 M HCl into a measuring cylinder.
-
Simultaneously add the HCl to the sodium thiosulfate solution and start the stopwatch.
-
Gently swirl the flask to mix the reactants.
-
-
Data Collection:
-
Look down through the solution from the top of the flask and stop the stopwatch as soon as the "X" is no longer visible.
-
Record the time in seconds.
-
-
Control and Comparative Experiments:
-
Repeat steps 1-3 using the different concentrations of HCl (1.0 M, 0.5 M, and 0.25 M).
-
No-Catalyst Control: Repeat the experiment by adding 5 mL of distilled water instead of HCl to a fresh 50 mL sample of sodium thiosulfate solution. Observe if any reaction occurs within a reasonable timeframe.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration as 1/time (s⁻¹).
-
Plot a graph of reaction rate versus HCl concentration.
-
The following workflow diagram illustrates this experimental procedure.
Caption: Workflow for determining the effect of HCl concentration on reaction rate.
Protocol 2: Comparative Study of Acid Catalysts in Ester Hydrolysis
This protocol outlines a method to compare the catalytic efficiency of this compound and sulfuric acid in the hydrolysis of methyl acetate. The progress of the reaction is monitored by titrating the acetic acid produced with a standard solution of sodium hydroxide (B78521).[8][9]
Materials:
-
Methyl acetate
-
This compound (0.5 M)
-
Sulfuric acid (0.5 M)
-
Sodium hydroxide (0.1 M) standard solution
-
Phenolphthalein (B1677637) indicator
-
Ice-cold water
-
Conical flasks
-
Pipettes
-
Burette
-
Thermostatic water bath
Procedure:
-
Reaction Setup:
-
Pipette 100 mL of 0.5 M HCl into a conical flask.
-
In a separate flask, pipette 100 mL of 0.5 M H₂SO₄.
-
Place both flasks in a thermostatic water bath to reach the desired reaction temperature (e.g., 25°C).
-
-
Initiation of the Reaction:
-
Pipette 5 mL of methyl acetate into the flask containing HCl and simultaneously start the stopwatch. This is the "HCl-catalyzed" reaction.
-
Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing about 20 mL of ice-cold water to quench the reaction. This is the t=0 sample.
-
Repeat for the flask containing H₂SO₄ to start the "H₂SO₄-catalyzed" reaction.
-
-
Titration and Data Collection:
-
Titrate the quenched t=0 sample with the standard 0.1 M NaOH solution using phenolphthalein as the indicator. Record the volume of NaOH used.
-
Withdraw 5 mL aliquots from each reaction mixture at regular time intervals (e.g., 10, 20, 30, 40, and 50 minutes). Quench each aliquot in ice-cold water and titrate with NaOH.
-
After the reaction has gone to completion (or after a long period, e.g., 24 hours), take a final aliquot (t=∞) and titrate it.
-
-
No-Catalyst Control:
-
Mix 5 mL of methyl acetate with 100 mL of distilled water and monitor for any change in acidity over the same time period.
-
-
Data Analysis:
-
Calculate the rate constant (k) for each acid-catalyzed reaction using the integrated rate law for a first-order reaction: k = (2.303/t) * log[(V∞ - V₀)/(V∞ - Vt)], where V₀, Vt, and V∞ are the volumes of NaOH used at times 0, t, and infinity, respectively.
-
Compare the rate constants for the HCl and H₂SO₄ catalyzed reactions.
-
By systematically employing these control experiments and detailed protocols, researchers can generate high-quality, reproducible data to objectively assess the catalytic performance of this compound and its alternatives. This rigorous approach is fundamental to advancing our understanding of chemical reactions and developing more efficient synthetic methodologies.
References
- 1. technoarete.org [technoarete.org]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
Hydrochloric Acid proper disposal procedures
Proper handling and disposal of hydrochloric acid (HCl) are critical for ensuring laboratory safety and environmental protection. Adherence to established procedures minimizes risks such as chemical burns, respiratory irritation, and damage to infrastructure. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to take appropriate safety measures. This compound is highly corrosive and can cause severe harm if not handled correctly.[1][2]
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE to protect against splashes and fumes.[3] This includes:
-
Ventilation: All work with this compound, including dilution and neutralization, should be performed in a well-ventilated area, preferably inside a chemical fume hood, to avoid the inhalation of corrosive vapors.[1][2]
-
Safe Dilution: When diluting concentrated HCl, always add acid to water slowly and never the other way around.[6][7] Adding water to acid can generate significant heat and cause dangerous splashing.
Step-by-Step Disposal Protocol: Neutralization
Neutralization is the most critical step for the safe disposal of waste this compound, as it converts the hazardous acid into a harmless salt and water solution.[7] Sodium bicarbonate (baking soda) is a common and effective neutralizing agent.[3][7]
Experimental Protocol for Neutralization
-
Preparation: Don all required PPE and work within a chemical fume hood. Place a large, acid-resistant container (e.g., a polypropylene (B1209903) tub or a large glass beaker) in a secondary containment tray.[2]
-
Dilution (if necessary): For highly concentrated acid, first, dilute it to minimize safety hazards.[7] Slowly add the concentrated this compound to a large volume of cold water, stirring gently.
-
Prepare Neutralizing Agent: Prepare a solution of a weak base, such as sodium bicarbonate or soda ash (sodium carbonate).[8]
-
Slow Addition: Carefully and slowly add the basic solution to the diluted this compound. The mixture will fizz and bubble as carbon dioxide gas is released, indicating the neutralization reaction is occurring.[7] Perform this step slowly to avoid excessive foaming and splashing.
-
Monitor the Reaction: Continue adding the base until the fizzing stops.[3] This is a visual cue that the acid has been mostly neutralized.
-
pH Verification: Use a pH meter or pH test strips to check the pH of the solution.[7] The goal is to reach a neutral pH. Continue to add small amounts of the neutralizing agent until the pH is stable within a safe range, typically between 5.5 and 9.0.[7][9] A final pH of 7 is ideal.[7]
-
Final Disposal: Once the solution is confirmed to be neutralized, it can be disposed of. The resulting solution of saltwater is no longer considered hazardous waste.[7] However, always consult your local jurisdiction's regulations before disposal.[3][7] Some regulations may permit pouring the neutralized solution down the drain with copious amounts of water, while others may require collection by a licensed hazardous waste management service.[1]
-
Labeling: If the neutralized solution is to be collected, transfer it to a clearly labeled, leak-proof, and corrosion-resistant container.[1][3]
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Parameter | Guideline Value | Description |
| Final pH for Drain Disposal | 5.5 - 9.0 | The acceptable pH range for drain disposal of the neutralized solution, subject to local regulations.[7][9][10] |
| Small Spill Volume | < 1 Liter | Spills below this volume may be managed by trained laboratory personnel.[2][4] |
| Large Spill Volume | > 1 Liter | Spills exceeding this volume require immediate evacuation and assistance from emergency responders.[2][4] |
| Emergency Eyewash/Shower | Minimum 15 minutes | The minimum duration for rinsing eyes or skin after exposure to this compound.[2][4] |
This compound Spill Cleanup Procedure
Accidental spills require immediate and appropriate action to prevent injury and property damage.
For Small Spills (< 1 Liter):
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.[2][4]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Wear PPE: Put on all necessary personal protective equipment before approaching the spill.[5]
-
Contain: Confine the spill to a small area using an absorbent material like sand, clay, or commercial spill pads.[2][5]
-
Neutralize: Slowly sprinkle a neutralizing agent such as sodium bicarbonate over the spill until the fizzing ceases.[3]
-
Clean Up: Once neutralized, use absorbent pads to clean up the residue.[3]
-
Dispose: Place all contaminated materials, including gloves and pads, into a clearly labeled hazardous waste container for proper disposal.[2][4]
For Large Spills (> 1 Liter):
-
Call for Assistance: From a safe location, contact your institution's emergency response team or local emergency services (e.g., 911).[2][4]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for managing this compound waste, from routine disposal to emergency spill response.
Caption: Workflow for safe this compound disposal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. Learn how to clean up this compound quickly and safely. [northindustrial.net]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Handling Small Spills of this compound: Expert Safety Tips [northindustrial.net]
- 6. Safe Handling Guide: this compound - CORECHEM Inc. [corecheminc.com]
- 7. laballey.com [laballey.com]
- 8. bw-water.com [bw-water.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Safe disposal of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
